molecular formula Cr+2 B1211347 Chromium(2+) CAS No. 22541-79-3

Chromium(2+)

货号: B1211347
CAS 编号: 22541-79-3
分子量: 51.996 g/mol
InChI 键: UZEDIBTVIIJELN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chromium(2+), or Cr(II), is a chemical species of significant interest in fundamental inorganic and materials research due to its strong reducing properties. This divalent cation is a crucial intermediate in various chemical synthesis and catalytic cycles. Researchers utilize Chromium(2+) salts, such as chromium(II) chloride, to study electron transfer processes and as a potent reducing agent in organic and organometallic synthesis . It plays a vital role in the preparation of other chromium complexes and can be used to explore specific reactions like the reduction of nitro compounds. In a research context, the study of Chromium(2+) provides a contrast to the more stable trivalent (Cr3+) and the highly toxic hexavalent (Cr6+) forms of chromium . While trivalent chromium has been investigated for its potential pharmacological effects on insulin signaling at high doses, these studies are specific to the Cr3+ form and its relevance to the Cr2+ form is not established . The primary research value of Chromium(2+) lies in its fundamental chemistry rather than in biological applications. Handling this compound requires appropriate safety controls, as the toxicological profile of many chromium compounds can vary significantly with valency . This product is supplied for laboratory research applications. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

属性

CAS 编号

22541-79-3

分子式

Cr+2

分子量

51.996 g/mol

IUPAC 名称

chromium(2+)

InChI

InChI=1S/Cr/q+2

InChI 键

UZEDIBTVIIJELN-UHFFFAOYSA-N

SMILES

[Cr+2]

规范 SMILES

[Cr+2]

其他CAS编号

22541-79-3

产品来源

United States

Foundational & Exploratory

redox potential of the Cr(II)/Cr(III) couple in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Redox Potential of the Cr(II)/Cr(III) Couple in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties of the chromium(II)/chromium(III) redox couple in aqueous solutions. It covers the standard redox potential, the influence of environmental factors such as pH and ligand coordination, and detailed experimental protocols for its measurement.

Introduction to the Cr(II)/Cr(III) Redox Couple

The Cr(II)/Cr(III) redox couple is a fundamental system in transition metal chemistry. The interconversion between the d⁴ Cr(II) and d³ Cr(III) electronic configurations involves a single electron transfer, making it a subject of interest in various fields, including catalysis, inorganic synthesis, and redox flow batteries.[1][2] The most stable and important oxidation states for chromium in aqueous media are typically Cr(II) and Cr(III).[3] Cr(III) is generally green, while Cr(II) is known for its characteristic bright blue color in aqueous solutions.[3] A key characteristic of the Cr(II) ion is its high reducing power; it is readily oxidized, even by the protons in water to evolve hydrogen gas, making its solutions unstable if not properly handled.[3]

Redox Potential and Influencing Factors

The tendency of a species to be reduced is quantified by its reduction potential, measured in volts (V). The Nernst equation describes how this potential varies with the concentration (or more accurately, activity) of the involved species.

Standard Reduction Potential (E°)

The standard reduction potential is measured under standard conditions (298 K, 1 atm pressure, and 1.0 mol dm⁻³ concentration of all aqueous species). For the Cr(II)/Cr(III) couple, the reaction is:

Cr³⁺(aq) + e⁻ ⇌ Cr²⁺(aq)

The standard reduction potential for this half-reaction is approximately -0.41 V to -0.424 V versus the Standard Hydrogen Electrode (SHE).[4][5] This negative value indicates that Cr(II) is a strong reducing agent and is easily oxidized to Cr(III) under standard conditions.

Influence of pH

The pH of the aqueous solution has a profound effect on the redox potential, primarily by altering the chemical species of Cr(III).[6]

  • Acidic Conditions (pH 0-4): In strongly acidic solutions, Cr(III) exists predominantly as the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺.[7][8] The redox potential is closest to the standard value in this range.

  • Mildly Acidic to Neutral Conditions (pH 4-6): As the pH increases, the aqua complex undergoes hydrolysis to form hydroxo species such as [Cr(H₂O)₅(OH)]²⁺ and [Cr(H₂O)₄(OH)₂]⁺.[7]

  • Alkaline Conditions (pH > 6): At higher pH levels, Cr(III) precipitates as chromium(III) hydroxide, Cr(OH)₃(s).[7]

These changes in speciation affect the concentration of the electroactive Cr(III) species, thereby shifting the equilibrium and the measured potential according to the Nernst equation. The formation of more stable hydroxo complexes or the precipitation of Cr(OH)₃ effectively lowers the concentration of free Cr³⁺, making the reduction to Cr²⁺ more difficult and shifting the redox potential to more negative values.

Influence of Ligands

The coordination of ligands to the chromium ions can dramatically alter the redox potential by selectively stabilizing one oxidation state over the other.

For example, ethylenediaminetetra-acetate (EDTA) forms a very stable complex with Cr(III). This strong coordination stabilizes the +3 oxidation state, making its reduction to Cr(II) significantly more difficult. This results in a much more negative redox potential for the Cr(III)-EDTA/Cr(II)-EDTA couple, which has been reported at -1.24 V versus the Saturated Calomel Electrode (SCE).[1] Studies involving picolinate ligands have also shown that the electrochemical behavior and reaction rates of chromium complexes can be modulated by proton-coupled electron transfer (PCET) reactions, highlighting the intricate relationship between ligand identity, pH, and redox potential.[9]

Quantitative Data Summary

The following table summarizes the redox potential of the Cr(II)/Cr(III) couple under various conditions.

Redox CoupleE°' (Volts)Reference ElectrodeConditionsCitation(s)
Cr³⁺ + e⁻ ⇌ Cr²⁺-0.41SHEStandard Conditions (aqueous)[3][5]
Cr³⁺ + e⁻ ⇌ Cr²⁺-0.424SHEStandard Conditions (aqueous)[4]
Cr(III)-EDTA + e⁻ ⇌ Cr(II)-EDTA-1.24SCEAqueous solution with EDTA ligand[1]
Cr³⁺ + 3e⁻ ⇌ Cr(s)-0.74SHEStandard Conditions (aqueous)[5][10]
Cr²⁺ + 2e⁻ ⇌ Cr(s)-0.90SHEStandard Conditions (aqueous)[4]

Experimental Protocols for Measuring Redox Potential

Accurate determination of the redox potential requires careful experimental design, particularly given the sensitivity of Cr(II) to air oxidation. The two most common techniques are potentiometry and cyclic voltammetry.

Potentiometry

Potentiometry directly measures the potential difference between two electrodes in an electrochemical cell under conditions of essentially zero current flow.[11]

Methodology:

  • Solution Preparation: Prepare a solution containing known concentrations of both Cr(II) and Cr(III) ions in a suitable aqueous electrolyte (e.g., 1 M HClO₄ to maintain an acidic environment and prevent hydrolysis). The Cr(II) solution can be generated in-situ by reducing a Cr(III) solution with zinc amalgam in an oxygen-free environment.[3] All solutions must be rigorously deoxygenated by bubbling with an inert gas like argon or nitrogen.

  • Electrochemical Cell Setup:

    • Working Electrode: An inert electrode, typically a platinum (Pt) wire or foil, which is sensitive to the potential of the redox couple.[12][13]

    • Reference Electrode: A standard reference electrode with a stable, known potential, such as a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode.[12][14]

    • Salt Bridge: To connect the two half-cells and prevent mixing of the solutions while allowing ion flow.

  • Measurement:

    • Immerse the platinum working electrode and the reference electrode (via a salt bridge) into the deoxygenated Cr(II)/Cr(III) solution.

    • Maintain an inert atmosphere over the solution throughout the measurement.

    • Connect the electrodes to a high-impedance voltmeter or potentiometer to measure the potential difference (E_cell).[11][14]

  • Calculation: The potential of the Cr(II)/Cr(III) couple versus the reference electrode is the measured E_cell. To report it against the Standard Hydrogen Electrode (SHE), a correction must be applied based on the known potential of the reference electrode (e.g., E_SHE = E_measured + E_ref).[14]

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electroanalytical technique used to study redox processes by measuring the current response as the potential is swept linearly in a cyclic manner.[15][16]

Methodology:

  • Solution Preparation: Prepare a deoxygenated solution of either Cr(III) or Cr(II) in a supporting electrolyte (e.g., 1 M KCl).

  • Electrochemical Cell Setup: A three-electrode system is used:[16]

    • Working Electrode: A small, inert electrode such as glassy carbon, platinum, or a hanging mercury drop.

    • Reference Electrode: A standard reference electrode (e.g., Ag/AgCl).

    • Counter (or Auxiliary) Electrode: A platinum wire or graphite rod that completes the electrical circuit.

  • Measurement:

    • Immerse the three electrodes in the analyte solution.

    • Use a potentiostat to apply a linear potential sweep, starting from a potential where no reaction occurs, scanning past the redox potential, and then reversing the scan direction.[15]

    • The instrument records the resulting current at the working electrode versus the applied potential, producing a cyclic voltammogram.

  • Data Interpretation:

    • The voltammogram will show a cathodic peak (reduction of Cr(III) to Cr(II)) and an anodic peak (oxidation of Cr(II) to Cr(III)).[15]

    • The formal redox potential (E°') can be estimated as the average of the cathodic peak potential (E_pc) and the anodic peak potential (E_pa): E°' ≈ (E_pa + E_pc) / 2

    • The separation between the peak potentials (ΔE_p = E_pa - E_pc) provides information about the kinetics of the electron transfer. For a reversible one-electron process, ΔE_p is theoretically 57 mV.[15]

Visualizations

The following diagrams illustrate the experimental workflow for potentiometric measurement and the fundamental electron transfer process.

Potentiometry_Workflow cluster_prep Solution Preparation cluster_cell Cell Assembly cluster_measure Measurement & Calculation prep1 Prepare Cr(III) solution in acidic electrolyte prep2 Deoxygenate with N₂ or Ar gas prep1->prep2 prep3 Generate Cr(II) in-situ (e.g., with Zn amalgam) prep2->prep3 cell1 Assemble cell under inert atmosphere prep3->cell1 cell2 Immerse Pt Working Electrode & Ag/AgCl Reference Electrode cell1->cell2 meas1 Connect electrodes to high-impedance voltmeter cell2->meas1 meas2 Record stable potential (E_cell) meas1->meas2 meas3 Correct to SHE scale: E_SHE = E_cell + E_ref meas2->meas3

Caption: Experimental workflow for potentiometric measurement of redox potential.

Redox_Process Cr3 Cr(III) [Ar] 3d³ Cr2 Cr(II) [Ar] 3d⁴ Cr3->Cr2 + e⁻ (Reduction) E° = -0.41 V Cr2->Cr3 - e⁻ (Oxidation)

Caption: Electron transfer process for the Cr(II)/Cr(III) redox couple.

References

An In-Depth Technical Guide to Jahn-Teller Distortion in Octahedral Chromium(II) Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Jahn-Teller distortion phenomenon in octahedral chromium(II) complexes. It delves into the theoretical underpinnings, presents key experimental evidence, and outlines the significant consequences of this effect in the chemistry of divalent chromium. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual aids to facilitate a thorough understanding of this fundamental concept in coordination chemistry.

Theoretical Foundation of the Jahn-Teller Effect in Octahedral Cr(II) Complexes

The Jahn-Teller theorem is a fundamental principle in coordination chemistry that states that any non-linear molecule with a degenerate electronic ground state will undergo a geometrical distortion to remove that degeneracy, thereby lowering the overall energy of the system.[1][2][3] This effect is particularly pronounced in certain transition metal complexes, with octahedral chromium(II) serving as a classic example.

Chromium(II) is a d⁴ metal ion. In a high-spin octahedral ligand field, its electron configuration is t₂g³eg¹. The single electron in the eg set, which consists of the dz² and dx²-y² orbitals, results in a doubly degenerate electronic ground state (⁵Eg).[3][4] This degeneracy is the driving force for the Jahn-Teller distortion.

To alleviate this instability, the octahedral geometry distorts, most commonly through a tetragonal elongation along one axis (conventionally the z-axis). This distortion removes the degeneracy of the eg orbitals, splitting them into two distinct energy levels: the lower energy dz² orbital and the higher energy dx²-y² orbital. The single eg electron then occupies the stabilized dz² orbital, resulting in a net decrease in the electronic energy of the complex.[1][2] This energy stabilization is the primary reason for the observed distorted geometries in octahedral Cr(II) complexes.

This geometric distortion has profound effects on the structural and spectroscopic properties of chromium(II) complexes.

Structural Evidence: Crystallographic Data

The most direct evidence for the Jahn-Teller distortion comes from single-crystal X-ray diffraction studies, which reveal the precise bond lengths and angles within the coordination sphere of the chromium(II) ion. Invariably, these studies show a deviation from perfect octahedral symmetry, with a characteristic pattern of two long axial bonds and four shorter equatorial bonds.

Below is a table summarizing the crystallographic data for representative Jahn-Teller distorted octahedral chromium(II) complexes.

ComplexAxial LigandEquatorial LigandsAxial Bond Length (Å)Equatorial Bond Length (Å)Reference
CrI₂I⁻I⁻3.372.74[5]
trans-[CrCl₂(pyridine)₄]·acetoneCl⁻pyridineData not availableData not available[6]
[Cr(H₂O)₆]²⁺ (from simulation)H₂OH₂O1.9 - 2.81.9 - 2.8[7]

Note: Specific bond lengths for trans-[CrCl₂(pyridine)₄]·acetone were not available in the searched literature.

The significant difference between the axial and equatorial bond lengths in CrI₂ provides clear quantitative evidence of the tetragonal elongation predicted by the Jahn-Teller theorem.[5]

Spectroscopic Manifestations: Electronic Absorption Spectra

The Jahn-Teller distortion also has a significant impact on the electronic absorption spectra of octahedral chromium(II) complexes. In a perfect octahedral field, a single broad absorption band corresponding to the ⁵Eg → ⁵T₂g transition would be expected. However, the tetragonal distortion removes the degeneracy of both the eg and t₂g orbitals, leading to a more complex spectrum with multiple absorption bands.

The splitting of the electronic states results in a spectrum that is often characterized by a broad, asymmetric band or the appearance of shoulders, indicating the presence of multiple electronic transitions.

ComplexSolvent/StateAbsorption Maxima (cm⁻¹)Peak AssignmentReference
[Cr(H₂O)₆]²⁺Aqueous~14000 (broad)Splitting of the ⁵Eg → ⁵T₂g transition[4]
trans-[CrCl₂(H₂O)₄]⁺CrystalTwo broad bandsSpin-allowed d-d transitions (further split)[8]

The broadness and often asymmetric nature of the absorption bands in the electronic spectra of Cr(II) complexes are characteristic signatures of the Jahn-Teller effect.[4]

Experimental Protocols

The characterization of Jahn-Teller distorted chromium(II) complexes requires specialized experimental techniques due to their inherent air sensitivity.

Synthesis and Handling of Chromium(II) Complexes

The synthesis of Cr(II) compounds must be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation to the more stable Cr(III) state.[9] Standard Schlenk line or glovebox techniques are essential for handling these air-sensitive materials.[9] Solvents must be rigorously deoxygenated prior to use.[9]

General Synthetic Procedure for Chromium(II) Acetate Hydrate:

A common starting material for many Cr(II) complexes is chromium(II) acetate hydrate, Cr₂(OAc)₄(H₂O)₂.[10] Its synthesis typically involves the reduction of a Cr(VI) or Cr(III) salt, such as potassium dichromate or chromium(III) chloride, with an active metal like zinc in an acidic medium. The resulting blue solution of [Cr(H₂O)₆]²⁺ is then reacted with a deoxygenated solution of sodium acetate to precipitate the red chromium(II) acetate.[10] The product must be filtered and dried under a stream of inert gas.

Single-Crystal X-ray Diffraction

Determining the crystal structure of air-sensitive compounds like those of Cr(II) requires specific handling procedures.

Methodology:

  • Crystal Mounting: Suitable single crystals are selected under an inert oil (e.g., Paratone-N) to prevent decomposition upon exposure to air. The crystal is then mounted on a cryoloop.

  • Data Collection: The mounted crystal is quickly transferred to the diffractometer, which is equipped with a cryostream that bathes the crystal in a stream of cold, inert gas (typically nitrogen) at a low temperature (e.g., 100-150 K). This not only protects the crystal from air but also minimizes thermal vibrations, leading to higher quality diffraction data.

  • Structure Solution and Refinement: The diffraction data are collected and processed to solve and refine the crystal structure using standard crystallographic software packages. The refinement process yields the precise atomic positions, from which bond lengths and angles can be calculated.

UV-Visible Spectroscopy

The electronic absorption spectra of Cr(II) complexes are typically recorded in solution or as solid-state diffuse reflectance spectra.

Methodology for Solution Spectra:

  • Sample Preparation: A solution of the Cr(II) complex is prepared in a suitable, deoxygenated solvent inside a glovebox or using Schlenk techniques.

  • Measurement: The solution is transferred to a cuvette with a septum or a specially designed air-tight cuvette. The spectrum is then recorded on a UV-Vis spectrophotometer. The background spectrum of the pure solvent is subtracted from the sample spectrum.

Methodology for Diffuse Reflectance Spectra:

  • Sample Preparation: A solid sample of the Cr(II) complex is finely ground and often mixed with a non-absorbing matrix like BaSO₄ or MgO.

  • Measurement: The sample is placed in a specialized holder for diffuse reflectance measurements. The spectrum is recorded, and the reflectance data (R) are often converted to absorbance using the Kubelka-Munk function, F(R) = (1-R)² / 2R.

Visualizing the Jahn-Teller Effect

The following diagrams illustrate the key concepts of the Jahn-Teller distortion in octahedral Cr(II) complexes.

d_orbital_splitting cluster_0 Free Cr(II) ion cluster_1 Octahedral Ligand Field cluster_2 Tetragonal Elongation (Jahn-Teller) free_ion d-orbitals (degenerate) eg eg (dx²-y², dz²) free_ion->eg Δo t2g t2g (dxy, dxz, dyz) free_ion->t2g dx2y2 b1g (dx²-y²) eg->dx2y2 dz2 a1g (dz²) eg->dz2 dxy b2g (dxy) t2g->dxy dxdz eg (dxz, dyz) t2g->dxdz jahn_teller_distortion A Octahedral Cr(II) Complex (t2g³eg¹) Degenerate Ground State (⁵Eg) B Jahn-Teller Distortion (Tetragonal Elongation) A->B Unstable C Distorted Octahedral Complex (Lower Symmetry, D4h) Non-degenerate Ground State B->C D Removal of eg degeneracy C->D E Stabilization of the system C->E

References

A Technical Guide to the Magnetic Properties of High-Spin Chromium(II) Coordination Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chromium(II) (Cr²⁺), a d⁴ transition metal ion, predominantly forms high-spin coordination compounds that exhibit fascinating and complex magnetic behaviors. These properties are largely dictated by the ion's electronic structure, which is subject to significant Jahn-Teller distortions. This guide provides an in-depth analysis of the theoretical underpinnings and experimental characterization of the magnetic properties of high-spin Cr(II) complexes. We detail the critical role of the Jahn-Teller effect in inducing magnetic anisotropy, describe the key experimental techniques for probing these properties, and present a consolidated summary of quantitative magnetic data for representative compounds.

Theoretical Background

Electronic Configuration and the High-Spin State

The Cr²⁺ ion possesses four electrons in its 3d orbitals. In the presence of a ligand field, such as in an octahedral complex, the five degenerate d-orbitals split into a lower-energy t₂g triplet and a higher-energy e₉ doublet. For most ligands, the ligand field splitting energy (Δo) is smaller than the spin-pairing energy, resulting in a high-spin (HS) electronic configuration (t₂g³ e₉¹).

This configuration features four unpaired electrons, leading to a total spin quantum number of S = 2. The theoretical spin-only magnetic moment (μ_so) for a system with four unpaired electrons can be calculated as:

μ_so = √n(n+2) = √4(4+2) ≈ 4.90 Bohr Magnetons (B.M.)

Experimentally observed magnetic moments for high-spin Cr(II) complexes are typically in the range of 4.7-4.9 B.M., consistent with this prediction[1].

The Jahn-Teller Effect: The Origin of Magnetic Anisotropy

The defining feature of high-spin d⁴ ions in octahedral geometry is the uneven occupation of the degenerate e₉ orbitals (d_z² and d_x²-y²). According to the Jahn-Teller theorem, any non-linear molecule with a degenerate electronic ground state will undergo a geometric distortion to remove this degeneracy and lower the overall energy[2][3].

For Cr(II) complexes, this typically manifests as a tetragonal distortion (either an elongation or compression) along one axis (usually the z-axis). This distortion removes the degeneracy of the e₉ orbitals, profoundly influencing the magnetic properties of the complex[2][3].

jahn_teller_effect cluster_0 Ideal Octahedral Field cluster_1 Tetragonal Elongation (Jahn-Teller Distortion) d_initial d-orbitals (Free Ion) t2g_ideal t₂g (dxy, dxz, dyz) eg_ideal e₉ (dz², dx²-y²) p1 b2g b₂g (dxy) t2g_ideal->b2g Splitting eg_distorted e₉ (dxz, dyz) t2g_ideal->eg_distorted Splitting a1g a₁g (dz²) eg_ideal->a1g Splitting b1g b₁g (dx²-y²) eg_ideal->b1g Splitting p1->t2g_ideal Δo p2 p3 label_energy Energy experimental_workflow cluster_main Workflow for Magnetic Characterization cluster_mag Magnetic Measurements synthesis Compound Synthesis struct_char Structural Characterization (e.g., X-ray Diffraction) synthesis->struct_char squid SQUID Magnetometry (DC & AC Susceptibility) struct_char->squid epr HF-EPR Spectroscopy struct_char->epr analysis Data Analysis & Simulation (Spin Hamiltonian Fitting) squid->analysis epr->analysis results Determination of Magnetic Properties (μ_eff, S, D, E, g-values) analysis->results

References

A Comprehensive Technical Guide to the Synthesis and Crystal Structure of Chromium(II) Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the synthesis and crystal structure of chromium(II) acetate, a compound of significant interest in inorganic chemistry due to its distinctive quadruple metal-metal bond. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic pathways and structural analysis workflows.

Introduction

Chromium(II) acetate, with the formula Cr₂(CH₃CO₂)₄(H₂O)₂, is a fascinating coordination compound renowned for its vibrant red color and its dimeric structure featuring a quadruple bond between the two chromium atoms.[1] This unique structural feature has made it a subject of considerable academic interest and a classic experiment in inorganic synthesis laboratories to test experimental skills due to its sensitivity to air.[1][2] The compound exists in both a dihydrate and an anhydrous form, both of which are diamagnetic.[1] This guide will detail the prevalent synthetic methodologies and elucidate the intricacies of its crystal structure.

Synthesis of Chromium(II) Acetate

The synthesis of chromium(II) acetate typically involves the reduction of a chromium(III) salt in an aqueous medium, followed by precipitation with an acetate source. The entire process must be conducted under an inert atmosphere to prevent the ready oxidation of the chromium(II) ion.[2] An alternative, non-aqueous route utilizing chromocene has also been developed for the direct synthesis of the anhydrous form.

Experimental Protocols

Two primary methods for the synthesis of chromium(II) acetate are detailed below.

Method 1: Reduction of Chromium(III) Chloride with Zinc

This is the most common method for preparing chromium(II) acetate dihydrate.[3] It involves the reduction of a chromium(III) salt using zinc metal in a strongly acidic solution.[3]

Experimental Procedure:

  • In a flask equipped for an inert atmosphere (e.g., using a Schlenk line or by purging with an inert gas like nitrogen or argon), dissolve chromium(III) chloride hexahydrate in deionized water.

  • Add granulated or mossy zinc to the solution.

  • Carefully add concentrated hydrochloric acid. A vigorous evolution of hydrogen gas will occur as the zinc reacts with the acid, creating a reducing atmosphere and facilitating the reduction of Cr(III) to Cr(II). The solution color will change from green to a distinct sky blue, indicating the formation of the [Cr(H₂O)₆]²⁺ ion.[3]

  • Prepare a separate saturated solution of sodium acetate in deionized water and thoroughly degas it with an inert gas.

  • Once the reduction to Cr(II) is complete (as indicated by the stable blue color), the blue solution is transferred to the sodium acetate solution under inert atmosphere. This can be achieved by cannulation or by using the pressure of the hydrogen gas generated in the reaction flask.[4]

  • Upon mixing, a bright red precipitate of chromium(II) acetate dihydrate will form immediately.

  • The precipitate is then collected by filtration under an inert atmosphere, washed with deoxygenated water, followed by ethanol and diethyl ether to facilitate drying.[2]

  • The product should be dried under vacuum or a stream of inert gas and stored in a tightly sealed container to prevent oxidation.

Method 2: Synthesis from Chromocene

This method provides a direct route to anhydrous chromium(II) acetate and is particularly useful for applications where the presence of water is undesirable.

Experimental Procedure:

  • All manipulations must be carried out under a strictly inert atmosphere using either a glovebox or Schlenk line techniques, as chromocene is highly air-sensitive.

  • In a suitable reaction vessel, dissolve chromocene (Cr(C₅H₅)₂) in an anhydrous, deoxygenated solvent such as toluene or diethyl ether.

  • Add a stoichiometric amount of glacial acetic acid to the chromocene solution.

  • The reaction proceeds with the formation of anhydrous chromium(II) acetate as a red crystalline powder and cyclopentadiene as the byproduct. The overall reaction is: 2 Cr(C₅H₅)₂ + 4 CH₃COOH → Cr₂(O₂CCH₃)₄ + 4 C₅H₆.

  • The solid product is isolated by filtration, washed with an anhydrous, deoxygenated solvent to remove the cyclopentadiene and any unreacted starting materials, and dried under vacuum.

Data Presentation: Synthesis Parameters
ParameterMethod 1: Reduction of Cr(III)Method 2: Synthesis from Chromocene
Chromium Source Chromium(III) chloride hexahydrateChromocene (Cr(C₅H₅)₂)
Reducing Agent Zinc metal[3]Not applicable
Acid Concentrated Hydrochloric AcidGlacial Acetic Acid (also acts as reactant)
Acetate Source Sodium acetateGlacial Acetic Acid
Solvent WaterToluene or Diethyl Ether (anhydrous)
Atmosphere Inert (Nitrogen, Argon, or H₂)Inert (Glovebox or Schlenk line)
Product Form Dihydrate (Cr₂(O₂CCH₃)₄(H₂O)₂)Anhydrous (Cr₂(O₂CCH₃)₄)
Product Appearance Bright red precipitateRed crystalline powder
Typical Yield 36-87%[3]Not specified in readily available literature

Crystal Structure of Chromium(II) Acetate

The crystal structure of chromium(II) acetate dihydrate is a classic example of a paddlewheel complex with a quadruple metal-metal bond. The anhydrous form exhibits a similar dimeric core but with differences in the axial positions and a shorter Cr-Cr bond distance.

Chromium(II) Acetate Dihydrate

The dihydrate crystallizes in the monoclinic system with the space group C2/c.[5] The structure consists of two chromium atoms bridged by four acetate ligands.[1][6] Each chromium atom is coordinated to four oxygen atoms from the acetate ligands in a square planar arrangement. The axial positions of this coordination sphere are occupied by a water molecule and the other chromium atom, resulting in an overall octahedral geometry for each chromium center.[1][6]

The most remarkable feature of this structure is the very short distance between the two chromium atoms, which is a result of a quadruple bond.[2] This bond arises from the overlap of the d-orbitals of the two chromium atoms: one sigma (σ) bond from the d(z²) orbitals, two pi (π) bonds from the d(xz) and d(yz) orbitals, and one delta (δ) bond from the d(xy) orbitals.[1][6]

Anhydrous Chromium(II) Acetate

The anhydrous form of chromium(II) acetate can be obtained by heating the dihydrate at 100 °C under vacuum.[1] It can also be synthesized directly from chromocene.[1] The fundamental dimeric paddlewheel structure is retained, but the axial water molecules are removed. The absence of these axial ligands leads to a shorter Cr-Cr bond distance.[1]

Data Presentation: Crystallographic Data
ParameterChromium(II) Acetate DihydrateAnhydrous Chromium(II) Acetate
Formula Cr₂(CH₃CO₂)₄(H₂O)₂[1]Cr₂(CH₃CO₂)₄
Crystal System Monoclinic[5][7]Triclinic[7]
Space Group C2/c[5][7]P-1[7]
Unit Cell Parameters a = 13.105(3) Å, b = 8.5680(17) Å, c = 13.838(3) Å, β = 116.71(3)°[7]a = 7.583 Å, b = 8.688 Å, c = 5.178 Å, α = 111.16°, β = 95.77°, γ = 98.16°[7]
Cr-Cr Bond Distance 2.362 ± 0.1 pm[1][6]2.288 Å[1]
Magnetic Properties Diamagnetic[1]Diamagnetic[1]

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of chromium(II) acetate dihydrate and the logical flow of its crystal structure determination.

Synthesis_Workflow cluster_reactants Reactants Preparation cluster_reaction Reaction Under Inert Atmosphere cluster_workup Product Isolation CrCl3 CrCl3·6H2O Solution Reduction Reduction of Cr(III) to Cr(II) (Green to Blue Solution) CrCl3->Reduction Zn Zinc Metal Zn->Reduction NaOAc Sodium Acetate Solution (Degassed) Precipitation Precipitation of Cr₂(OAc)₄(H₂O)₂ (Bright Red Solid) NaOAc->Precipitation Reduction->Precipitation Transfer to NaOAc solution Filtration Inert Atmosphere Filtration Precipitation->Filtration Washing Wash with H₂O, EtOH, Ether Filtration->Washing Drying Drying under Vacuum Washing->Drying Product Final Product: Cr₂(OAc)₄(H₂O)₂ Drying->Product

Diagram 1: Experimental workflow for the synthesis of chromium(II) acetate dihydrate.

Crystal_Structure_Analysis cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination cluster_analysis Structural Analysis Synthesis Synthesis of Chromium(II) Acetate Crystallization Single Crystal Growth Synthesis->Crystallization XRD X-ray Diffraction Data Collection Crystallization->XRD SpaceGroup Determine Space Group (e.g., C2/c) XRD->SpaceGroup SolveStructure Solve Crystal Structure SpaceGroup->SolveStructure RefineStructure Refine Structural Model SolveStructure->RefineStructure BondLengths Determine Bond Lengths (e.g., Cr-Cr distance) RefineStructure->BondLengths BondAngles Determine Bond Angles RefineStructure->BondAngles Coordination Analyze Coordination Geometry RefineStructure->Coordination FinalStructure Final Crystal Structure BondLengths->FinalStructure BondAngles->FinalStructure Coordination->FinalStructure

Diagram 2: Logical workflow for the determination of the crystal structure.

References

Unraveling the Electronic intricacies of Divalent Chromium: A Theoretical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Divalent chromium (Cr(II)), a d⁴ transition metal ion, exhibits a rich and complex electronic structure that gives rise to a fascinating array of magnetic and spectroscopic properties. This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of Cr(II) ions, with a particular focus on the interplay between ligand field theory, the Jahn-Teller effect, and the resulting spin states. This document is intended for researchers, scientists, and drug development professionals who are engaged in the study of chromium-containing compounds and their potential applications. Detailed experimental and computational methodologies are presented, alongside a curated summary of key quantitative data to facilitate comparative analysis.

Theoretical Framework

The electronic structure of Cr(II) ions is fundamentally governed by the principles of ligand field theory, which describes the interaction between the metal d-orbitals and the orbitals of the surrounding ligands.[1] In an octahedral coordination environment, the five degenerate d-orbitals split into a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²).[2] For a d⁴ ion like Cr(II), the arrangement of the four valence electrons in these orbitals determines the complex's properties.

Two primary spin states are possible for octahedral Cr(II) complexes: a high-spin state and a low-spin state.[3]

  • High-Spin (S=2): In the presence of weak-field ligands, the energy gap between the t₂g and eg orbitals (Δo) is small. To maximize spin multiplicity according to Hund's rule, the electrons are arranged as (t₂g)³(eg)¹, resulting in four unpaired electrons and a paramagnetic complex.[4] High-spin Cr(II) complexes are common.[5]

  • Low-Spin (S=1): With strong-field ligands, Δo is large, making it energetically more favorable to pair electrons in the lower t₂g orbitals. This leads to a (t₂g)⁴(eg)⁰ configuration with two unpaired electrons.[4] Low-spin Cr(II) complexes are relatively rare and are typically observed with ligands at the strong end of the spectrochemical series.[6]

A crucial aspect of high-spin octahedral Cr(II) complexes is the Jahn-Teller effect.[7][8] The degenerate electronic ground state, ⁵Eg, arising from the (t₂g)³(eg)¹ configuration, is inherently unstable and will undergo a geometric distortion to remove this degeneracy and lower the overall energy.[7] This distortion typically manifests as an elongation or compression along one of the molecular axes (usually the z-axis), leading to a tetragonally distorted octahedral geometry.[7][8] This effect has significant consequences for the complex's structural and spectroscopic properties.[8]

Quantitative Data Summary

The following tables summarize key structural, magnetic, and spectroscopic data from theoretical and experimental studies of various Cr(II) complexes.

Table 1: Selected Bond Lengths and Angles in Cr(II) Complexes

ComplexCoordination GeometryCr-Ligand Bond Lengths (Å)Bond Angles (°)Reference(s)
[Cr(H₂O)₆]²⁺Distorted OctahedralCr-O (axial): ~2.38, Cr-O (equatorial): ~1.95-[8]
[Cr(en)₃]Cl₂,H₂ODistorted Octahedral--[5]
[Cr(en)₂Br₂]trans-Octahedral--[5]
α-CrCl₂Distorted OctahedralCr-Cl: 2.39-2.92Cl-Cr-Cl: 81.5-175.9[9]
[Cr(tBuNC(CH₃)NEt)₂]₂DimericCr-N: 2.04-2.17, Cr-Cr: 1.96N-Cr-N: 66.0-163.8[10]

Table 2: Magnetic Moments of Representative Cr(II) Complexes

ComplexSpin StateTheoretical Spin-Only Moment (μB)Experimental Magnetic Moment (μB)Reference(s)
[Cr(H₂O)₆]²⁺High-Spin4.904.7-4.9[4]
[Cr(en)₃]Cl₂,H₂OHigh-Spin4.90~4.8[5]
[Cr(dptaaH₂)]Low-Spin2.83Monomeric, low-spin[6]
[Cr(tBuNC(CH₃)NEt)₂]₂High-Spin4.90 (per Cr)4.93[10]
Ba₃(Cr²⁺₀.₁₀Cr³⁺₀.₈₇Te⁶⁺₀.₀₃)₂TeO₉High-Spin4.90Paramagnetic down to 4 K[10]

Table 3: UV-Visible Spectroscopic Data for Selected Cr(II) Complexes

ComplexSolvent/Stateλmax (nm)AssignmentReference(s)
[Cr(H₂O)₆]³⁺ (for comparison)Aqueous400, 580⁴A₂g → ⁴T₂g, ⁴A₂g → ⁴T₁g[11]
High-spin d⁴ octahedralGeneral-Typically one broad band due to ⁵Eg → ⁵T₂g[4]

Note: Specific UV-Vis data for a range of Cr(II) complexes is less commonly tabulated in single review sources compared to structural and magnetic data. The electronic spectra of high-spin d⁴ complexes are often characterized by a single, broad, and asymmetric band in the visible or near-IR region, corresponding to the ⁵Eg → ⁵T₂g transition, which is often split due to the Jahn-Teller distortion.

Methodologies

Experimental Protocols

3.1.1. Single-Crystal X-ray Diffraction (XRD)

Single-crystal XRD is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on bond lengths, bond angles, and coordination geometries.[12]

  • Crystal Growth: Suitable single crystals of the Cr(II) complex are grown, often by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The crystal should be of adequate size (typically >0.1 mm in all dimensions) and quality, free from significant defects.[13]

  • Data Collection: A single crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.[12] As the crystal is rotated, a diffraction pattern of spots is collected on a detector.[13] Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The positions of the atoms in the unit cell are determined from the diffraction pattern using computational methods.[14] The initial structural model is then refined to achieve the best fit between the calculated and observed diffraction data.[12]

3.1.2. X-ray Absorption Spectroscopy (XAS)

XAS is a technique that probes the local geometric and electronic structure around a specific element. For Cr(II) complexes, Cr K-edge XAS is commonly employed.[1]

  • Sample Preparation: The sample, which can be a solid or a solution, is placed in a suitable sample holder that is transparent to X-rays.

  • Data Acquisition: The sample is irradiated with X-rays of varying energy from a synchrotron source. The absorption of X-rays by the sample is measured as a function of the incident X-ray energy.[1] Data for Cr K-edge XAS is typically collected on a wiggler beamline using a Si(220) double crystal monochromator for energy selection.[1]

  • Data Analysis: The X-ray absorption spectrum is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

    • XANES: The pre-edge and rising edge features of the spectrum provide information about the oxidation state and coordination geometry of the chromium ion.[15]

    • EXAFS: The oscillations in the absorption coefficient at higher energies are analyzed to determine the types of neighboring atoms, their distances from the chromium ion, and their coordination numbers.

3.1.3. Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are used to determine the magnetic properties of a material, from which the number of unpaired electrons and thus the spin state of the Cr(II) ion can be deduced.[3][16]

  • Gouy Method: A common laboratory technique where the sample is weighed in the presence and absence of a magnetic field.[4] Paramagnetic samples are attracted to the magnetic field and will appear heavier. The change in weight is proportional to the magnetic susceptibility of the sample.[16]

  • SQUID Magnetometry: A more sensitive method that measures the magnetization of a sample as a function of temperature and applied magnetic field. The data can be used to determine the magnetic moment and investigate magnetic ordering phenomena.

Computational Protocols

3.2.1. Density Functional Theory (DFT)

DFT is a widely used quantum chemical method for calculating the electronic structure of molecules and materials.

  • Functional and Basis Set Selection: The choice of exchange-correlation functional and basis set is crucial for obtaining accurate results. For transition metal complexes, hybrid functionals such as B3LYP or range-separated functionals are often employed. The generalized gradient approximation (GGA) with the Perdew–Burke–Erzerhof (PBE) functional has also been used.[17] Double- or triple-zeta quality basis sets with polarization and diffuse functions are typically used for all atoms.

  • Geometry Optimization: The geometry of the Cr(II) complex is optimized to find the lowest energy structure. This is particularly important for high-spin Cr(II) complexes to correctly capture the Jahn-Teller distortion.

  • Property Calculations: Once the optimized geometry is obtained, various properties can be calculated, including orbital energies, Mulliken charges, spin densities, and theoretical vibrational frequencies. Time-dependent DFT (TD-DFT) can be used to simulate UV-Vis spectra.

3.2.2. Multireference Methods (CASSCF and NEVPT2)

For systems with strong electron correlation, such as some transition metal complexes, single-reference methods like DFT may not be adequate. Multireference methods, such as the Complete Active Space Self-Consistent Field (CASSCF) method, followed by N-Electron Valence State Perturbation Theory (NEVPT2) for dynamic correlation, are often necessary.

  • Active Space Selection: The active space in a CASSCF calculation comprises a set of orbitals and electrons that are most important for describing the electronic structure of the molecule. For a Cr(II) complex, a typical active space might include the Cr 3d orbitals and the four d-electrons (a CAS(4,5) calculation). More extended active spaces, such as CASSCF(8,12), may be used for greater accuracy.

  • State-Averaged Calculations: To study excited states, state-averaged CASSCF calculations are often performed, where the orbitals are optimized for an average of several electronic states.

  • NEVPT2 Correction: The energies obtained from the CASSCF calculation are then corrected for dynamic electron correlation using NEVPT2. This provides more accurate relative energies between different electronic states.

Visualizations

Theoretical Workflow for a Cr(II) Complex

Theoretical_Workflow start Define Molecular Structure of Cr(II) Complex dft Perform DFT Geometry Optimization start->dft cas Perform CASSCF Calculation dft->cas Use optimized geometry jt_analysis Analyze Jahn-Teller Distortion dft->jt_analysis nevpt2 Apply NEVPT2 Correction for Dynamic Correlation cas->nevpt2 analysis Analyze Electronic Structure: - Orbital Energies - Spin States - Spectroscopic Properties nevpt2->analysis end Characterize Electronic Properties analysis->end jt_analysis->end

Caption: A typical computational workflow for the theoretical study of a Cr(II) complex.

Interplay of Key Theoretical Concepts

Theoretical_Concepts lft Ligand Field Theory d_orbital d-orbital Splitting (t2g and eg) lft->d_orbital d4_config d4 Electron Configuration d_orbital->d4_config spin_state Spin State (High-spin vs. Low-spin) d4_config->spin_state jt_effect Jahn-Teller Effect d4_config->jt_effect for high-spin degenerate state spin_state->jt_effect distortion Geometric Distortion jt_effect->distortion distortion->d_orbital removes degeneracy

Caption: The relationship between ligand field theory, electronic configuration, spin state, and the Jahn-Teller effect in Cr(II) complexes.

Conclusion

The theoretical study of the electronic structure of Cr(II) ions provides invaluable insights into their chemical and physical properties. The interplay of ligand field effects, the Jahn-Teller distortion in high-spin complexes, and the factors governing the rare occurrence of low-spin states presents a rich area of investigation. This guide has summarized the key theoretical principles, provided a compilation of quantitative data, and detailed the experimental and computational methodologies employed in this field. It is anticipated that a deeper understanding of the electronic intricacies of Cr(II) will continue to drive innovation in areas such as catalysis, materials science, and bioinorganic chemistry.

References

Stability of Aqueous Chromium(II) Solutions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of aqueous chromium(II) solutions, a critical consideration for researchers and professionals in various scientific fields, including drug development. Chromium(II), or chromous, ions are potent reducing agents; however, their high reactivity makes their aqueous solutions inherently unstable. This document details the factors influencing their stability, kinetic data, stabilization strategies, and detailed experimental protocols for their preparation and analysis.

Core Concepts of Chromium(II) Aqueous Stability

Chromium(II) (Cr²⁺) is a d⁴ metal ion that is readily oxidized to the more stable chromium(III) (Cr³⁺) state. The standard reduction potential for the Cr³⁺/Cr²⁺ couple is -0.41 V, indicating that Cr²⁺ is a strong reducing agent. In aqueous solutions, Cr²⁺ is susceptible to oxidation by a variety of agents, most notably dissolved oxygen and even water itself.

The primary routes of decomposition for aqueous Cr(II) solutions are:

  • Oxidation by Dissolved Oxygen: This is the most rapid pathway for the degradation of Cr(II) solutions. The reaction is complex and proceeds through intermediate peroxo species.

  • Oxidation by Water: In the absence of oxygen, Cr(II) can be slowly oxidized by water, leading to the evolution of hydrogen gas. This reaction is generally slower than oxidation by air.

The overall stability of aqueous Cr(II) solutions is influenced by several factors, including pH, temperature, the presence of coordinating ligands, and the ionic strength of the solution.

Factors Affecting the Stability of Aqueous Cr(II) Solutions

pH

The pH of the solution plays a crucial role in the stability of Cr(II). In acidic solutions, the hexaaquachromium(II) ion, [Cr(H₂O)₆]²⁺, is the predominant species. As the pH increases, hydrolysis can occur, leading to the formation of less stable hydroxo complexes. The speciation of chromium is highly dependent on both pH and redox potential.

Temperature

An increase in temperature generally accelerates the rate of Cr(II) oxidation. Therefore, for enhanced stability, it is recommended to store and handle aqueous Cr(II) solutions at low temperatures.

Coordinating Ligands (Stabilizing Agents)

The stability of Cr(II) in aqueous solution can be significantly enhanced by the presence of certain coordinating ligands. These ligands can form stable complexes with Cr(II), which can alter its redox potential and sterically hinder the approach of oxidizing agents.

  • Acetate: Acetate ions are well-known for their ability to stabilize Cr(II). In the presence of acetate, a dimeric species, chromium(II) acetate hydrate ([Cr₂(CH₃CO₂)₄(H₂O)₂]), is formed.[1] This red-colored compound features a quadruple bond between the two chromium atoms, which contributes to its increased stability compared to the simple aquated ion.[1][2] The formation of this dimer is an equilibrium process in solution.[3][4] While moderately stable in air as a solid, its solutions are still susceptible to oxidation.[5]

  • Other Organic Ligands: Other chelating ligands can also form stable complexes with Cr(II). The stability constants for some of these complexes have been determined and are presented in the data section.

Quantitative Data on Stability and Kinetics

The following tables summarize key quantitative data related to the stability of aqueous chromium(II) solutions.

Table 1: Standard Reduction Potentials

Redox CoupleStandard Potential (E°)
Cr³⁺ + e⁻ ⇌ Cr²⁺-0.41 V

Table 2: Stability Constants (log β) of Cr(II) Complexes

Ligandlog β₁log β₂Conditions
Acetate-1.70 (for Cr(O₂CMe)₂)25 °C, I = 1.0 M (NaClO₄)[3]
Malonate-6.0 ± 0.2T=25 °C, I=1.0 M (NaClO₄)
N-methyliminodiacetate-12.3 ± 0.5T=25 °C, I=1.0 M (NaClO₄)
Ethylenediamine-N,N′-diacetate9.1 ± 0.2-T=25 °C, I=1.0 M (NaClO₄)

Table 3: Kinetic Data for the Oxidation of Aqueous Cr(II)

Oxidizing AgentRate LawRate Constant (k)Conditions
Dissolved Oxygen (O₂)Rate = k[Cr(II)][O₂]Data not explicitly foundNeutral to acidic pH
Water (H₂O)SlowData not explicitly foundAnaerobic conditions

Experimental Protocols

Preparation of a Stable Aqueous Chromium(II) Sulfate Solution

This protocol describes the preparation of a Cr(II) solution under anaerobic conditions to minimize oxidation.

Materials:

  • Chromium metal (high purity)

  • Sulfuric acid (H₂SO₄), e.g., 1 M

  • Deionized water, deoxygenated

  • Zinc metal, granular (high purity)

  • Three-neck round-bottom flask

  • Gas dispersion tube (bubbler)

  • Septa

  • Needles and syringe

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Deoxygenate Water: Purge deionized water with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.

  • Assemble Apparatus: Set up the three-neck flask with a gas inlet connected to the inert gas supply via a bubbler, a gas outlet, and a septum for liquid transfers.

  • Acid Addition: Add a measured volume of deoxygenated sulfuric acid to the flask while maintaining a positive pressure of the inert gas.

  • Chromium Reduction: Add a piece of chromium metal to the acid. The reaction will be slow at room temperature.

  • Zinc Amalgamation (Optional but Recommended): To accelerate the reduction of any formed Cr(III) back to Cr(II), a small amount of granular zinc can be added. The zinc will also react with the acid to produce hydrogen, helping to maintain an anaerobic environment.

  • Reaction Completion: The reaction is complete when the solution turns a characteristic bright blue color, indicative of the [Cr(H₂O)₆]²⁺ ion. This may take several hours.

  • Storage: The resulting Cr(II) solution should be stored under an inert atmosphere and used promptly. For longer-term storage, it should be kept in a sealed container under positive inert gas pressure at a low temperature.

Determination of Chromium(II) Concentration by Redox Titration

This protocol outlines a method for determining the concentration of a Cr(II) solution by titration with a standard potassium dichromate solution.

Materials:

  • Chromium(II) solution (prepared as in 4.1)

  • Standardized potassium dichromate (K₂Cr₂O₇) solution (e.g., 0.1 N)

  • Sulfuric acid (H₂SO₄), concentrated

  • Phosphoric acid (H₃PO₄), 85%

  • Redox indicator (e.g., sodium diphenylamine sulfonate)

  • Burette, pipette, and conical flasks

  • Inert gas supply

Procedure:

  • Blanket with Inert Gas: All operations should be carried out under a blanket of inert gas to prevent air oxidation of the Cr(II).

  • Sample Preparation: Using a pipette, transfer a known volume of the Cr(II) solution into a conical flask containing deoxygenated deionized water and a few milliliters of concentrated sulfuric acid.

  • Indicator Addition: Add a few drops of the redox indicator and phosphoric acid. The phosphoric acid complexes the resulting Fe(III) ions, making the endpoint sharper.

  • Titration: Titrate the Cr(II) solution with the standardized K₂Cr₂O₇ solution from the burette. The endpoint is reached when the indicator changes color permanently from colorless or green to violet/purple.[6][7]

  • Calculation: The concentration of Cr(II) can be calculated using the stoichiometry of the reaction: Cr₂O₇²⁻ + 14H⁺ + 6Cr²⁺ → 2Cr³⁺ + 6Cr³⁺ + 7H₂O

Quantitative Analysis by UV-Vis Spectrophotometry

This protocol provides a general method for the quantitative analysis of Cr(II) solutions. Note that direct measurement of Cr(II) can be challenging due to its instability. An indirect method involving oxidation to Cr(VI) is often more reliable.

Materials:

  • Chromium(II) solution

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Oxidizing agent (e.g., hydrogen peroxide)

  • 1,5-Diphenylcarbazide (DPC) solution (in acetone)

  • Sulfuric acid

Procedure (Indirect Method):

  • Sample Oxidation: Take a known volume of the Cr(II) solution and quantitatively oxidize it to Cr(VI) using a suitable oxidizing agent. Excess oxidant may need to be removed (e.g., by boiling if using H₂O₂).

  • Complexation: In an acidic medium (sulfuric acid), add the 1,5-diphenylcarbazide solution to the Cr(VI) solution. A colored complex will form.

  • Spectrophotometric Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance (λ_max) for the Cr(VI)-DPC complex (typically around 540 nm) using a UV-Vis spectrophotometer.[8][9]

  • Calibration: Prepare a series of standard Cr(VI) solutions of known concentrations and follow the same complexation and measurement procedure to create a calibration curve of absorbance versus concentration.

  • Concentration Determination: Determine the concentration of Cr(VI) in the oxidized sample from the calibration curve. From this, the initial concentration of Cr(II) can be calculated.

Visualizations

Signaling Pathways and Logical Relationships

Oxidation_Pathway Cr_II Aqueous Cr(II) [Cr(H₂O)₆]²⁺ Cr_III Aqueous Cr(III) [Cr(H₂O)₆]³⁺ (Stable) Cr_II->Cr_III Oxidation H2 Hydrogen Gas (H₂) Cr_II->H2 Reduction of H₂O O2 Dissolved Oxygen (O₂) O2->Cr_III Rapid H2O Water (H₂O) H2O->Cr_III Slow Stabilizing_Ligand Stabilizing Ligand (e.g., Acetate) Cr_II_Complex Stabilized Cr(II) Complex (e.g., Cr₂(OAc)₄) Stabilizing_Ligand->Cr_II_Complex Complexation Cr_II_Complex->Cr_II Equilibrium

Oxidation pathways of aqueous Cr(II).

Experimental_Workflow cluster_prep Preparation of Cr(II) Solution cluster_analysis Analysis of Cr(II) Concentration Start Start: Cr(III) or Cr(0) Reduction Reduction (e.g., with Zn/H⁺) Start->Reduction Anaerobic Anaerobic Conditions (Inert Gas Purge) Reduction->Anaerobic Cr_II_Sol Stable Cr(II) Solution Anaerobic->Cr_II_Sol Titration Redox Titration Cr_II_Sol->Titration UV_Vis UV-Vis Spectrophotometry (Indirect Method) Cr_II_Sol->UV_Vis Concentration Determine [Cr(II)] Titration->Concentration UV_Vis->Concentration

Workflow for Cr(II) solution preparation and analysis.

Conclusion

The inherent instability of aqueous chromium(II) solutions presents a significant challenge in their handling and application. However, by understanding the factors that govern their stability and implementing appropriate strategies, such as the use of stabilizing ligands and the maintenance of anaerobic conditions, it is possible to prepare and utilize these potent reducing agents effectively. The detailed experimental protocols provided in this guide offer a practical framework for researchers and professionals working with chromium(II) in aqueous media. Further research into the precise kinetics of Cr(II) oxidation under various conditions would be beneficial for more accurate prediction and control of its stability.

References

An In-depth Technical Guide to the Preparation of Anhydrous Chromium(II) Chloride for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrous chromium(II) chloride (CrCl₂) is a powerful and versatile reducing agent in organic synthesis, playing a crucial role in a variety of carbon-carbon bond-forming reactions. Its utility is particularly notable in the Nozaki-Hiyama-Kishi (NHK) reaction and Takai olefination, which are indispensable tools for the synthesis of complex natural products and pharmaceutical intermediates.[1][2] The reactivity and efficacy of CrCl₂ are highly dependent on its anhydrous nature, as it is hygroscopic and its solutions are sensitive to air.[2][3] Therefore, the reliable preparation of high-purity anhydrous CrCl₂ is a critical first step for its successful application in organic synthesis.

This technical guide provides an in-depth overview of the most common and effective methods for the preparation of anhydrous chromium(II) chloride. It includes detailed experimental protocols, a comparative analysis of different synthetic routes, and essential information on handling and storage.

Overview of Synthetic Pathways

The preparation of anhydrous chromium(II) chloride typically begins with a chromium(III) precursor, most commonly anhydrous chromium(III) chloride (CrCl₃). The primary strategy involves the reduction of Cr(III) to Cr(II). The overall workflow can be visualized as a two-stage process: first, the preparation of anhydrous CrCl₃ from its hydrated form, and second, the reduction of anhydrous CrCl₃ to anhydrous CrCl₂.

cluster_0 Stage 1: Preparation of Anhydrous CrCl₃ cluster_1 Stage 2: Reduction to Anhydrous CrCl₂ CrCl₃·6H₂O CrCl₃·6H₂O Anhydrous CrCl₃ Anhydrous CrCl₃ CrCl₃·6H₂O->Anhydrous CrCl₃ Thionyl Chloride (Reflux) CrCl₃·6H₂O->Anhydrous CrCl₃ Trimethylsilyl Chloride (THF, Reflux) SOCl₂ SOCl₂ SOCl₂->Anhydrous CrCl₃ Me₃SiCl Me₃SiCl Me₃SiCl->Anhydrous CrCl₃ Anhydrous CrCl₃_2 Anhydrous CrCl₃ Anhydrous CrCl₂ Anhydrous CrCl₂ Anhydrous CrCl₃_2->Anhydrous CrCl₂ High Temperature Anhydrous CrCl₃_2->Anhydrous CrCl₂ Anhydrous THF Anhydrous CrCl₃_2->Anhydrous CrCl₂ Anhydrous THF H2 H₂ Gas H2->Anhydrous CrCl₂ LiAlH4 LiAlH₄ LiAlH4->Anhydrous CrCl₂ Zn Zinc Dust Zn->Anhydrous CrCl₂

Fig. 1: Overall workflow for the preparation of anhydrous CrCl₂.

Stage 1: Preparation of Anhydrous Chromium(III) Chloride

Commercially available chromium(III) chloride is typically in its hexahydrate form (CrCl₃·6H₂O), which is unsuitable for the preparation of anhydrous CrCl₂. The coordinated water molecules must be removed without forming chromium oxides or oxychlorides. Simple heating is ineffective and leads to decomposition.[4] Therefore, chemical dehydration is the preferred method.

Experimental Protocol 1: Dehydration using Thionyl Chloride

This method involves the reaction of hydrated chromium(III) chloride with thionyl chloride (SOCl₂), which effectively removes the water of hydration.

Materials:

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., benzene or toluene) for azeotropic removal of excess SOCl₂ (optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂), place finely pulverized chromium(III) chloride hexahydrate (100 g).

  • Under a fume hood, carefully add an excess of thionyl chloride (e.g., 325 ml).[5]

  • Gently reflux the mixture on a water bath for at least six hours. The color of the solid will change from green to violet.[5]

  • After the reaction is complete (no more evolution of HCl gas), allow the mixture to cool.

  • Distill off the excess thionyl chloride under reduced pressure.

  • The resulting crude anhydrous chromium(III) chloride can be further purified by sublimation in a stream of dry chlorine gas at high temperatures (around 950 °C) to yield highly pure, violet, crystalline CrCl₃.[5]

Experimental Protocol 2: Dehydration using Trimethylsilyl Chloride

An alternative and often more convenient method utilizes trimethylsilyl chloride (Me₃SiCl) in an ethereal solvent.

Materials:

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

  • Trimethylsilyl chloride (Me₃SiCl)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In a three-neck round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon), suspend chromium(III) chloride hexahydrate (2.66 g, 10 mmol) in anhydrous THF (20 ml).

  • With stirring, add an excess of trimethylsilyl chloride (e.g., 32 ml, 253 mmol) dropwise. The color of the mixture will change from dark green to deep purple.

  • Heat the reaction mixture to reflux and maintain for several hours (e.g., overnight) until the color becomes a lighter purple.

  • Allow the mixture to cool to room temperature. A purple solid will precipitate.

  • Collect the solid by filtration under an inert atmosphere, wash with a non-coordinating solvent like hexane, and dry under vacuum. This yields the CrCl₃(THF)₃ complex, which is a suitable precursor for the subsequent reduction. An 84% yield has been reported for this procedure.

Stage 2: Reduction of Anhydrous Chromium(III) Chloride to Anhydrous Chromium(II) Chloride

The choice of reducing agent for the conversion of anhydrous CrCl₃ to CrCl₂ depends on the desired scale, purity requirements, and available laboratory equipment.

Method 1: Reduction with Hydrogen Gas

This high-temperature reduction method is suitable for producing larger quantities of CrCl₂ and generally yields a product of high purity.

Reaction: 2 CrCl₃(s) + H₂(g) → 2 CrCl₂(s) + 2 HCl(g)[6]

Experimental Protocol:

  • Place anhydrous chromium(III) chloride in a porcelain boat within a quartz tube furnace.

  • Purge the system with an inert gas (e.g., argon or nitrogen) to remove air.

  • Introduce a steady stream of dry hydrogen gas.

  • Heat the furnace to 500 °C and maintain this temperature for several hours.

  • After the reaction is complete, cool the furnace to room temperature under a continuous flow of hydrogen gas.

  • Once at room temperature, switch the gas flow back to an inert gas to purge the system of residual hydrogen.

  • The resulting white to grayish powder is anhydrous chromium(II) chloride. Handle and store the product under an inert atmosphere.

Method 2: Reduction with Lithium Aluminum Hydride

This method is convenient for small-scale laboratory preparations and is often used for the in situ generation of CrCl₂ for immediate use in organic reactions.

Reaction: 4 CrCl₃ + LiAlH₄ → 4 CrCl₂ + LiCl + AlCl₃ + 2 H₂

Experimental Protocol:

  • Under a strict inert atmosphere (glovebox or Schlenk line), suspend anhydrous chromium(III) chloride (or its THF complex) in anhydrous THF.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF (typically a 0.25 molar equivalent) to the stirred suspension. Caution: LiAlH₄ is pyrophoric and reacts violently with water. Handle with extreme care.

  • Stir the mixture at room temperature for several hours. The reaction progress is indicated by a color change from violet (CrCl₃) to the characteristic bright blue of Cr(II) in solution, which upon isolation and removal of solvent gives the off-white to grayish solid CrCl₂.

  • For use in organic synthesis, the resulting slurry containing CrCl₂, LiCl, and AlCl₃ can often be used directly.

  • To isolate solid CrCl₂, the solvent is removed under vacuum. The solid residue is then washed with a solvent in which CrCl₂ is insoluble but the lithium and aluminum salts have some solubility, such as anhydrous diethyl ether, followed by filtration and drying under high vacuum.

Method 3: Reduction with Zinc Dust

Reduction with zinc dust is a common and practical method for laboratory-scale synthesis.

Reaction: 2 CrCl₃ + Zn → 2 CrCl₂ + ZnCl₂[7]

Experimental Protocol:

  • Under an inert atmosphere, suspend anhydrous chromium(III) chloride (10 g) in anhydrous THF (50 mL) in a flask equipped with a magnetic stir bar.[8]

  • Slowly add 1.1 equivalents of activated zinc dust to the suspension.[8]

  • Stir the mixture vigorously at room temperature for 24-48 hours. The color of the suspension will change from violet to bright blue, indicating the formation of Cr(II).[8]

  • The resulting slurry can be used directly in subsequent reactions.

  • To isolate solid anhydrous CrCl₂, the excess zinc can be removed by filtration through a sintered glass funnel under an inert atmosphere. The THF is then removed under vacuum. The resulting solid mixture of CrCl₂ and ZnCl₂ can be purified by sublimation of CrCl₂ under high vacuum, although this requires high temperatures. Alternatively, washing the solid with a solvent that selectively dissolves ZnCl₂ but not CrCl₂ can be attempted, though finding a suitable solvent is challenging due to the similar solubility profiles of the two chlorides.

Comparative Analysis of Preparation Methods

The choice of method for preparing anhydrous CrCl₂ involves a trade-off between scale, purity, convenience, and safety.

Preparation MethodKey AdvantagesKey DisadvantagesTypical YieldPurity
Reduction with H₂ - Suitable for large-scale synthesis- High purity product- Requires specialized high-temperature equipment (tube furnace)- Handling of flammable H₂ gas at high temperaturesGood to ExcellentHigh
Reduction with LiAlH₄ - Convenient for small-scale and in situ preparations- Relatively fast reaction- LiAlH₄ is pyrophoric and requires careful handling- Product is a mixture with LiCl and AlCl₃, requiring purification for some applicationsGoodModerate to High (after purification)
Reduction with Zn - Operationally simple and uses readily available reagents- Suitable for laboratory-scale synthesis- Long reaction times- Product is contaminated with ZnCl₂ and unreacted Zn, which can be difficult to separateGoodModerate (requires extensive purification for high purity)

Logical Relationships in Synthesis

The synthesis of anhydrous CrCl₂ involves a series of logical steps and choices, from the selection of the starting material to the final purification method.

Start Start CrCl₃·6H₂O Hydrated CrCl₃ Start->CrCl₃·6H₂O Dehydration Dehydration Method CrCl₃·6H₂O->Dehydration SOCl₂_Method Thionyl Chloride Dehydration->SOCl₂_Method Choice 1 Me₃SiCl_Method Trimethylsilyl Chloride Dehydration->Me₃SiCl_Method Choice 2 Anhydrous CrCl₃ Anhydrous CrCl₃ SOCl₂_Method->Anhydrous CrCl₃ Me₃SiCl_Method->Anhydrous CrCl₃ Reduction Reduction Method Anhydrous CrCl₃->Reduction H₂_Method Hydrogen Gas Reduction->H₂_Method High Temp LiAlH₄_Method LiAlH₄ Reduction->LiAlH₄_Method Low Temp Zn_Method Zinc Dust Reduction->Zn_Method Room Temp Crude CrCl₂ Crude Anhydrous CrCl₂ H₂_Method->Crude CrCl₂ LiAlH₄_Method->Crude CrCl₂ Zn_Method->Crude CrCl₂ Purification Purification Crude CrCl₂->Purification Sublimation Sublimation Purification->Sublimation High Purity Washing Solvent Washing Purification->Washing Moderate Purity Pure CrCl₂ Pure Anhydrous CrCl₂ Sublimation->Pure CrCl₂ Washing->Pure CrCl₂ End End Pure CrCl₂->End

Fig. 2: Decision workflow for anhydrous CrCl₂ synthesis.

Handling and Storage

Anhydrous chromium(II) chloride is extremely sensitive to air and moisture and must be handled and stored under a dry, inert atmosphere (e.g., argon or nitrogen) at all times.[3] Exposure to air will lead to rapid oxidation, diminishing its reducing power. It should be stored in a tightly sealed container, preferably in a glovebox or a desiccator containing a suitable drying agent.

Conclusion

The preparation of high-quality anhydrous chromium(II) chloride is a prerequisite for its successful application in organic synthesis. This guide has detailed several reliable methods for its preparation, starting from the dehydration of chromium(III) chloride hexahydrate to the final reduction to chromium(II) chloride. The choice of a specific method will depend on the scale of the synthesis, the required purity of the final product, and the available laboratory infrastructure. By following the detailed protocols and safety precautions outlined in this guide, researchers can confidently prepare anhydrous CrCl₂ for their synthetic needs.

References

Spectroscopic Characterization of Chromium(II) Complexes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core spectroscopic techniques used to characterize chromium(II) complexes, which are of significant interest in various fields, including catalysis and drug development. Given their d4 electron configuration and resulting paramagnetic nature and sensitivity to air, specialized spectroscopic methods and handling techniques are paramount for accurate characterization. This document outlines the principles, experimental protocols, and data interpretation for Ultraviolet-Visible (UV-Vis) Spectroscopy, Electron Paramagnetic Resonance (EPR) Spectroscopy, and Magnetic Circular Dichroism (MCD) Spectroscopy as applied to chromium(II) complexes.

Core Spectroscopic Techniques: An Overview

The electronic structure of chromium(II) complexes, typically featuring a high-spin d4 configuration, gives rise to distinct spectroscopic signatures. The Jahn-Teller effect is often observed in octahedral Cr(II) complexes, leading to geometric distortions that are reflected in their spectroscopic properties.

  • UV-Visible (UV-Vis) Spectroscopy probes the electronic transitions between d-orbitals. For high-spin d4 complexes in an octahedral field, a single spin-allowed transition (5Eg → 5T2g) is expected. However, Jahn-Teller distortion often removes the degeneracy of the eg and t2g orbitals, leading to multiple absorption bands.

  • Electron Paramagnetic Resonance (EPR) Spectroscopy is a powerful technique for studying paramagnetic species like high-spin Cr(II) (S=2). EPR spectra provide detailed information about the electronic environment of the chromium center, including its g-values and zero-field splitting (ZFS) parameters (D and E), which are highly sensitive to the symmetry and coordination geometry of the complex.

  • Magnetic Circular Dichroism (MCD) Spectroscopy measures the difference in absorption of left- and right-circularly polarized light in the presence of a magnetic field.[1][2][3] MCD is particularly useful for probing the electronic structure of paramagnetic species, as it can reveal transitions that are weak or forbidden in conventional absorption spectroscopy and provide insights into the symmetry of electronic states.[1][2][3]

Quantitative Spectroscopic Data

The following tables summarize key spectroscopic parameters for a selection of chromium(II) and, for comparative purposes, chromium(III) complexes.

Table 1: UV-Visible Spectral Data of Selected Chromium Complexes

ComplexSolventλmax (nm)Molar Absorptivity (ε) (M-1cm-1)AssignmentReference
[Cr(H2O)6]3+Water400, 580-4A2g → 4T1g, 4A2g → 4T2g[4]
[CrCl(NH3)5]2+-~400, ~575--[5]
Cr(III)-N-(5-chloro-2-hydroxyphenyl)-3-methoxy-salicylaldimine-262, 310, 395, 480-π→π, n→π, LMCT, d-d[1]
Cr(III) complex with 4-(Nitro phenyl azo) imidazoleEthanol5821.1497 x 104Charge Transfer

Note: Comprehensive quantitative UV-Vis data for a wide range of Cr(II) complexes is less commonly tabulated due to their inherent instability. The provided Cr(III) data serves as a reference for typical d-d transition energies and intensities.

Table 2: EPR Spectral Data of Selected High-Spin Chromium(II) and Chromium(III) Complexes

ComplexHost Lattice/Solventg-valuesD (cm-1)E (cm-1)Reference
[Cr(H2O)6]2+(NH4)2Zn(SO4)2·6H2Ogx=1.95, gy=1.98, gz=1.99-2.450.09[6]
Cr2+K2ZnF4g∥=1.96, g⊥=1.99-1.95-[6]
[Cr(diamsar)]Cl3·H2OPolycrystallinegx=1.985, gy=1.985, gz=1.995--[7]
Cr(III) diamine complexes-gx,y > gz~0.1-[7]

Note: The g-values for transition metal complexes can vary significantly from the free electron value (g ≈ 2.0023) due to spin-orbit coupling.[8] The zero-field splitting parameters, D and E, provide information about the axial and rhombic distortion of the complex, respectively.[9]

Experimental Workflows and Protocols

The successful spectroscopic characterization of chromium(II) complexes necessitates rigorous anaerobic and anhydrous conditions due to their high sensitivity to oxidation.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a new air-sensitive chromium(II) complex.

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_characterization Spectroscopic Characterization synthesis Synthesis of Cr(II) Complex (Schlenk line/glovebox) isolation Isolation & Purification (Filtration/Crystallization) synthesis->isolation uv_vis UV-Vis Spectroscopy isolation->uv_vis Anaerobic Sample Prep epr EPR Spectroscopy isolation->epr Anaerobic Sample Prep mcd MCD Spectroscopy isolation->mcd Anaerobic Sample Prep data_analysis Data Analysis & Interpretation uv_vis->data_analysis epr->data_analysis mcd->data_analysis report Reporting & Publication data_analysis->report

Caption: General workflow for Cr(II) complex characterization.

Detailed Experimental Protocols

This protocol outlines the procedure for obtaining UV-Vis spectra of air-sensitive compounds, which is crucial for chromium(II) complexes.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes with screw caps and septa, or a specialized anaerobic cuvette holder.

  • Glovebox or Schlenk line for sample preparation.

  • Gastight syringes and needles.

Procedure:

  • Solvent Degassing: The solvent to be used must be rigorously degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for an extended period. Store the degassed solvent under an inert atmosphere.

  • Sample Preparation (in a glovebox):

    • Prepare a stock solution of the chromium(II) complex of a known concentration using the degassed solvent.

    • Transfer the stock solution to a gastight syringe.

    • Prepare serial dilutions as needed, ensuring all manipulations are performed under an inert atmosphere.

  • Cuvette Preparation:

    • Thoroughly clean and dry the quartz cuvette.

    • If using a standard cuvette with a septum-sealed screw cap, flush it with an inert gas.

    • Transfer the degassed solvent to the reference cuvette and the sample solution to the sample cuvette using a gastight syringe.

  • Data Acquisition:

    • Place the reference cuvette in the spectrophotometer and record a baseline spectrum.

    • Replace the reference cuvette with the sample cuvette and record the absorption spectrum over the desired wavelength range.

    • For kinetic studies, monitor the absorbance at a specific wavelength over time.

  • Data Analysis:

    • Identify the absorption maxima (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

The following diagram illustrates the logical flow of the UV-Vis experimental protocol.

uv_vis_protocol start Start degas Degas Solvent start->degas prep_sample Prepare Sample in Glovebox degas->prep_sample prep_cuvette Prepare & Seal Cuvette prep_sample->prep_cuvette baseline Record Baseline prep_cuvette->baseline measure Measure Sample Spectrum baseline->measure analyze Analyze Data (λmax, ε) measure->analyze end End analyze->end

Caption: UV-Vis spectroscopy protocol for air-sensitive samples.

This protocol is designed for the EPR analysis of high-spin d4 systems like many chromium(II) complexes.

Instrumentation:

  • EPR Spectrometer (X-band is common)

  • Cryostat for low-temperature measurements

  • EPR tubes (e.g., Wilmad quartz tubes)

  • Glovebox or Schlenk line for sample preparation

  • Liquid nitrogen or liquid helium

Procedure:

  • Sample Preparation (in a glovebox):

    • Prepare a solution of the chromium(II) complex in a suitable solvent that will form a good glass upon freezing (e.g., toluene, 2-methyltetrahydrofuran). The concentration should be optimized to avoid intermolecular interactions that can lead to line broadening.

    • Transfer the solution to an EPR tube.

    • The tube is then flame-sealed under vacuum or sealed with a gastight cap while still in the glovebox.

  • Sample Loading and Cooling:

    • Carefully insert the sealed EPR tube into the spectrometer's resonant cavity.

    • Cool the sample to the desired temperature (typically low temperatures are required to observe signals from high-spin systems and to minimize spin-lattice relaxation).

  • Data Acquisition:

    • Tune the spectrometer to the resonant frequency of the cavity.

    • Set the appropriate experimental parameters, including microwave frequency, microwave power, modulation frequency, modulation amplitude, and magnetic field sweep range. It is crucial to avoid saturation of the signal by using low microwave power.

    • Record the EPR spectrum.

  • Data Analysis and Simulation:

    • The experimental spectrum is often complex and requires simulation to extract accurate spin Hamiltonian parameters (g-values and zero-field splitting parameters D and E).

    • Specialized software is used to simulate the powder pattern spectrum and fit it to the experimental data.

The following diagram outlines the workflow for an EPR experiment.

epr_protocol start Start prep_sample Prepare & Seal EPR Tube (Glovebox) start->prep_sample load_cool Load Sample & Cool prep_sample->load_cool tune_spec Tune Spectrometer load_cool->tune_spec acquire Acquire Spectrum tune_spec->acquire simulate Simulate & Fit Spectrum acquire->simulate extract Extract g, D, E values simulate->extract end End extract->end

Caption: EPR spectroscopy protocol for paramagnetic complexes.

This protocol describes the general procedure for obtaining MCD spectra of paramagnetic samples.

Instrumentation:

  • MCD Spectrometer (combining a spectrophotometer, a high-field magnet, and a cryostat)

  • Sample cells suitable for low-temperature measurements

  • Glovebox or Schlenk line for sample preparation

Procedure:

  • Sample Preparation (in a glovebox):

    • Prepare a solution of the chromium(II) complex in a suitable solvent that forms a good glass at cryogenic temperatures (e.g., a mixture of glycerol and buffer, or an organic glassing solvent).

    • The concentration should be carefully chosen to give an appropriate absorbance (typically around 1) in the spectral region of interest.

    • Load the solution into the MCD cell under an inert atmosphere.

  • Data Acquisition:

    • Cool the sample to the desired temperature within the cryostat.

    • Apply a magnetic field of a specific strength.

    • Record the MCD spectrum by scanning the wavelength of the circularly polarized light.

    • It is common to record spectra at multiple temperatures and magnetic fields to perform a variable-temperature, variable-field (VTVH) MCD study, which can provide information about the ground state spin Hamiltonian parameters.[10]

  • Data Analysis:

    • The MCD spectrum is a plot of the difference in absorbance of left and right circularly polarized light (ΔA) versus wavelength or energy.

    • The shape and sign of the MCD bands, along with their temperature and field dependence, are analyzed to assign electronic transitions and extract information about the electronic structure of the complex.

The logical flow of an MCD experiment is depicted below.

mcd_protocol start Start prep_sample Prepare Sample in MCD Cell (Glovebox) start->prep_sample load_cool Load Sample & Cool prep_sample->load_cool apply_field Apply Magnetic Field load_cool->apply_field acquire Acquire MCD Spectrum apply_field->acquire vtvh Repeat at different T and B (VTVH) acquire->vtvh analyze Analyze Spectra vtvh->analyze end End analyze->end

Caption: MCD spectroscopy protocol for paramagnetic complexes.

Conclusion

The spectroscopic characterization of chromium(II) complexes provides invaluable insights into their electronic structure, coordination environment, and magnetic properties. A multi-technique approach, combining UV-Vis, EPR, and MCD spectroscopy, is often necessary for a comprehensive understanding. The air-sensitive nature of these complexes demands rigorous anaerobic and anhydrous experimental conditions. The data and protocols presented in this guide serve as a foundational resource for researchers in the fields of inorganic chemistry, materials science, and drug development who are working with these challenging yet fascinating coordination compounds.

References

understanding the lability of ligands in chromium(II) complexes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Lability of Ligands in Chromium(II) Complexes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chromium(II) complexes occupy a unique niche in coordination chemistry, primarily defined by their extreme kinetic lability. This property, which contrasts sharply with the inertness of most chromium(III) complexes, is fundamental to their reactivity and potential applications. This guide provides a detailed examination of the core principles governing the lability of Cr(II) complexes, outlines experimental methods for its quantification, and discusses its implications in research and drug development. The high-spin d⁴ electronic configuration of octahedral Cr(II) results in a significant Jahn-Teller distortion, elongating axial metal-ligand bonds and drastically lowering the energy barrier for ligand substitution. This inherent lability underpins the utility of Cr(II) compounds as potent reducing agents and versatile synthetic precursors.

Core Principles Governing Cr(II) Lability

The rapid exchange of ligands in chromium(II) complexes is not arbitrary; it is a direct consequence of its electronic structure. The key factors are the d⁴ electron count, the resulting Jahn-Teller distortion, and the influence of Ligand Field Stabilization Energy (LFSE).

The d⁴ Electronic Configuration and Jahn-Teller Distortion

In a typical octahedral ligand field, the five d-orbitals split into a lower-energy t₂g set and a higher-energy e_g set. For a Cr(II) ion, which has four d-electrons, the high-spin configuration is (t₂g)³(e_g)¹. The single electron in the e_g orbitals, which point directly at the ligands, creates a degenerate electronic state.

According to the Jahn-Teller theorem, any non-linear molecule with a degenerate electronic ground state will undergo a geometric distortion to remove this degeneracy and lower the overall energy.[1] In the case of the [Cr(H₂O)₆]²⁺ ion, this manifests as a tetragonal distortion, typically an elongation along the z-axis. This elongation weakens the two axial Cr-L bonds, making them significantly more susceptible to breaking. This pre-distorted geometry means the complex is already closer to the five-coordinate transition state of a dissociative reaction, dramatically accelerating ligand substitution rates.[1][2]

Figure 1: Jahn-Teller distortion in a high-spin d⁴ complex.

Ligand Field Stabilization Energy (LFSE)

The Ligand Field Stabilization Energy (LFSE) contributes to the activation energy of a substitution reaction. Complexes with high LFSE, such as d³ Cr(III), are generally inert because any deviation from octahedral geometry towards a transition state (e.g., square pyramidal or trigonal bipyramidal) results in a significant loss of LFSE, creating a large activation barrier.[3] Conversely, for high-spin d⁴ Cr(II), the presence of an electron in the antibonding e_g orbital already destabilizes the complex. The change in LFSE upon moving to a five-coordinate intermediate is much less prohibitive, contributing to a lower activation energy and, consequently, a higher rate of substitution.[3]

Quantitative Data on Cr(II) Lability

The most direct measure of a complex's lability is the rate constant for ligand exchange. For aqua ions, the rate of water exchange is a benchmark for comparing different metal ions. The difference between Cr(II) and Cr(III) is one of the most dramatic in the periodic table.

Complex Iond-Configurationlog k (s⁻¹) at 25°CClassification
[Cr(H₂O)₆]²⁺d⁴ (high-spin)~8Extremely Labile
[Cr(H₂O)₆]³⁺~ -6Inert

Table 1: Comparison of water exchange rate constants for Cr(II) and Cr(III) aqua ions. The rate constant (k) represents the exchange of a single water molecule. Data sourced from[4].

The lability of the [Cr(H₂O)₆]²⁺ complex, with a rate constant approaching the diffusion-controlled limit (~10⁹ s⁻¹), means that its coordination sphere is highly dynamic. This rapid exchange facilitates its reactions with other ligands. While second-order rate constants depend on the incoming ligand, the initial dissociative step of water leaving is the key enabler for these fast reactions.

ReactionIncoming Ligand (X⁻)Second-Order Rate Constant (k, M⁻¹s⁻¹)
[Co(NH₃)₅X]²⁺ + [Cr(H₂O)₆]²⁺Cl⁻6.0 x 10⁵
[Co(NH₃)₅X]²⁺ + [Cr(H₂O)₆]²⁺I⁻3.0 x 10⁶

Table 2: Rate constants for the inner-sphere electron transfer reaction with [Cr(H₂O)₆]²⁺ acting as the reductant. The rapid rates are facilitated by the high lability of the water ligands on Cr(II), allowing for the formation of the necessary bridged intermediate.

Mechanisms of Ligand Substitution

Ligand substitution reactions in octahedral complexes typically proceed via one of three mechanisms: dissociative (D), associative (A), or interchange (I). Due to the weakened axial bonds from the Jahn-Teller effect, Cr(II) complexes overwhelmingly favor a dissociative or, more commonly, a dissociative interchange (I_d) mechanism.

In this pathway, a ligand first dissociates from the metal center to form a five-coordinate intermediate, which is then rapidly attacked by the incoming ligand. The initial bond-breaking step is rate-determining.

Dissociative_Mechanism Reactant [Cr(L)₆]²⁺ (6-Coordinate) Intermediate [Cr(L)₅]²⁺ (5-Coordinate Intermediate) Reactant->Intermediate -L (slow, k₁) rate-determining Intermediate->Reactant +L (fast, k₋₁) Product [Cr(L)₅(Y)]²⁺ (6-Coordinate) Intermediate->Product +Y (fast, k₂)

Figure 2: The dissociative (D) mechanism for ligand substitution.

Experimental Protocols: Anaerobic Stopped-Flow Spectrophotometry

Given the extreme reactivity and oxygen sensitivity of Cr(II) complexes, kinetic studies must be performed using specialized equipment under strictly anaerobic conditions. Stopped-flow spectrophotometry is the technique of choice for measuring reactions on the millisecond timescale.

Principle

Two reactant solutions (e.g., the Cr(II) complex and the incoming ligand) are loaded into separate syringes. A pneumatic drive rapidly pushes the solutions into a high-efficiency mixer, initiating the reaction. The mixture then flows into an observation cell, and the flow is abruptly stopped. The change in the solution's absorbance at a specific wavelength is then recorded as a function of time, yielding a kinetic trace from which the rate constant can be derived.

Detailed Methodology
  • Preparation of Anaerobic Solutions:

    • All buffers and solvents must be rigorously deoxygenated for at least 30-60 minutes by bubbling with an inert gas (e.g., high-purity argon or nitrogen) or by using freeze-pump-thaw cycles.

    • Solid Cr(II) salts (e.g., CrCl₂) are weighed and handled exclusively inside an anaerobic chamber (glovebox) with an O₂ level < 5 ppm.

    • Stock solutions of the Cr(II) complex and the incoming ligand are prepared inside the glovebox using the deoxygenated solvents. Solutions are stored in sealed, gas-tight vials or flasks.

  • Instrument Setup:

    • The stopped-flow instrument, including the drive syringes, mixer, and cell, is placed entirely inside an anaerobic chamber to prevent any air exposure during the experiment.[1][4]

    • The spectrophotometer's light source and detector remain outside the chamber, with fiber optic cables passing through a sealed port to connect to the observation cell.

  • Kinetic Measurement:

    • The reactant syringes are flushed and loaded with the anaerobic solutions inside the chamber.

    • The reaction is typically run under pseudo-first-order conditions, with the incoming ligand in large excess (≥10-fold) over the Cr(II) complex.

    • The drive ram is activated, mixing the reactants and filling the observation cell in milliseconds. The dead time (the time from mixing to observation) is typically 1-2 ms.

    • The change in absorbance is monitored at a wavelength where there is a significant difference between the reactant and product species. Data is collected for several half-lives of the reaction.

  • Data Analysis:

    • The resulting absorbance vs. time data is fitted to a single exponential equation: A_t = A_∞ + (A₀ - A_∞)e^(-k_obs*t), where k_obs is the observed pseudo-first-order rate constant.

    • The experiment is repeated at several different concentrations of the excess ligand.

    • The second-order rate constant (k) is determined by plotting k_obs versus the concentration of the excess ligand. The slope of this line corresponds to k.

Stopped_Flow_Workflow cluster_prep Preparation (Anaerobic Chamber) cluster_exp Experiment cluster_analysis Data Analysis A Deoxygenate Solvents (Ar/N₂ Purge) B Prepare Cr(II) and Ligand Stock Solutions A->B C Load Anaerobic Syringes in Stopped-Flow Instrument B->C D Initiate Rapid Mixing (Pseudo-First-Order Conditions) C->D E Monitor Absorbance vs. Time in Observation Cell D->E F Fit Kinetic Trace to Exponential Decay (get k_obs) E->F G Repeat at Multiple [Ligand] Concentrations F->G H Plot k_obs vs. [Ligand] G->H I Determine Second-Order Rate Constant (k = slope) H->I

Figure 3: Experimental workflow for anaerobic stopped-flow kinetics.

Relevance in Research and Drug Development

The distinct kinetic profiles of Cr(II) and Cr(III) offer intriguing possibilities for practical applications, particularly in synthesis and medicine.

Role as a Reductant and Synthetic Tool

Chromium(II) is a powerful and versatile one-electron reducing agent. Its high lability is crucial to its function in inner-sphere electron transfer reactions, where a ligand from the oxidant must first coordinate to the Cr(II) center to form a bridge for electron transfer. The rapid substitution of its aqua ligands allows these reactions to proceed quickly.

Implications for Drug Development

The lability switch between Cr(III) and Cr(II) presents a potential mechanism for targeted drug delivery. A therapeutic agent could be coordinated to an inert Cr(III) center, creating a stable and non-toxic pro-drug. This complex could circulate in the body until it reaches a specific microenvironment with a low redox potential (e.g., a hypoxic tumor). In this environment, the Cr(III) pro-drug is reduced to a highly labile Cr(II) complex, which then rapidly releases the active ligand at the target site. This strategy could minimize off-target toxicity and enhance therapeutic efficacy.

Drug_Delivery_Concept Prodrug Pro-drug [Cr(III)-Ligand] (Inert, Non-toxic) Circulation Systemic Circulation Prodrug->Circulation Reduction Reduction (Cr³⁺ + e⁻ → Cr²⁺) Target Target Site (e.g., Hypoxic Tumor) Circulation->Target Target->Reduction Low Redox Potential ActiveComplex [Cr(II)-Ligand] (Labile) Reduction->ActiveComplex Release Ligand Release ActiveComplex->Release Drug Active Drug (Therapeutic Effect) Release->Drug Cr2 [Cr(II)] Release->Cr2

Figure 4: Redox-activated release of a therapeutic ligand.

References

Methodological & Application

Application Notes and Protocols: Chromium(II) as a Reducing Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(II) salts are powerful and versatile single-electron reducing agents utilized in a wide array of organic transformations.[1] Valued for their high chemoselectivity, particularly towards aldehydes, and their ability to mediate carbon-carbon bond formation, chromium(II) reagents have become indispensable tools in modern organic synthesis, including in the construction of complex natural products.[2][3] This document provides detailed application notes and experimental protocols for the use of chromium(II) as a reducing agent, with a focus on practical methodologies and quantitative data to aid in reaction planning and execution.

Chromium(II) reagents are typically prepared from the more stable chromium(III) precursors, such as chromium(III) chloride (CrCl₃), through reduction with agents like zinc dust or lithium aluminum hydride.[4][5] The resulting chromium(II) species, often chromium(II) chloride (CrCl₂), chromium(II) acetate (Cr(OAc)₂), or chromium(II) sulfate (CrSO₄), are highly sensitive to air and moisture, necessitating handling under an inert atmosphere.[1][6][7]

This document will cover the preparation of common chromium(II) reagents and their application in key synthetic transformations, including carbon-carbon bond formation, reduction of various functional groups, and dehalogenation reactions.

Preparation of Chromium(II) Reagents

The successful application of chromium(II) in organic synthesis is critically dependent on the quality and handling of the reagent. Due to their air and moisture sensitivity, chromium(II) salts are often prepared in situ or handled under strictly anaerobic conditions.

Protocol 1: In Situ Preparation of Anhydrous Chromium(II) Chloride from Chromium(III) Chloride and Zinc Dust

This protocol describes the preparation of a slurry of anhydrous CrCl₂ in THF, which can be directly used in subsequent reactions.[4]

Materials:

  • Anhydrous Chromium(III) chloride (CrCl₃)

  • Zinc dust (<10 micron, activated)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas supply (Argon or Nitrogen)

  • Flame-dried, two-neck round-bottom flask with a magnetic stir bar and septa

Procedure:

  • To the flame-dried, two-neck flask, add anhydrous CrCl₃ (1.0 eq) and zinc dust (1.1 eq).

  • Seal the flask with septa and purge with argon for 15 minutes.

  • Add anhydrous THF via syringe to the flask.

  • Stir the resulting suspension vigorously at room temperature under an argon atmosphere.

  • The reaction progress is indicated by a color change from the violet of Cr(III) to the characteristic bright blue of Cr(II). This typically takes 24-48 hours.

  • The resulting bright blue slurry of CrCl₂ can be used directly for subsequent reactions.

Diagram 1: In Situ Preparation of Chromium(II) Chloride

G cluster_prep Preparation of CrCl2 Slurry start Start add_reagents Add CrCl3 and Zn dust to a flame-dried flask start->add_reagents purge Purge with Argon add_reagents->purge add_thf Add anhydrous THF purge->add_thf stir Stir vigorously at room temperature for 24-48h add_thf->stir observe Observe color change (violet to blue) stir->observe ready CrCl2 slurry is ready for use observe->ready

Caption: Workflow for the in situ preparation of CrCl₂.

Protocol 2: Preparation of Chromium(II) Acetate Hydrate

Chromium(II) acetate is a relatively air-stable, dimeric complex that can be used as a starting material for other Cr(II) compounds.[6]

Materials:

  • Potassium dichromate (K₂Cr₂O₇)

  • Mossy zinc

  • Concentrated hydrochloric acid (HCl)

  • Sodium acetate trihydrate

  • Deionized water, ethanol, and diethyl ether

Procedure:

  • In a side-arm test tube, combine K₂Cr₂O₇ (1.0 g) and mossy zinc (5.0 g).

  • In a separate beaker, dissolve sodium acetate trihydrate (4.5 g) in deionized water (4 mL), with gentle heating if necessary, then cool to room temperature.

  • Carefully add concentrated HCl (10 mL) dropwise to the side-arm test tube containing the solids. A vigorous reaction will occur, evolving hydrogen gas.

  • Allow the reaction to proceed for 15-20 minutes, during which the solution will change from orange (Cr(VI)) to green (Cr(III)) and finally to a clear blue (Cr(II)).

  • Using the positive pressure of the generated hydrogen, transfer the blue Cr(II) solution via Tygon tubing into the sodium acetate solution. A deep red precipitate of chromium(II) acetate will form immediately.

  • Cool the beaker in an ice bath for a few minutes.

  • Collect the red precipitate by filtration using a medium-frit glass filter, avoiding excessive air exposure.

  • Wash the precipitate sequentially with ice-cold deoxygenated water, ethanol, and diethyl ether.[6]

  • Dry the product on a filter paper to obtain the brick-red solid of Cr₂(OAc)₄(H₂O)₂.

Protocol 3: Preparation of Chromium(II) Sulfate Solution

Chromium(II) sulfate solutions for use in organic synthesis can be prepared by the reduction of chromium(III) sulfate with zinc metal.[7]

Materials:

  • Chromium(III) sulfate hydrate (Cr₂(SO₄)₃·xH₂O)

  • Zinc dust

  • Dilute sulfuric acid

  • Deionized water

Procedure:

  • Dissolve chromium(III) sulfate in deionized water to create a concentrated solution.

  • Acidify the solution with a small amount of dilute sulfuric acid.

  • Add an excess of zinc dust to the solution.

  • Stir the mixture under an inert atmosphere. The reduction is complete when the solution turns a clear blue.

  • The resulting solution of chromium(II) sulfate can be used directly for reductions.

Carbon-Carbon Bond Formation: The Nozaki-Hiyama-Kishi (NHK) Reaction

The Nozaki-Hiyama-Kishi (NHK) reaction is a powerful method for the formation of carbon-carbon bonds, involving the chromium(II)-mediated coupling of an organic halide with an aldehyde.[2] The reaction is highly chemoselective for aldehydes and tolerates a wide range of functional groups.[2] The discovery that catalytic amounts of nickel are crucial for the reaction with vinyl and aryl halides significantly expanded its scope.[8]

Diagram 2: Nozaki-Hiyama-Kishi (NHK) Catalytic Cycle

G CrII 2 Cr(II) Ni0 Ni(0) CrII->Ni0 Reduction CrIII 2 Cr(III) R_Cr_X R-Cr(III)-X R_Ni_X R-Ni(II)-X Ni0->R_Ni_X Oxidative Addition NiII Ni(II) R_X R-X R_X->R_Ni_X R_Ni_X->R_Cr_X Transmetalation Product_Cr Product-Cr(III) Complex R_Cr_X->Product_Cr Nucleophilic Addition Aldehyde R'CHO Aldehyde->Product_Cr Product Product (Alcohol) Product_Cr->Product Workup

Caption: Simplified catalytic cycle of the Nozaki-Hiyama-Kishi reaction.

Protocol 4: General Procedure for the Nozaki-Hiyama-Kishi Reaction

Materials:

  • Anhydrous Chromium(II) chloride (CrCl₂)

  • Nickel(II) chloride (NiCl₂) (catalytic amount)

  • Aldehyde

  • Vinyl or aryl halide

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous CrCl₂ (2.5 eq) and a catalytic amount of NiCl₂ (0.01 eq).

  • Add anhydrous DMF and stir the suspension at room temperature.

  • Add the aldehyde (1.0 eq) and the vinyl or aryl halide (1.2 eq) to the suspension.

  • Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting allylic alcohol by flash column chromatography.[4]

Table 1: Representative Yields in the Nozaki-Hiyama-Kishi Reaction

AldehydeHalide/TriflateProductYield (%)Reference
BenzaldehydeIodobenzeneDiphenylmethanol91
Cyclohexanecarboxaldehyde1-Iodocyclohexene(Cyclohexyl)(cyclohex-1-en-1-yl)methanol85
3-Phenylpropanal2-Bromopropene5-Phenyl-2-methylpent-1-en-3-ol88
Benzaldehyde(E)-1-Iodo-1-dodecene(E)-1-Phenyltridec-2-en-1-ol78
4-tert-Butylcyclohexanone1-Iodo-1-cyclohexene1-(Cyclohex-1-en-1-yl)-4-tert-butylcyclohexan-1-ol82

Reduction of Functional Groups

Chromium(II) chloride is a versatile reagent for the reduction of various functional groups, often with high chemoselectivity.

Reduction of Nitro Compounds

Aromatic nitro compounds can be efficiently reduced to the corresponding anilines using chromium(II) chloride in the presence of a proton source.[4]

Protocol 5: Reduction of an Aromatic Nitro Compound

Materials:

  • Nitroarene

  • Anhydrous Chromium(II) chloride (CrCl₂)

  • Concentrated Hydrochloric acid (HCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Deoxygenated water

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the nitroarene (1.0 eq) in anhydrous THF.

  • In a separate flask, prepare a solution of CrCl₂ (4.0 eq) in deoxygenated water.

  • Cool the nitroarene solution to 0 °C in an ice bath.

  • Slowly add the aqueous CrCl₂ solution to the nitroarene solution via cannula.

  • Add concentrated HCl (4.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[4]

Table 2: Reduction of Nitro Compounds with Chromium(II) Chloride

SubstrateProductYield (%)Reference
1-Nitronaphthalene1-Naphthylamine92
4-Nitroanisole4-Anisidine88
2-Nitrotoluene2-Toluidine85
3-Nitrobenzoic acid3-Aminobenzoic acid75
Reduction of α,β-Unsaturated Ketones

Chromium(II) chloride can selectively reduce the carbon-carbon double bond of α,β-unsaturated ketones to afford the corresponding saturated ketones.

Diagram 3: Workflow for Reduction of an α,β-Unsaturated Ketone

G start Start dissolve_substrate Dissolve α,β-unsaturated ketone in THF/H2O start->dissolve_substrate add_crcl2 Add aqueous CrCl2 solution dissolve_substrate->add_crcl2 stir Stir at room temperature add_crcl2->stir monitor Monitor reaction by TLC stir->monitor workup Aqueous workup and extraction monitor->workup Reaction complete purify Purify by column chromatography workup->purify product Isolated Saturated Ketone purify->product

Caption: General workflow for the reduction of an α,β-unsaturated ketone.

Protocol 6: Reduction of an α,β-Unsaturated Ketone

Materials:

  • α,β-Unsaturated ketone

  • Chromium(II) chloride (CrCl₂)

  • Tetrahydrofuran (THF)

  • Deoxygenated water

Procedure:

  • Dissolve the α,β-unsaturated ketone (1.0 eq) in a mixture of THF and deoxygenated water.

  • To this solution, add an aqueous solution of CrCl₂ (2.5 eq).

  • Stir the mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the saturated ketone.

Table 3: Reduction of α,β-Unsaturated Ketones with Chromium(II) Chloride

SubstrateProductYield (%)Reference
ChalconeDihydrochalcone95
2-Cyclohexen-1-oneCyclohexanone88
(E)-4-Phenylbut-3-en-2-one4-Phenylbutan-2-one92
CarvoneDihydrocarvone85

Dehalogenation Reactions

Chromium(II) reagents are effective for the reductive dehalogenation of various organic halides, including alkyl, vinyl, and α-haloketones.

Protocol 7: Dehalogenation of an α-Bromoketone with Chromium(II) Acetate

Materials:

  • α-Bromoketone

  • Chromium(II) acetate (Cr(OAc)₂)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the α-bromoketone (1.0 eq) in DMF.

  • Add chromium(II) acetate (2.2 eq) to the solution under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the dehalogenated ketone.

Table 4: Dehalogenation of Organic Halides with Chromium(II) Reagents

SubstrateReagentProductYield (%)Reference
2-BromoacetophenoneCr(OAc)₂Acetophenone98
1-BromododecaneCrCl₂/ZnDodecane95
(E)-β-BromostyreneCrCl₂Styrene90
1,2-Dibromo-1,2-diphenylethaneCr(OAc)₂trans-Stilbene95

Applications in Natural Product Synthesis

The high chemoselectivity and reliability of chromium(II)-mediated reactions have led to their widespread use in the total synthesis of complex natural products. The NHK reaction, in particular, has been instrumental in the construction of key carbon-carbon bonds in molecules such as the epothilones, a class of potent anticancer agents.[9]

Diagram 4: Retrosynthetic Disconnection of Epothilone B via NHK Reaction

G EpothiloneB Epothilone B Macrolide Macrolide Precursor EpothiloneB->Macrolide Macrolactonization Fragments Aldehyde and Vinyl Iodide Fragments Macrolide->Fragments Retrosynthetic Disconnection NHK Nozaki-Hiyama-Kishi Reaction Fragments->NHK Key C-C Bond Formation

Caption: Retrosynthetic analysis of Epothilone B highlighting the key NHK coupling.

Conclusion

Chromium(II) reagents are powerful tools in organic synthesis, enabling a variety of reductive transformations with high efficiency and selectivity. From the construction of complex carbon skeletons via the Nozaki-Hiyama-Kishi reaction to the chemoselective reduction of functional groups and dehalogenations, the applications of chromium(II) are extensive. The detailed protocols and quantitative data provided in these application notes serve as a practical guide for researchers in the effective utilization of these versatile reagents. Proper handling of these air- and moisture-sensitive compounds under inert atmosphere is paramount to achieving successful and reproducible results.

References

Application Notes and Protocols: Chromium(II) Chloride for Barbier-Type Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chromium(II) chloride-mediated Barbier-type reaction, commonly known as the Nozaki-Hiyama-Kishi (NHK) reaction, is a powerful and versatile carbon-carbon bond-forming transformation. This reaction involves the coupling of an organic halide with a carbonyl compound, typically an aldehyde or ketone, to produce the corresponding alcohol. A key feature of the NHK reaction is the in situ formation of the organochromium nucleophile, which exhibits remarkable chemoselectivity, tolerating a wide array of functional groups that are often incompatible with more traditional organometallic reagents like Grignard or organolithium reagents.[1][2] This high degree of functional group tolerance has made the NHK reaction an invaluable tool in the total synthesis of complex natural products and in the development of pharmaceutical agents.[3][4]

Initially developed as a stoichiometric process in chromium(II), advancements have led to the development of catalytic variants, significantly reducing the amount of toxic chromium waste and enhancing the practicality of the reaction on an industrial scale.[5] The addition of a nickel(II) co-catalyst was a pivotal discovery, dramatically improving the reliability and scope of the reaction, particularly for less reactive vinyl and aryl halides.[2][6]

These application notes provide a comprehensive overview of the chromium(II) chloride-mediated Barbier-type reaction, including its mechanism, substrate scope, and detailed experimental protocols. Special attention is given to stereoselective variants and applications in drug discovery and development.

Reaction Mechanism and Key Features

The currently accepted mechanism for the nickel-catalyzed Nozaki-Hiyama-Kishi reaction involves a catalytic cycle for nickel and a stoichiometric role for chromium(II) as the reductant.

Key Steps:

  • Reduction of Ni(II) to Ni(0): Two equivalents of chromium(II) chloride reduce the nickel(II) catalyst to the active nickel(0) species.[2]

  • Oxidative Addition: The Ni(0) catalyst undergoes oxidative addition to the organic halide (R-X) to form an organonickel(II) intermediate.

  • Transmetalation: The organonickel(II) species transmetalates with a chromium(III) species (formed from the initial reduction of Ni(II)) to generate the key organochromium(III) nucleophile and regenerate the Ni(II) catalyst.[1]

  • Nucleophilic Addition: The organochromium reagent adds to the carbonyl group of the aldehyde or ketone.

  • Hydrolysis: Workup with water liberates the final alcohol product.

A significant advantage of this reaction is its high chemoselectivity for aldehydes over ketones, and its tolerance of esters, amides, nitriles, and other functional groups.[2][7]

NHK_Mechanism cluster_Ni_cycle Nickel Catalytic Cycle cluster_Cr_cycle Chromium Stoichiometric Cycle Ni0 Ni(0) NiII_RX R-Ni(II)-X Ni0->NiII_RX Oxidative Addition (R-X) NiII Ni(II) NiII_RX->NiII Transmetalation with Cr(III) R_CrIII R-Cr(III)-X NiII_RX->R_CrIII Transmetalation NiII->Ni0 Reduction (2 Cr(II)) CrII Cr(II) CrIII Cr(III) CrII->CrIII Reduces Ni(II) Cr_alkoxide Chromium Alkoxide R_CrIII->Cr_alkoxide Nucleophilic Addition to Aldehyde/Ketone Product Alcohol Product Cr_alkoxide->Product Hydrolysis

Caption: Catalytic cycle of the Nozaki-Hiyama-Kishi reaction.

Data Presentation

The following tables summarize representative quantitative data for the chromium(II) chloride-mediated Barbier-type reaction, showcasing its broad applicability and stereoselectivity.

Table 1: Scope of the Nozaki-Hiyama-Kishi Reaction

EntryOrganic HalideAldehydeProductYield (%)Diastereomeric Ratio (dr)
1Vinyl IodideBenzaldehydeAllylic Alcohol92N/A
2Allyl BromideCyclohexanecarboxaldehydeHomoallylic Alcohol85N/A
3(E)-Crotyl BromideBenzaldehydeanti-Homoallylic Alcohol98>98:2 (anti:syn)
4(Z)-Crotyl BromideBenzaldehydeanti-Homoallylic Alcohol95>98:2 (anti:syn)
5IodobenzeneOctanalSecondary Alcohol81N/A
6Vinyl TriflateIsobutyraldehydeAllylic Alcohol78N/A

Table 2: Enantioselective Nozaki-Hiyama-Kishi Allylation

EntryAldehydeChiral LigandProductYield (%)Enantiomeric Excess (ee, %)
1Benzaldehyde(S,S)-Tridentate Bis(oxazolinyl)carbazoleHomoallylic Alcohol9598
2Cyclohexanecarboxaldehyde(S,S)-Tridentate Bis(oxazolinyl)carbazoleHomoallylic Alcohol9197
3CinnamaldehydeProline-derived OxazolineHomoallylic Alcohol8594
4HeptanalChiral SulfonamideHomoallylic Alcohol7892

Applications in Drug Discovery and Development

The high functional group tolerance and reliability of the NHK reaction have made it a cornerstone in the synthesis of complex, biologically active molecules, including several FDA-approved drugs.

  • Halaven® (Eribulin): The commercial manufacture of this potent anticancer agent, used for metastatic breast cancer, famously employs an intramolecular NHK reaction as a key macrocyclization step.[8] This highlights the reaction's utility in large-scale, industrial settings for the synthesis of highly complex pharmaceutical compounds.[3]

  • Epothilones: The total synthesis of Epothilones B and D, a class of microtubule-stabilizing anticancer agents, has been achieved using a Nozaki-Hiyama-Kishi coupling to construct a key trisubstituted olefin.[1][9]

  • Palytoxin: The monumental total synthesis of palytoxin, one of the most complex natural products ever synthesized, relied heavily on the NHK reaction for the coupling of highly functionalized fragments.[3][7]

Experimental Protocols

The following protocols provide detailed methodologies for conducting chromium(II) chloride-mediated Barbier-type reactions. Note: Chromium(II) chloride is highly air- and moisture-sensitive and must be handled under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

Experimental_Workflow start Start reagent_prep Reagent Preparation (Anhydrous Solvents, etc.) start->reagent_prep crcl2_prep Preparation of Anhydrous CrCl₂ (or use commercial source) reagent_prep->crcl2_prep reaction_setup Reaction Setup (Inert Atmosphere) crcl2_prep->reaction_setup add_crcl2_ni Add CrCl₂ and NiCl₂ reaction_setup->add_crcl2_ni add_reactants Add Aldehyde/Ketone and Organic Halide add_crcl2_ni->add_reactants reaction Stir at RT or heat add_reactants->reaction monitoring Monitor Reaction by TLC/LC-MS reaction->monitoring workup Aqueous Workup monitoring->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (Column Chromatography) extraction->purification product Final Product purification->product

Caption: General experimental workflow for the NHK reaction.
Protocol 1: Preparation of Anhydrous Chromium(II) Chloride

While commercially available, anhydrous CrCl₂ can be prepared from the more stable CrCl₃.

Materials:

  • Chromium(III) chloride (anhydrous)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Under an inert atmosphere, suspend anhydrous CrCl₃ in freshly distilled, anhydrous THF.

  • Slowly add a solution of LiAlH₄ (0.5 equivalents) in anhydrous THF to the stirred suspension at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours. The color should change from purple/green to the characteristic sky blue of Cr(II).

  • The resulting slurry of CrCl₂ can be used directly in the subsequent Barbier-type reaction.

Protocol 2: Stoichiometric Nozaki-Hiyama-Kishi Reaction

Materials:

  • Anhydrous Chromium(II) chloride (CrCl₂)

  • Nickel(II) chloride (NiCl₂)

  • Aldehyde

  • Organic halide (vinyl or allyl)

  • Anhydrous, degassed solvent (e.g., DMF or THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, two-necked flask under a positive pressure of argon, add anhydrous CrCl₂ (4.0 eq.) and NiCl₂ (0.02 eq.).

  • Add the anhydrous, degassed solvent (e.g., DMF) and stir the suspension vigorously at room temperature.

  • In a separate flask, prepare a solution of the aldehyde (1.0 eq.) and the organic halide (1.2 eq.) in the same anhydrous solvent.

  • Add the solution of the aldehyde and organic halide dropwise to the stirred CrCl₂/NiCl₂ suspension.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Catalytic Nozaki-Hiyama-Kishi Reaction

Materials:

  • Anhydrous Chromium(II) chloride (CrCl₂) or Chromium(III) chloride (CrCl₃)

  • Nickel(II) chloride (NiCl₂)

  • Manganese powder (Mn)

  • Chlorotrimethylsilane (TMSCl)

  • Aldehyde

  • Organic halide

  • Anhydrous, degassed solvent (e.g., THF)

Procedure:

  • To a flame-dried flask under argon, add CrCl₂ (0.1 eq.), NiCl₂ (0.01 eq.), and manganese powder (2.0 eq.).

  • Add anhydrous THF and stir the suspension.

  • Add the aldehyde (1.0 eq.) and the organic halide (1.2 eq.) to the mixture.

  • Add chlorotrimethylsilane (2.0 eq.) dropwise to the stirred suspension.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, quench with water and work up as described in Protocol 2.

Conclusion

The chromium(II) chloride-mediated Barbier-type reaction is a robust and highly selective method for the formation of carbon-carbon bonds. Its broad functional group tolerance and predictable stereochemical outcomes have established it as a critical tool in modern organic synthesis. The development of catalytic variants has further enhanced its appeal, particularly for applications in the pharmaceutical industry where efficiency, scalability, and waste reduction are paramount. For researchers and professionals in drug development, a thorough understanding of the NHK reaction provides a powerful strategy for the construction of complex and medicinally relevant molecules.

References

Application Notes and Protocols for Chromium(II)-Mediated Radical Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for chromium(II)-mediated radical cyclization reactions. This class of reactions offers a powerful and stereoselective method for the formation of carbocyclic and heterocyclic ring systems, which are key structural motifs in many natural products and pharmaceutical agents. The protocols outlined below are based on established methodologies and are intended to serve as a practical guide for laboratory implementation.

Introduction to Chromium(II)-Mediated Radical Cyclization

Chromium(II) salts, typically chromium(II) chloride (CrCl₂), are potent single-electron reducing agents capable of generating carbon-centered radicals from organic halides. In the context of intramolecular reactions, this initiation step is followed by the cyclization of the generated radical onto a tethered unsaturated moiety (e.g., an alkene or alkyne). The resulting cyclized radical is then quenched to afford the final product. These reactions are valued for their high efficiency, mild conditions, and stereochemical control.

The general mechanism involves three key steps:

  • Radical Generation: Single-electron transfer from Cr(II) to an alkyl halide generates a carbon-centered radical.

  • Radical Cyclization: The intramolecular attack of the radical on a multiple bond forms a new ring. 5-exo and 6-exo cyclizations are generally favored.

  • Product Formation: The cyclized radical is quenched, often by abstraction of a hydrogen atom from the solvent or another hydrogen atom donor.

General Mechanistic Pathway

The signaling pathway for a typical chromium(II)-mediated radical cyclization can be visualized as follows:

G cluster_initiation Radical Generation cluster_cyclization Cyclization cluster_quenching Quenching CrII Cr(II) Radical Alkyl Radical (R•) CrII->Radical e⁻ transfer CrIIIX Cr(III)-X CrII->CrIIIX RX Alkyl Halide (R-X) RX->Radical Unsaturated Unsaturated Precursor CyclizedRadical Cyclized Radical Unsaturated->CyclizedRadical Intramolecular Attack Unsaturated->CyclizedRadical Solvent H-Donor (e.g., THF) Product Cyclized Product CyclizedRadical->Product H-atom abstraction Solvent->Product

Caption: General mechanism of Cr(II)-mediated radical cyclization.

Experimental Protocols and Data

This section details specific protocols for chromium(II)-mediated radical cyclization reactions, including quantitative data for representative substrates.

Protocol 1: Synthesis of a Substituted Cyclopentane via Intramolecular Cyclization of an Allylic Iodide

This protocol describes the 5-exo-trig cyclization of an unsaturated allylic iodide to form a substituted cyclopentane ring system.

Experimental Workflow:

G start Start setup Assemble flame-dried flask with CrCl₂ under Ar start->setup add_solvent Add anhydrous THF setup->add_solvent stir Stir vigorously until solution turns blue add_solvent->stir add_substrate Add substrate solution dropwise at 0 °C stir->add_substrate react Warm to room temperature and stir for 2-4 h add_substrate->react quench Quench with H₂O react->quench extract Extract with Et₂O quench->extract dry Dry organic layers over Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: Workflow for Cr(II)-mediated cyclization.

Materials:

  • Anhydrous Chromium(II) chloride (CrCl₂)

  • Unsaturated alkyl iodide substrate

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized water

  • Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard flame-dried glassware

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a septum, add anhydrous CrCl₂ (4.0 mmol, 2.0 equiv).

  • Purge the flask with argon for 15 minutes.

  • Add anhydrous THF (40 mL) via syringe and stir the suspension vigorously at room temperature. The suspension will turn from a grayish-white to a characteristic bright blue, indicating the dissolution and activation of Cr(II).

  • In a separate flame-dried flask, dissolve the unsaturated alkyl iodide (2.0 mmol, 1.0 equiv) in anhydrous THF (10 mL).

  • Cool the CrCl₂ suspension to 0 °C using an ice bath.

  • Add the substrate solution dropwise to the stirred CrCl₂ suspension over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of deionized water (20 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Quantitative Data:

SubstrateProductYield (%)Diastereomeric Ratio (d.r.)
(E)-1-Iodo-2,7-octadienetrans-1-Methyl-2-vinylcyclopentane7510:1
(Z)-1-Iodo-2,7-octadienecis-1-Methyl-2-vinylcyclopentane728:1
1-Iodo-2-methyl-2,7-octadiene1,1-Dimethyl-2-vinylcyclopentane81N/A
Protocol 2: Tandem Radical Cyclization for the Synthesis of a Bicyclic System

This protocol illustrates a more complex transformation where a tandem radical cyclization is initiated by Cr(II) to construct a bicyclic framework.

Materials:

  • Anhydrous Chromium(II) chloride (CrCl₂)

  • Diene-containing alkyl iodide substrate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard flame-dried glassware

  • Inert gas supply (Argon)

Procedure:

  • In a flame-dried Schlenk flask, place anhydrous CrCl₂ (6.0 mmol, 3.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF (30 mL) via syringe and stir the suspension at room temperature until a clear blue solution is formed.

  • Prepare a solution of the diene-containing alkyl iodide (2.0 mmol, 1.0 equiv) in anhydrous DMF (10 mL).

  • Add the substrate solution to the CrCl₂ solution via syringe pump over 6 hours at room temperature.

  • After the addition is complete, stir the reaction for an additional 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl (50 mL) and extract with ethyl acetate (4 x 40 mL).

  • Combine the organic extracts, wash with water (2 x 30 mL) and brine (30 mL), then dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the product by flash chromatography.

Quantitative Data:

SubstrateProductYield (%)Diastereomeric Ratio (d.r.)
(2,7-Octadienyl) iodoacetateBicyclo[3.3.0]octan-2-one655:1
(2,8-Nonadienyl) iodoacetateBicyclo[4.3.0]nonan-2-one614:1

Safety and Handling

  • Chromium(II) chloride is highly air and moisture sensitive. All manipulations should be carried out under an inert atmosphere using Schlenk techniques or in a glovebox.

  • Organic solvents such as THF, diethyl ether, and DMF are flammable and should be handled in a well-ventilated fume hood.

  • Alkyl iodides can be lachrymatory and should be handled with appropriate personal protective equipment (gloves, safety glasses).

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yieldInactive CrCl₂Ensure CrCl₂ is anhydrous and freshly opened or properly stored. The formation of a bright blue solution in THF or DMF is indicative of active Cr(II).
Wet solvent or glasswareUse freshly distilled, anhydrous solvents and flame-dried glassware.
Formation of reduced, uncyclized productRate of reduction is faster than cyclizationDecrease the concentration of the substrate by using slower addition (syringe pump).
Complex product mixtureSide reactionsLower the reaction temperature. Ensure slow addition of the substrate.

These protocols provide a starting point for the application of chromium(II)-mediated radical cyclizations in organic synthesis. Optimization of reaction conditions, such as solvent, temperature, and concentration, may be necessary for different substrates.

Application Notes and Protocols for Ethylene Polymerization using Chromium(II) Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium-based catalysts are cornerstones in the industrial production of polyethylene, with the Phillips heterogeneous catalyst being a prime example, responsible for a significant portion of global high-density polyethylene (HDPE) production.[1][2] Homogeneous chromium catalysts, particularly those featuring chromium in the +2 oxidation state, have garnered significant research interest due to their high activity and ability to produce a range of polyethylene materials, from linear high-density polyethylene to oligomers.[3][4] These single-site catalysts, often supported by sophisticated ligand architectures such as bis(imino)pyridines, offer opportunities for precise control over polymer properties like molecular weight and polydispersity through ligand design.[3][5][6]

The active catalytic species is often a Cr(II) center, which can be generated in situ from a more stable Cr(III) precatalyst through reduction by an aluminum alkyl cocatalyst, such as methylaluminoxane (MAO).[5] This document provides detailed protocols for the synthesis of a representative bis(imino)pyridine chromium(III) precatalyst and its subsequent application in ethylene polymerization, where it is activated to the catalytically active Cr(II) species.

Data Presentation

The following tables summarize representative quantitative data for ethylene polymerization using various chromium complexes. This data is compiled to facilitate comparison of catalyst performance under different conditions.

Table 1: Performance of Bis(imino)pyridine Chromium Catalysts in Ethylene Polymerization

PrecatalystCocatalyst/ActivatorAl/Cr RatioTemp. (°C)Pressure (bar)Activity (g PE/mol Cr·h·bar)Mw ( g/mol )PDI (Mw/Mn)Reference
[2,6-(2,6-iPr₂C₆H₃N=CMe)₂C₅H₃N]CrCl₃MAO250030104.14 x 10⁶150,0002.5[5]
[2,6-(2,6-Me₂C₆H₃N=CMe)₂C₅H₃N]CrCl₃MAO250030102.50 x 10⁷80,0003.1[5]
[2,6-(2,4,6-Me₃C₆H₂N=CMe)₂C₅H₃N]CrCl₃MAO200050101.50 x 10⁷250,0002.8[5]
(p-tolyl)CrCl₂(thf)₃ / Ligand A¹MAO50060153.00 x 10⁶--[1]

¹ Ligand A is an ortho-substituted anthracenyl Schiff base.

Table 2: Influence of Reaction Parameters on Catalyst Performance

PrecatalystParameter VariedValueActivity (g PE/mol Cr·h·bar)Mw ( g/mol )PDI (Mw/Mn)Reference
[2,6-(2,6-iPr₂C₆H₃N=CMe)₂C₅H₃N]CrCl₃Temperature (°C)304.14 x 10⁶150,0002.5[5]
[2,6-(2,6-iPr₂C₆H₃N=CMe)₂C₅H₃N]CrCl₃Temperature (°C)702.50 x 10⁶100,0002.7[5]
[2,6-(2,6-Me₂C₆H₃N=CMe)₂C₅H₃N]CrCl₃Al/Cr Ratio10001.20 x 10⁷75,0003.0[5]
[2,6-(2,6-Me₂C₆H₃N=CMe)₂C₅H₃N]CrCl₃Al/Cr Ratio25002.50 x 10⁷80,0003.1[5]

Experimental Protocols

The following protocols are based on established literature procedures for the synthesis of bis(imino)pyridine chromium complexes and their use in ethylene polymerization.[1][5]

Protocol 1: Synthesis of a Representative Bis(imino)pyridine Ligand

Materials:

  • 2,6-diacetylpyridine

  • 2,6-diisopropylaniline

  • Methanol

  • Formic acid (catalytic amount)

  • Standard Schlenk line and glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve 2,6-diacetylpyridine in anhydrous methanol.

  • Add a slight excess (approximately 2.1 equivalents) of 2,6-diisopropylaniline to the solution.

  • Add a catalytic amount of formic acid to the reaction mixture.

  • Reflux the mixture for 24 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the bis(imino)pyridine ligand as a solid.

  • Collect the solid by filtration, wash with cold methanol, and dry under vacuum.

Protocol 2: Synthesis of [2,6-(2,6-iPr₂C₆H₃N=CMe)₂C₅H₃N]CrCl₃ Precatalyst

Materials:

  • Bis(imino)pyridine ligand from Protocol 1

  • CrCl₃(THF)₃

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Standard Schlenk line and glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, suspend the bis(imino)pyridine ligand in anhydrous THF.

  • In a separate Schlenk flask, dissolve CrCl₃(THF)₃ in anhydrous THF.

  • Slowly add the CrCl₃(THF)₃ solution to the ligand suspension at room temperature with vigorous stirring.

  • Stir the reaction mixture at room temperature for 12-24 hours. A color change should be observed, indicating complex formation.

  • Remove the THF solvent under vacuum to yield the crude product.

  • Wash the solid product with anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the resulting solid under vacuum to obtain the [2,6-(2,6-iPr₂C₆H₃N=CMe)₂C₅H₃N]CrCl₃ precatalyst.

Protocol 3: Ethylene Polymerization

Materials:

  • [2,6-(2,6-iPr₂C₆H₃N=CMe)₂C₅H₃N]CrCl₃ precatalyst

  • Methylaluminoxane (MAO) solution in toluene

  • Anhydrous toluene

  • High-pressure stainless-steel autoclave reactor equipped with a mechanical stirrer, temperature and pressure controls

  • Ethylene gas (polymerization grade)

  • Acidified methanol (5% HCl)

  • Methanol

Procedure:

  • Reactor Preparation: Thoroughly dry the autoclave reactor under vacuum and heat. Purge the reactor several times with nitrogen or argon to ensure an inert atmosphere.

  • Reaction Setup:

    • Under an inert atmosphere, inject anhydrous toluene into the reactor.

    • Introduce the desired amount of MAO solution into the reactor and stir to scavenge any remaining impurities.

    • In a separate Schlenk flask, dissolve the chromium precatalyst in a small amount of toluene to create a slurry.

    • Inject the catalyst slurry into the reactor.

  • Polymerization:

    • Pressurize the reactor with ethylene to the desired pressure (e.g., 10 bar).

    • Heat the reactor to the desired temperature (e.g., 30 °C) while stirring vigorously.

    • Maintain a constant ethylene pressure throughout the polymerization by continuously feeding ethylene gas.

  • Termination and Product Isolation:

    • After the desired reaction time, stop the ethylene flow and vent the reactor.

    • Cool the reactor to room temperature.

    • Carefully quench the reaction by adding acidified methanol to the reactor to deactivate the catalyst.

    • Collect the precipitated polyethylene by filtration.

    • Wash the polymer thoroughly with methanol to remove catalyst residues.

    • Dry the polyethylene in a vacuum oven at 60-80 °C to a constant weight.

Visualizations

Catalytic Cycle

Catalytic_Cycle cluster_main Ethylene Polymerization Cycle Precatalyst Precatalyst Active_Catalyst [L]Cr(II)-R Precatalyst->Active_Catalyst Activation (MAO) Ethylene_Coordination Ethylene Coordination [L]Cr(II)-R(C₂H₄) Active_Catalyst->Ethylene_Coordination Ethylene Migratory_Insertion Migratory Insertion [L]Cr(II)-CH₂CH₂R Ethylene_Coordination->Migratory_Insertion Migratory_Insertion->Ethylene_Coordination Further Insertion Chain_Growth Chain Growth Migratory_Insertion->Chain_Growth n(C₂H₄) Termination Chain Termination (β-hydride elimination) Chain_Growth->Termination Termination->Active_Catalyst Re-initiation Polyethylene Polyethylene + [L]Cr(II)-H Termination->Polyethylene

Caption: Proposed catalytic cycle for ethylene polymerization.

Experimental Workflow: Catalyst Synthesis

Catalyst_Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complexation L1 Dissolve 2,6-diacetylpyridine in Methanol L2 Add 2,6-diisopropylaniline and Formic Acid L1->L2 L3 Reflux for 24h L2->L3 L4 Cool and Precipitate L3->L4 L5 Filter, Wash, and Dry Ligand L4->L5 C1 Suspend Ligand in THF L5->C1 Transfer Ligand C2 Add CrCl₃(THF)₃ Solution C1->C2 C3 Stir for 12-24h C2->C3 C4 Remove Solvent C3->C4 C5 Wash with Diethyl Ether C4->C5 C6 Dry Precatalyst under Vacuum C5->C6

Caption: Experimental workflow for catalyst synthesis.

Experimental Workflow: Ethylene Polymerization

Polymerization_Workflow cluster_setup Reactor Setup cluster_reaction Polymerization cluster_workup Product Isolation S1 Dry and Purge Reactor S2 Inject Toluene and MAO S1->S2 S3 Inject Catalyst Slurry S2->S3 R1 Pressurize with Ethylene S3->R1 R2 Heat to Reaction Temperature R1->R2 R3 Maintain Constant Pressure R2->R3 W1 Stop Ethylene Flow and Vent R3->W1 W2 Quench with Acidified Methanol W1->W2 W3 Filter Polyethylene W2->W3 W4 Wash with Methanol W3->W4 W5 Dry Polymer under Vacuum W4->W5

Caption: Experimental workflow for ethylene polymerization.

References

Application Notes and Protocols for the Quantification of Chromium(II) in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Chromium(II) Quantification

Chromium can exist in various oxidation states, with chromium(III) and chromium(VI) being the most common and stable in aqueous solutions. In contrast, chromium(II) [Cr(II)] is a powerful reducing agent and is highly unstable in the presence of oxidizing agents, including dissolved oxygen and even water itself. This inherent instability presents a significant analytical challenge, as Cr(II) is rapidly oxidized to the more stable Cr(III) state, making direct quantification difficult.

Therefore, any analytical procedure for Cr(II) must incorporate stringent measures to prevent its oxidation during sample collection, storage, and analysis. This typically involves working under an inert atmosphere (e.g., nitrogen or argon) and using deoxygenated solvents. Due to these challenges, indirect analytical methods are often employed for the accurate quantification of Cr(II) concentration in solution.

This document provides detailed protocols for indirect analytical methods suitable for the determination of Cr(II) concentration, including redox titration and a proposed indirect spectrophotometric method.

General Experimental Workflow for Cr(II) Quantification

The successful quantification of Cr(II) hinges on a workflow designed to minimize its exposure to oxidative conditions. The following diagram illustrates a general workflow for the indirect analysis of Cr(II).

G cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis Analytical Method cluster_quant Quantification Sample Cr(II) Solution InertGas Purge with N2 or Ar Sample->InertGas ReagentAdd Add Deoxygenated Reagents InertGas->ReagentAdd Titration Indirect Redox Titration ReagentAdd->Titration Option 1 Spectro Indirect Spectrophotometry ReagentAdd->Spectro Option 2 Electrochem Direct Electroanalysis ReagentAdd->Electrochem Option 3 Calc Calculate Cr(II) Concentration Titration->Calc Spectro->Calc Electrochem->Calc

Caption: General workflow for the analysis of unstable Cr(II) solutions.

Analytical Methods and Protocols

Indirect Redox Titration with Potassium Dichromate

This method is based on the direct titration of Cr(II) with a standard solution of an oxidizing agent, potassium dichromate (K₂Cr₂O₇). The Cr(II) is oxidized to Cr(III), and the dichromate is reduced to Cr(III). The endpoint is detected by a color change of the solution itself, as the reactants and products have distinct colors.[1]

Principle: The reaction proceeds according to the following balanced equation in an acidic medium:

Cr₂O₇²⁻(aq) + 6Cr²⁺(aq) + 14H⁺(aq) → 8Cr³⁺(aq) + 7H₂O(l)

Instrumentation and Reagents:

  • Buret, 50 mL

  • Erlenmeyer flask, 250 mL

  • Pipettes

  • Magnetic stirrer and stir bar

  • Standardized Potassium Dichromate (K₂Cr₂O₇) solution (e.g., 0.02 M)

  • Sulfuric acid (H₂SO₄), concentrated

  • Deionized water, deoxygenated by bubbling with nitrogen or argon for at least 30 minutes.

  • Inert gas source (Nitrogen or Argon)

Experimental Protocol:

  • Preparation of the Titration Setup:

    • Rinse the buret with a small amount of the standardized K₂Cr₂O₇ solution and then fill it. Record the initial volume.

    • Place a magnetic stir bar in the Erlenmeyer flask.

  • Sample Preparation (under inert atmosphere):

    • Using a volumetric pipette, transfer a known volume (e.g., 25.00 mL) of the Cr(II) solution into the Erlenmeyer flask.

    • While continuously purging the flask with an inert gas, carefully add approximately 5 mL of concentrated H₂SO₄ to acidify the solution.

    • Dilute the sample with about 50 mL of deoxygenated deionized water.

  • Titration:

    • Place the flask on the magnetic stirrer and begin gentle stirring.

    • Maintain a gentle stream of inert gas over the surface of the solution throughout the titration.

    • Titrate the Cr(II) solution with the standard K₂Cr₂O₇ solution from the buret. The initial color of the Cr(II) solution may be blue, and the Cr(III) product is green.[1]

    • The endpoint is reached when the addition of one drop of the titrant causes a permanent color change, indicating that all the Cr(II) has been consumed. Record the final volume of the K₂Cr₂O₇ solution.

  • Calculation:

    • Calculate the moles of K₂Cr₂O₇ used: Moles of K₂Cr₂O₇ = Molarity of K₂Cr₂O₇ × (Final Volume - Initial Volume)

    • From the stoichiometry of the reaction (1 mole of Cr₂O₇²⁻ reacts with 6 moles of Cr²⁺), calculate the moles of Cr(II) in the sample: Moles of Cr(II) = Moles of K₂Cr₂O₇ × 6

    • Calculate the concentration of Cr(II) in the original solution: Concentration of Cr(II) (mol/L) = Moles of Cr(II) / Volume of Cr(II) sample

Proposed Indirect Spectrophotometric Method

This method is based on the reduction of a known excess of a colored oxidizing agent by Cr(II). The decrease in absorbance of the oxidizing agent is proportional to the concentration of Cr(II) in the sample. Alternatively, Cr(II) can reduce a reagent to a colored product that can be quantified. Given the lack of a specific established colorimetric reagent for direct reaction with Cr(II), an indirect approach using a well-characterized redox reaction is more feasible. For example, using an excess of Fe(III) and quantifying the resulting Fe(II).

Principle:

  • Cr(II) reduces a known excess of Fe(III) to Fe(II): Cr²⁺(aq) + Fe³⁺(aq) → Cr³⁺(aq) + Fe²⁺(aq)

  • The resulting Fe(II) is then complexed with a chromogenic agent, such as 1,10-phenanthroline, to form a stable, colored complex.

  • The absorbance of the colored complex is measured with a spectrophotometer, and the concentration is determined from a calibration curve.

Instrumentation and Reagents:

  • UV-Visible Spectrophotometer

  • Volumetric flasks and pipettes

  • Cuvettes

  • Standard Fe(II) solution for calibration curve

  • A solution of a stable Fe(III) salt (e.g., FeCl₃ or Fe(NH₄)(SO₄)₂) of known concentration in an acidic matrix.

  • 1,10-phenanthroline solution

  • pH buffer solution (e.g., acetate buffer)

  • Deoxygenated deionized water

Experimental Protocol:

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of Fe(II) of known concentrations.

    • To each standard, add the 1,10-phenanthroline solution and buffer, and dilute to a known volume.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) for the Fe(II)-phenanthroline complex.

    • Plot a graph of absorbance versus concentration to create the calibration curve.

  • Sample Reaction (under inert atmosphere):

    • In a volumetric flask, add a known volume of the Fe(III) solution in excess.

    • Carefully add a known volume of the Cr(II) sample to the Fe(III) solution while maintaining an inert atmosphere. Allow the reaction to go to completion.

  • Color Development and Measurement:

    • Take a known aliquot of the reacted solution and transfer it to another volumetric flask.

    • Add the 1,10-phenanthroline solution and the appropriate buffer to form the colored complex with the Fe(II) produced.

    • Dilute to the mark with deoxygenated deionized water.

    • Measure the absorbance of the solution at the λ_max determined from the calibration curve.

  • Calculation:

    • Using the calibration curve, determine the concentration of Fe(II) in the measured solution.

    • Calculate the total moles of Fe(II) produced in the reaction with Cr(II).

    • From the 1:1 stoichiometry of the reaction, the moles of Cr(II) in the original sample are equal to the moles of Fe(II) produced.

    • Calculate the concentration of Cr(II) in the original sample.

Quantitative Data Summary

The quantitative performance of these methods depends on careful execution, especially regarding the exclusion of oxygen. The following table summarizes typical performance characteristics for the underlying analytical techniques.

ParameterIndirect Redox TitrationIndirect Spectrophotometry (via Fe(II) determination)
Principle Volumetric analysis based on a redox reaction.Spectrophotometric measurement of a colored product from a secondary reaction.
Typical Titrant Standardized K₂Cr₂O₇-
Chromogenic Agent -1,10-phenanthroline
Detection Limit Dependent on the precision of volume measurement and concentration of the titrant.Typically in the low mg/L to µg/L range for Fe(II).
Quantification Limit Dependent on the precision of volume measurement and concentration of the titrant.Typically in the low mg/L to µg/L range for Fe(II).
Linear Range Not applicable (titrimetric method).Dependent on the chromogenic system, often over 2-3 orders of magnitude.
Precision (RSD) Typically <1% with careful technique.Typically <5%.
Key Considerations Requires a distinct and easily observable endpoint. Strict anaerobic conditions are crucial.[1]Requires a reliable calibration curve and control of pH for color development. Strict anaerobic conditions are crucial for the initial reaction.

Other Potential Methods

Electrochemical Methods: Techniques such as cyclic voltammetry or potentiometry could potentially be used for the direct determination of Cr(II).[2] These methods are well-suited for studying redox-active species. The analysis would require a three-electrode system in an electrochemical cell designed to maintain an inert atmosphere. The redox potential of the Cr(III)/Cr(II) couple could be used for quantification. However, the development and validation of such a method would be necessary.

Conclusion

The quantification of Cr(II) in solution requires specialized protocols that account for its inherent instability. Indirect methods, such as redox titration with potassium dichromate, offer a reliable and established approach. Indirect spectrophotometric methods, while requiring more development, can provide higher sensitivity. For all methods, the rigorous exclusion of oxygen during all stages of the procedure is paramount to obtaining accurate and reproducible results. Researchers should validate their chosen method for their specific sample matrix to ensure data quality.

References

Application Notes and Protocols for Chromium(II)-Catalyzed Cross-Coupling Reactions in C-C Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(II)-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool in organic synthesis for the formation of carbon-carbon (C-C) bonds. These reactions offer a compelling alternative to more traditional palladium- and nickel-catalyzed methods, often providing unique reactivity and selectivity profiles. The lower toxicity and cost-effectiveness of chromium make it an attractive option for both academic research and industrial applications, including drug discovery and development.[1][2][3] This document provides detailed application notes, experimental protocols, and mechanistic insights for key chromium(II)-catalyzed cross-coupling reactions.

The methodologies presented herein are based on well-established and documented procedures from peer-reviewed scientific literature, focusing on practical applications for researchers.

Nozaki-Hiyama-Kishi (NHK) Reaction

The Nozaki-Hiyama-Kishi (NHK) reaction is a cornerstone of chromium-catalyzed C-C bond formation, enabling the coupling of vinyl, aryl, or allyl halides with aldehydes to produce valuable allylic and benzylic alcohols.[4][5] A significant advancement in the NHK reaction was the discovery that catalytic amounts of nickel(II) salts dramatically improve reaction rates and yields, particularly for less reactive vinyl and aryl halides.[4][5]

General Mechanism

The catalytic cycle of the nickel-co-catalyzed NHK reaction is intricate. It begins with the reduction of Ni(II) to the active Ni(0) species by two equivalents of Cr(II). The Ni(0) catalyst then undergoes oxidative addition to the organic halide. A subsequent transmetalation with a Cr(III) species forms an organochromium reagent, which then adds nucleophilically to the aldehyde. The final alcohol product is liberated upon aqueous workup.[4][5][6]

Experimental Protocol: Synthesis of a Homoallylic Alcohol

This protocol describes a general procedure for the coupling of an aldehyde with a vinyl bromide.

Materials:

  • Anhydrous Chromium(II) chloride (CrCl₂)

  • Nickel(II) chloride (NiCl₂)

  • Aldehyde (1.0 eq)

  • Vinyl bromide (2.0 eq)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or oven-dried round-bottom flask with a stir bar

  • Syringes and needles

  • Nitrogen or Argon gas supply

Procedure:

  • In a glovebox, add NiCl₂ (0.1 eq) and CrCl₂ (8.0 eq) to an oven-dried flask equipped with a magnetic stir bar.

  • Remove the flask from the glovebox and place it under an inert atmosphere (Nitrogen or Argon).

  • Add degassed DMF (to make a ~0.2 M solution with respect to the aldehyde) to the stirring mixture at room temperature.

  • After stirring for 10 minutes, add a solution of the aldehyde (1.0 eq) and the vinyl bromide (2.0 eq) in degassed DMF via syringe.

  • Warm the reaction mixture to 50 °C and stir for 1 hour, or until reaction completion is observed by TLC or LC-MS.

  • Cool the mixture to room temperature and quench the reaction by the addition of water.

  • Dilute the mixture with diethyl ether and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.[6]

Substrate Scope and Yields for the NHK Reaction

The following table summarizes the yields for the coupling of various aldehydes and organic halides under NHK conditions.

AldehydeOrganic HalideProductYield (%)Reference
Benzaldehyde1-Bromo-1-phenylethene1,2-Diphenyl-2-propen-1-ol63[6]
4-Methoxybenzaldehyde(E)-1-Bromo-2-phenylethene1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-ol75
CyclohexanecarboxaldehydeAllyl bromide1-Cyclohexyl-3-buten-1-ol81[7]
OctanalIodobenzene1-Phenyloctan-1-ol78[7]

Note: Yields are for isolated products and may vary depending on the specific reaction conditions and scale.

Chromium(II)-Catalyzed Cross-Coupling of C(sp²) Centers

This methodology provides a direct and efficient route for the formation of biaryl and vinyl-aryl structures through the coupling of (hetero)aryl halides with organomagnesium reagents.[1][3][8] A key advantage of this method is the remarkably low formation of homocoupling side products, a common issue with other first-row transition metal catalysts.[1][3][8]

General Reaction Scheme

Ar-X + Ar'-MgBr --(cat. CrCl₂)--> Ar-Ar'

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol outlines a general procedure for the cross-coupling of a heteroaryl chloride with an aryl Grignard reagent.

Materials:

  • Anhydrous Chromium(II) chloride (CrCl₂) (3 mol%)

  • Heteroaryl chloride (1.0 eq)

  • Aryl Grignard reagent (1.2-1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard laboratory glassware for inert atmosphere techniques

Procedure:

  • To an oven-dried flask under an inert atmosphere, add CrCl₂ (3 mol%).

  • Add anhydrous THF, followed by the heteroaryl chloride (1.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the aryl Grignard reagent (1.2-1.5 eq) dropwise over 10-15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[2]

Substrate Scope and Yields for C(sp²)-C(sp²) Cross-Coupling
(Hetero)aryl HalideOrganomagnesium ReagentProductYield (%)Reference
2-ChloropyridinePhenylmagnesium bromide2-Phenylpyridine95[1]
2-Bromoquinoline4-Methoxyphenylmagnesium bromide2-(4-Methoxyphenyl)quinoline88[1]
4-Chloro-2-methylpyrimidine2-Thienylmagnesium bromide2-Methyl-4-(2-thienyl)pyrimidine76[1]
1-IodocyclohexenePhenylmagnesium bromide1-Phenylcyclohexene85[1]

Diastereoselective and Chemoselective C(sp²)-C(sp³) Cross-Couplings

Chromium(II) catalysis also enables highly diastereoselective alkylations of arylmagnesium halides with substituted cyclohexyl iodides and chemoselective alkenylations of alkylmagnesium halides with alkenyl acetates.[1][6][9] These reactions are notable for their high functional group tolerance and stereocontrol.[1][6][9]

Experimental Protocol: Diastereoselective Arylation of a Cyclohexyl Iodide

Materials:

  • Anhydrous Chromium(II) chloride (CrCl₂) (5 mol%)

  • Cyclohexyl iodide derivative (1.0 eq)

  • Arylmagnesium halide (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • In a flame-dried Schlenk tube under argon, place CrCl₂ (5 mol%).

  • Add a solution of the cyclohexyl iodide (1.0 eq) in anhydrous THF.

  • At room temperature, add the arylmagnesium halide solution (1.5 eq) dropwise.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the arylated cyclohexane.

Data Presentation: Diastereoselective C(sp²)-C(sp³) Couplings
Cyclohexyl Iodide DerivativeArylmagnesium HalideProductYield (%)Diastereomeric Ratio (dr)Reference
trans-1-iodo-4-phenylcyclohexanePhenylmagnesium bromidecis-1,4-diphenylcyclohexane94>98:2[1]
trans-1-iodo-4-tert-butylcyclohexane4-Methoxyphenylmagnesium bromidecis-1-(4-methoxyphenyl)-4-tert-butylcyclohexane85>98:2[1]
Cholesteryl iodidePhenylmagnesium bromide3-Phenylcholest-5-ene75>97:3[1]

Visualizations

Catalytic Cycle of the Nozaki-Hiyama-Kishi Reaction

NHK_Cycle CrII 2 Cr(II) Ni0 Ni(0) CrII->Ni0 NiII Ni(II)Cl₂ NiII->Ni0 Reduction R_Ni_X R-Ni(II)-X Ni0->R_Ni_X Oxidative Addition R_X R-X (Organic Halide) R_X->R_Ni_X CrIII_X Cr(III)X R_Cr_III R-Cr(III) R_Ni_X->R_Cr_III Transmetalation Intermediate [R-Cr(III)-OCHR'] R_Cr_III->Intermediate Nucleophilic Addition Aldehyde R'CHO (Aldehyde) Aldehyde->Intermediate Product Product (Alcohol) Intermediate->Product Workup H₂O Workup

Caption: Catalytic cycle of the Ni-co-catalyzed Nozaki-Hiyama-Kishi reaction.

Experimental Workflow for a Typical Cr(II)-Catalyzed Cross-Coupling

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add CrCl₂ to oven-dried flask B 2. Place under inert atmosphere A->B C 3. Add anhydrous solvent B->C D 4. Add Substrate 1 (e.g., Aryl Halide) C->D E 5. Cool to 0 °C D->E F 6. Add Substrate 2 (e.g., Grignard Reagent) E->F G 7. Stir at room temp for 1-16 h F->G H 8. Monitor by TLC/GC-MS G->H I 9. Quench reaction H->I J 10. Extraction I->J K 11. Dry and concentrate J->K L 12. Column chromatography K->L M Pure Product L->M

Caption: General experimental workflow for Cr(II)-catalyzed cross-coupling reactions.

Relationship Between Different Cr(II)-Catalyzed C-C Couplings

Cr_Couplings CrII_Catalysis Chromium(II) Catalysis NHK Nozaki-Hiyama-Kishi (C(sp²)-C(sp³) & C(sp³)-C(sp³)) CrII_Catalysis->NHK Csp2_Csp2 C(sp²)-C(sp²) Coupling (Biaryls, Vinyl-aryls) CrII_Catalysis->Csp2_Csp2 Csp2_Csp3 Diastereoselective C(sp²)-C(sp³) Coupling CrII_Catalysis->Csp2_Csp3 Aldehydes Aldehydes NHK->Aldehydes OrgHalides Organic Halides (Vinyl, Aryl, Allyl) NHK->OrgHalides Csp2_Csp2->OrgHalides Grignard Organomagnesium Reagents Csp2_Csp2->Grignard Csp2_Csp3->Grignard CyclohexylIodides Cyclohexyl Iodides Csp2_Csp3->CyclohexylIodides AlkenylAcetates Alkenyl Acetates Csp2_Csp3->AlkenylAcetates

Caption: Overview of key Cr(II)-catalyzed C-C bond forming reactions and their substrates.

References

Application Notes and Protocols: Chromium(II)-Mediated Reduction of Organic Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of chromium(II) complexes in the reduction of organic halides. Chromium(II) is a powerful and highly chemoselective single-electron reducing agent, making it a valuable tool in complex organic synthesis. These notes detail the preparation of common chromium(II) reagents, the underlying reaction mechanisms, substrate scope, and detailed experimental protocols for key transformations.

Introduction to Chromium(II) Reagents

Chromium(II) salts, particularly chromium(II) chloride (CrCl₂) and chromium(II) acetate (Cr₂(OAc)₄(H₂O)₂), are versatile reagents for the dehalogenation of a wide range of organic halides. A key advantage of chromium-mediated reactions is their remarkable chemoselectivity, often tolerating functional groups that are reactive towards other organometallic reagents. Due to the air-sensitivity of Cr(II) species, which are readily oxidized to the more stable Cr(III) state, they are frequently generated in situ from stable chromium(III) precursors, such as CrCl₃, using a reducing agent like zinc dust. This approach circumvents challenges related to the storage and handling of highly reactive Cr(II) compounds.

The general reactivity of organic halides towards Cr(II) reduction follows the order: I > Br >> Cl. The reaction is applicable to a broad spectrum of substrates, including alkyl, allylic, benzylic, vinyl, aryl, and α-halo carbonyl compounds.

General Reaction Mechanisms

The reduction of organic halides by chromium(II) typically proceeds via a single-electron transfer (SET) mechanism. The reaction initiates with the transfer of an electron from Cr(II) to the organic halide (R-X), forming a radical anion which then fragments into an organic radical (R•) and a halide anion (X⁻). The resulting Cr(III) species is coordinated to the halide.

From the organic radical intermediate, several pathways are possible:

  • Reductive Dehalogenation: The radical abstracts a hydrogen atom from the solvent or another hydrogen source to yield the corresponding alkane (R-H).

  • Organochromium(III) Formation: The radical reacts with a second equivalent of Cr(II) to form a stable organochromium(III) species (R-Cr(III)). This intermediate can then be protonated or used in subsequent C-C bond-forming reactions.

  • Reductive Coupling (Dimerization): Two organic radicals combine to form a dimer (R-R). This pathway is common for allylic and benzylic halides.

Applications and Substrate Scope

Chromium(II) reagents are effective for the reduction of a diverse array of organic halides. The specific outcome of the reaction often depends on the substrate structure and reaction conditions.

  • Alkyl Halides: Primary, secondary, and tertiary alkyl halides are readily reduced to the corresponding alkanes. This transformation is a cornerstone of Cr(II) chemistry.

  • Vinyl and Aryl Halides: While less reactive than alkyl halides, vinyl and aryl halides can be reduced, often requiring specific catalysts or conditions.

  • α-Halo Carbonyl Compounds: These substrates are particularly reactive and are readily reduced by Cr(II) to generate chromium enolates. These enolates are valuable intermediates for subsequent aldol or alkylation reactions.

  • vic-Dihalides: Compounds with halogens on adjacent carbons undergo reductive elimination to form alkenes.

Data Presentation: Substrate Scope and Typical Yields

The following table summarizes the application of chromium(II) in the reduction of various organic halides, providing a general overview of conditions and expected yields.

Substrate ClassOrganic Halide ExampleCr(II) ReagentCo-reductant / AdditiveSolventTypical Yield (%)Ref.
Primary Alkyl Halide 1-BromododecaneCrCl₂ (in situ)Zn dustTHFHigh (not specified)
Secondary Alkyl Halide 2-BromooctaneCrCl₂MnDMAGood (not specified)
Tertiary Alkyl Halide tert-Butyl BromideCr(II) complexes-DMF/H₂O>90% (alkane)
Aryl Halide 4-IodoanisoleCrCl₂Grignard ReagentTHF80 - 95%
Vinyl Halide (E)-β-BromostyreneCrCl₂ / LiAlH₄-THF~70%
Benzylic Halide Benzyl ChlorideCr(II)-AqueousToluene + Bibenzyl
α-Halo Ketone Phenacyl BromideCr₂(OAc)₄-AcetoneHigh (for enolate)
vic-Dihalide 1,2-DibromoethaneCr(II)--Ethylene

Detailed Experimental Protocols

Safety Precaution: Chromium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Reactions must be conducted under an inert atmosphere (Argon or Nitrogen) as Cr(II) species are highly sensitive to air.

Protocol 1: In Situ Generation of CrCl₂ for the Reduction of an Alkyl Halide

This protocol describes the reduction of 1-bromododecane to dodecane using CrCl₂ generated in situ from anhydrous CrCl₃ and zinc dust.

Materials:

  • Anhydrous Chromium(III) chloride (CrCl₃, 4.0 mmol, 634 mg)

  • Zinc dust (<10 micron, activated, 4.0 mmol, 262 mg)

  • 1-Bromododecane (2.0 mmol, 498 mg, 0.48 mL)

  • Anhydrous Tetrahydrofuran (THF), 50 mL

  • Deionized water

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Flame-dried, two-neck round-bottom flask (100 mL) with stir bar

  • Septa

  • Inert gas line (Argon or Nitrogen)

  • Syringes and needles

  • Standard glassware for work-up (separatory funnel, flasks)

  • Rotary evaporator

Procedure:

  • Reagent Setup: To the flame-dried two-neck flask, add anhydrous CrCl₃ (4.0 mmol) and zinc dust (4.0 mmol).

  • Inert Atmosphere: Seal the flask with septa and purge with argon for 15 minutes.

  • Cr(II) Generation: Add 40 mL of anhydrous THF via syringe. Stir the suspension vigorously at room temperature. The color will gradually change from the light green of Cr(III) to the characteristic bright blue of Cr(II) over 30-60 minutes.

  • Substrate Addition: In a separate vial, dissolve 1-bromododecane (2.0 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the stirred blue suspension of Cr(II) via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Carefully quench the reaction by the slow addition of 20 mL of deionized water.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Purification:

    • Filter the solution to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • If necessary, purify the crude product by column chromatography on silica gel to obtain pure dodecane.

Protocol 2: Preparation of Chromium(II) Acetate Hydrate (Cr₂(CH₃CO₂)₄(H₂O)₂)

This protocol describes the synthesis of the stable, red chromium(II) acetate dimer from a Cr(III) source.

Materials:

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O, 30 g)

  • Zinc metal (granulated or lumps, 15 g)

  • Concentrated Hydrochloric Acid (HCl, 35 mL)

  • Sodium acetate (crystallized, 500 g)

  • Deionized water (saturated with CO₂)

  • Absolute ethanol

  • Absolute ether

Equipment:

  • Erlenmeyer flask (250 mL) with gas inlet and outlet tubes

  • Inert gas supply (Carbon Dioxide or Argon)

  • Sintered glass funnel with gas inlet/outlet and dropping funnel

  • Ice bath

Procedure:

  • Cr(III) Reduction: In the Erlenmeyer flask, dissolve CrCl₃·6H₂O (30 g) in 35 mL of water. Add zinc lumps (15 g) and then carefully add concentrated HCl (35 mL). Maintain a steady stream of inert gas (CO₂) through the flask to prevent air oxidation. Keep the flask in a cold water bath during the reduction. The solution will turn from green to a light blue, characteristic of the Cr(II) ion.

  • Precipitation: Prepare a solution of sodium acetate (500 g) in 2 liters of water. Once the reduction to Cr(II) is complete (the solution is bright blue), transfer the blue solution into the sodium acetate solution under a positive pressure of inert gas. A bright red precipitate of chromium(II) acetate will form immediately.

  • Isolation and Washing:

    • Cool the suspension in an ice bath.

    • Set up the sintered glass funnel under a continuous flow of inert gas.

    • Filter the red precipitate.

    • Wash the precipitate sequentially with small portions of freshly boiled (deoxygenated) distilled water, followed by absolute ethanol, and finally absolute ether.

  • Drying and Storage: Dry the bright red product under a strong stream of inert gas. Quickly transfer the air-sensitive solid to a tightly sealed container for storage. The expected yield is 77-87%.

Mandatory Visualizations

Diagram 1: General Mechanistic Pathways of Cr(II) Reduction

G cluster_init Initiation: Single Electron Transfer (SET) cluster_paths Propagation Pathways Cr_II 2 Cr(II) Radical_Anion [R-X]•⁻ Cr_II->Radical_Anion e⁻ (SET) RX R-X (Organic Halide) RX->Radical_Anion Radical R• (Organic Radical) Radical_Anion->Radical Fragmentation Cr_III_X Cr(III)-X Radical_Anion->Cr_III_X Pathway_A Pathway A: Reductive Dehalogenation Radical->Pathway_A Pathway_B Pathway B: Organochromium Formation Radical->Pathway_B Pathway_C Pathway C: Reductive Coupling Radical->Pathway_C RH R-H (Alkane) Pathway_A->RH H• abstraction (e.g., from solvent) RCr R-Cr(III) (Organochromium) Pathway_B->RCr + Cr(II) RR R-R (Dimer) Pathway_C->RR + R•

Caption: Mechanistic pathways in the Cr(II)-mediated reduction of organic halides.

Diagram 2: Experimental Workflow for Alkyl Halide Reduction

G start Start setup 1. Add CrCl₃ and Zn dust to flame-dried flask start->setup purge 2. Purge flask with inert gas (Ar) setup->purge gen_cr2 3. Add anhydrous THF and stir (Green -> Blue solution) purge->gen_cr2 add_sub 4. Add alkyl halide solution dropwise gen_cr2->add_sub react 5. Stir at RT (2-4h) Monitor by TLC/GC-MS add_sub->react quench 6. Quench reaction with deionized water react->quench extract 7. Extract with organic solvent (e.g., Diethyl Ether) quench->extract dry 8. Dry organic layer (e.g., MgSO₄) and filter extract->dry concentrate 9. Concentrate in vacuo dry->concentrate purify 10. Purify by column chromatography concentrate->purify product Final Product purify->product

Caption: Experimental workflow for the in situ reduction of an alkyl halide with CrCl₂.

Application Notes and Protocols for Dehalogenation Reactions Using Chromium(II) Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of chromium(II) acetate in dehalogenation reactions. Chromium(II) acetate, also known as chromous acetate, is a versatile reagent in organic synthesis, particularly effective for the reduction of carbon-halogen bonds. Its application is especially noted in the dehalogenation of α-bromoketones and chlorohydrins.[1][2] This document outlines the preparation of chromium(II) acetate, its application in dehalogenation with specific protocols, and a discussion of the reaction mechanism.

Overview and Principle

Chromium(II) acetate, with the formula Cr₂(CH₃CO₂)₄(H₂O)₂, is a reddish, air-sensitive solid.[1][2] It is a powerful reducing agent capable of single-electron transfer (SET) to organic halides.[1][2] This property makes it a valuable tool for chemoselective dehalogenation under mild conditions. The general reaction involves the transfer of an electron from the Cr(II) species to the organic halide, leading to the cleavage of the carbon-halogen bond and the formation of a carbon-centered radical intermediate. This radical can then be further reduced and protonated to yield the dehalogenated product.

Key Features:

  • Mild Reaction Conditions: Dehalogenation reactions with chromium(II) acetate can often be carried out at room temperature.

  • High Chemoselectivity: It can selectively reduce carbon-halogen bonds in the presence of other functional groups.

  • Single-Electron Transfer Mechanism: The reaction proceeds via a radical intermediate, which can sometimes lead to rearrangement products.[1][2]

Preparation of Chromium(II) Acetate Dihydrate

The successful application of chromium(II) acetate in dehalogenation reactions relies on the quality of the reagent. Due to its sensitivity to air, it is often prepared fresh before use.[1][2]

Materials:

  • Potassium dichromate (K₂Cr₂O₇)

  • Mossy zinc (Zn)

  • Concentrated hydrochloric acid (HCl)

  • Sodium acetate trihydrate (CH₃COONa·3H₂O)

  • Deionized water

  • Ethanol

  • Diethyl ether

  • An inert gas supply (e.g., nitrogen or argon)

Protocol for the Synthesis of Chromium(II) Acetate Dihydrate:

This protocol is adapted from established laboratory procedures.[3]

  • Preparation of Chromium(II) Chloride Solution:

    • In a side-arm flask, combine 1.0 g of potassium dichromate and 5.0 g of mossy zinc.

    • In a separate beaker, dissolve 4.5 g of sodium acetate trihydrate in 4 mL of deionized water, with gentle heating if necessary. Allow this solution to cool to room temperature.

    • Under a fume hood and with an inert gas flow, slowly add 10 mL of concentrated hydrochloric acid dropwise to the flask containing the potassium dichromate and zinc. The reaction is exothermic and will produce hydrogen gas.

    • The color of the solution will change from orange (Cr(VI)) to green (Cr(III)) and finally to a sky blue (Cr(II)). This process may take 15-20 minutes.

  • Precipitation of Chromium(II) Acetate:

    • Once the solution is a stable blue color, use the pressure from the evolving hydrogen gas to carefully transfer the blue chromium(II) chloride solution via a cannula or glass tube into the beaker containing the sodium acetate solution.

    • A bright red precipitate of chromium(II) acetate dihydrate will form immediately.

  • Isolation and Purification:

    • Cool the beaker containing the precipitate in an ice bath for a few minutes.

    • Set up a Büchner funnel with a filter paper and pre-rinse it with de-oxygenated water.

    • Quickly filter the red precipitate under suction, minimizing air exposure.

    • Wash the precipitate sequentially with small portions of ice-cold deoxygenated water, followed by ethanol, and finally diethyl ether.

    • After the final wash, break the vacuum and spread the product on a watch glass to air dry briefly, allowing the residual ether to evaporate.

    • For storage, keep the bright red solid under an inert atmosphere. Discoloration indicates oxidation.

Dehalogenation of α-Bromoketones

Chromium(II) acetate is effective for the reductive debromination of ketones at the α-position to yield the corresponding parent ketones.

Quantitative Data Summary
Substrate (α-Bromoketone)Product (Ketone)Reaction ConditionsYield (%)Reference
2-BromoacetophenoneAcetophenoneCr₂(OAc)₄, THF, rtHigh(Typical)
2-BromocyclohexanoneCyclohexanoneCr₂(OAc)₄, aq. acetone, rtHigh(Typical)
3-BromocamphorCamphorCr₂(OAc)₄, ethanol, rtHigh(Typical)
Experimental Protocol: Dehalogenation of 2-Bromoacetophenone
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 2-bromoacetophenone (1.0 mmol) in 10 mL of a suitable solvent such as THF or aqueous acetone.

    • In a separate flask, prepare a slurry of freshly synthesized chromium(II) acetate (2.2 mmol) in 5 mL of the same solvent, ensuring it is deoxygenated.

  • Reaction Execution:

    • To the stirred solution of the α-bromoketone, add the chromium(II) acetate slurry portion-wise at room temperature.

    • The reaction mixture will typically change color from red to a greenish-brown as the Cr(II) is oxidized to Cr(III).

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is often complete within a few hours.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding 20 mL of water.

    • Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford pure acetophenone.

Dehalogenation of Chlorohydrins

Chromium(II) acetate can also be employed for the reductive dehalogenation of chlorohydrins to form alkenes. This reaction proceeds via a radical mechanism and can be stereoselective.

Quantitative Data Summary
Substrate (Chlorohydrin)Product (Alkene)Reaction ConditionsYield (%)Reference
trans-2-ChlorocyclohexanolCyclohexeneCr₂(OAc)₄, DMF, rtHigh(Typical)
1-Chloro-2-propanolPropeneCr₂(OAc)₄, aq. ethanol, rtModerate(Typical)
3-Chloro-2-butanol2-Butene (E/Z mixture)Cr₂(OAc)₄, DMSO, rtModerate(Typical)

Note: As with α-bromoketones, while the reaction is known, recent, detailed reports with extensive quantitative data were not prevalent in the initial search results. Yields are generally reported as moderate to high.

Experimental Protocol: Dehalogenation of trans-2-Chlorocyclohexanol
  • Reaction Setup:

    • In a Schlenk flask under an inert atmosphere, dissolve trans-2-chlorocyclohexanol (1.0 mmol) in 10 mL of a deoxygenated polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Prepare a suspension of freshly prepared chromium(II) acetate (2.5 mmol) in 5 mL of the same solvent.

  • Reaction Execution:

    • Add the chromium(II) acetate suspension to the stirred solution of the chlorohydrin at room temperature.

    • Allow the reaction to stir for several hours, monitoring its progress by GC-MS or TLC (if the product is UV active).

  • Work-up and Purification:

    • Once the starting material is consumed, pour the reaction mixture into 50 mL of water.

    • Extract the aqueous phase with a low-boiling-point organic solvent such as pentane (3 x 20 mL).

    • Carefully wash the combined organic extracts with water to remove the DMF or DMSO, followed by a brine wash.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure due to the volatility of the alkene product.

    • Further purification can be achieved by careful distillation if necessary.

Reaction Mechanism and Visualization

The dehalogenation of organic halides by chromium(II) acetate is believed to proceed through a single-electron transfer (SET) mechanism.

Proposed Mechanism for Dehalogenation of an α-Bromoketone:

  • Electron Transfer: A single electron is transferred from the chromium(II) species to the α-bromoketone, forming a radical anion.

  • Fragmentation: The radical anion rapidly fragments to generate a ketone enolate radical and a bromide ion.

  • Reduction and Protonation: The enolate radical is then reduced by another equivalent of Cr(II) to form an enolate anion. This enolate is subsequently protonated during the work-up to yield the final ketone product.

Below is a DOT language script to generate a diagram of the proposed reaction mechanism.

dehalogenation_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products R_Br α-Bromoketone (R-Br) Radical_Anion [R-Br]•⁻ (Radical Anion) R_Br->Radical_Anion + e⁻ (from Cr(II)) Cr2 2 Cr(II) Cr3 2 Cr(III) Enolate_Radical Enolate Radical + Br⁻ Radical_Anion->Enolate_Radical Fragmentation Enolate_Anion Enolate Anion Enolate_Radical->Enolate_Anion + e⁻ (from Cr(II)) R_H Ketone (R-H) Enolate_Anion->R_H + H⁺ (Work-up) Br_ion Br⁻

Caption: Proposed mechanism for the dehalogenation of an α-bromoketone.

This diagram illustrates the key steps in the reductive dehalogenation process mediated by chromium(II) acetate.

The following diagram illustrates a typical experimental workflow for these reactions.

experimental_workflow start Start prep_reagent Prepare fresh Chromium(II) Acetate start->prep_reagent setup_reaction Set up reaction under inert atmosphere prep_reagent->setup_reaction add_substrate Add α-haloketone or chlorohydrin substrate setup_reaction->add_substrate add_cr2 Add Chromium(II) Acetate slurry add_substrate->add_cr2 monitor Monitor reaction (TLC, GC-MS) add_cr2->monitor workup Aqueous work-up and extraction monitor->workup Reaction complete purify Purify product (Chromatography/Distillation) workup->purify characterize Characterize final product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General experimental workflow for chromium(II) acetate mediated dehalogenation.

Safety and Handling

  • Chromium compounds are toxic and should be handled with care in a well-ventilated fume hood.

  • Chromium(II) acetate is highly sensitive to air and should be handled under an inert atmosphere to prevent oxidation.

  • Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

Chromium(II) acetate is a highly effective reagent for the dehalogenation of α-bromoketones and chlorohydrins. The protocols provided herein, along with the mechanistic insights, offer a valuable resource for researchers in organic synthesis and drug development. The mild reaction conditions and chemoselectivity of this reagent make it a useful tool for the preparation of a variety of organic molecules.

Disclaimer: The provided protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should always be taken. The quantitative data provided is representative, and actual yields may vary depending on the specific substrate and reaction conditions.

References

Application Notes and Protocols: Chromium(II) Complexes as Precursors for Novel Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium, a readily available and cost-effective first-row transition metal, has emerged as a powerful contender in the development of novel catalytic systems. The versatile redox chemistry of chromium, particularly the accessible chromium(II) oxidation state, allows for its participation in a wide array of catalytic transformations. Chromium(II) complexes serve as potent precursors for catalysts in critical organic reactions, including C-C bond formation through cross-coupling and the production of polyolefins via polymerization and oligomerization.

These application notes provide detailed protocols for the synthesis of key chromium(II) precursor complexes and their application in two major classes of catalytic reactions: cross-coupling and olefin oligomerization/polymerization. The information is intended to furnish researchers and professionals in drug development and materials science with the necessary tools to explore and utilize the catalytic potential of chromium(II) complexes.

Data Presentation: Catalytic Performance of Chromium(II)-Based Systems

The following tables summarize the quantitative data for various catalytic reactions employing chromium(II) precursors, offering a comparative overview of their efficacy.

Table 1: Chromium(II)-Catalyzed Cross-Coupling of (Hetero)aryl Halides with Grignard Reagents

Entry(Hetero)aryl HalideGrignard ReagentCatalyst (mol%)ProductYield (%)Reference
12-ChloroquinolinePhenylmagnesium bromideCrCl₂ (3)2-Phenylquinoline95[1][2]
22-Chloropyridine4-Tolylmagnesium bromideCrCl₂ (3)2-(4-Tolyl)pyridine92[1][2]
31-Bromo-4-fluorobenzeneEthylmagnesium bromideCrCl₂ (3)1-Ethyl-4-fluorobenzene88[1][2]
42,6-DichloropurinePhenylmagnesium bromideCrCl₂ (3)2-Phenyl-6-chloropurine85[1][2]
54-IodoanisoleIsopropylmagnesium chlorideCrCl₂ (3)4-Isopropylanisole91[1][2]

Table 2: Catalytic Ethylene Oligomerization with Chromium(II) Pincer Complexes

EntryCatalyst PrecursorCo-catalystActivity (kg·gCr⁻¹·h⁻¹)1-Hexene (wt%)1-Octene (wt%)Polyethylene (wt%)Reference
1[Cr(tBuPNatBuP)Cl]MAO0.5-->95[3][4]
2[Cr(tBuPNaCNHC)Cl]MAO3.025.530.044.5[3][4]
3[Cr{Cr(tBuPNatBuP)Cl}₂]MAO1.245.015.040.0[3][4]

Conditions: 30 °C, 10 bar ethylene, 35 min, 400 equiv. MAO.

Experimental Protocols

Protocol 1: Synthesis of Anhydrous Chromium(II) Chloride THF Complex ([CrCl₂(THF)₂])

This protocol describes the synthesis of a common and versatile chromium(II) precursor.

Materials:

  • Anhydrous Chromium(III) chloride (CrCl₃)

  • Zinc dust

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous CrCl₃ (1.0 eq) and a catalytic amount of zinc dust to a Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous THF to the flask to create a suspension.

  • Stir the suspension at room temperature for 24-48 hours. The color of the suspension will gradually change from violet (CrCl₃) to a bright blue, indicating the formation of the Cr(II)-THF complex.

  • Once the reaction is complete, allow the excess zinc dust and any unreacted CrCl₃ to settle.

  • Carefully cannulate the blue supernatant solution of [CrCl₂(THF)₂] into a clean, dry Schlenk flask.

  • The solution of [CrCl₂(THF)₂] can be used directly in subsequent reactions, or the solvent can be removed under vacuum to yield a pale blue solid. Store the complex under an inert atmosphere.

Protocol 2: Synthesis of Chromium(II) bis(2-ethylhexanoate)

This protocol details the synthesis of a soluble chromium(II) carboxylate precursor.

Materials:

  • Anhydrous Chromium(II) chloride (CrCl₂)

  • 2-Ethylhexanoic acid

  • Triethylamine

  • Anhydrous heptane

  • Schlenk flasks and line

  • Magnetic stirrer and stir bar

  • Filter cannula

Procedure:

  • In a Schlenk flask under an inert atmosphere, prepare a suspension of anhydrous CrCl₂ (0.5 mol) in anhydrous heptane.

  • In a separate Schlenk flask, prepare an equimolar mixture of triethylamine and 2-ethylhexanoic acid in anhydrous heptane.

  • Slowly add the triethylamine/2-ethylhexanoic acid mixture to the CrCl₂ suspension with vigorous stirring.

  • A slow reaction will occur, resulting in the formation of a deep purple solution and the precipitation of triethylammonium hydrochloride.

  • Stir the reaction mixture at room temperature until the formation of the purple solution is complete.

  • Remove the triethylammonium hydrochloride precipitate by filtration through a filter cannula into a clean Schlenk flask.

  • Remove the heptane from the filtrate under vacuum to yield chromium(II) bis(2-ethylhexanoate) as a purple oil.[2]

Protocol 3: Chromium(II)-Catalyzed Cross-Coupling of an Aryl Halide with a Grignard Reagent

This protocol provides a general procedure for a chromium-catalyzed Negishi-type cross-coupling reaction.

Materials:

  • Anhydrous Chromium(II) chloride (CrCl₂)

  • Aryl halide (e.g., 2-chloroquinoline)

  • Grignard reagent (e.g., phenylmagnesium bromide in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk tube and line

  • Magnetic stirrer and stir bar

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a dry and argon-flushed Schlenk tube containing a magnetic stir bar, add anhydrous CrCl₂ (3 mol%).

  • Add anhydrous THF, followed by the aryl halide (1.0 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (1.2-1.5 equiv.) dropwise over 10-15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until completion as monitored by TLC or GC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Ethylene Oligomerization/Polymerization using a Chromium Precursor and Methylaluminoxane (MAO)

This protocol describes a general procedure for the oligomerization or polymerization of ethylene using a chromium precursor activated by MAO. The specific ligand on the chromium precursor will significantly influence the product distribution (oligomers vs. polymer).

Materials:

  • Chromium precursor (e.g., CrCl₃(THF)₃, or a specific Cr(II/III) complex)

  • Methylaluminoxane (MAO) solution (e.g., 10 wt% in toluene)

  • High-purity ethylene gas

  • Anhydrous toluene

  • Stainless steel autoclave reactor equipped with a stirrer, temperature and pressure controls

  • Acidified methanol

Procedure:

  • Catalyst Slurry Preparation (in a glovebox): a. In a Schlenk flask, dissolve or suspend a precisely weighed amount of the chromium precursor in anhydrous toluene. b. In a separate flask, measure the required volume of MAO solution. The Al/Cr molar ratio is a critical parameter and typically ranges from 100:1 to 1000:1. c. Slowly add the MAO solution to the chromium precursor solution/suspension with stirring. d. Allow the mixture to stir for 15-30 minutes at room temperature for pre-activation.

  • Polymerization: a. Thoroughly dry and purge the autoclave reactor with ethylene. b. Under an inert atmosphere, transfer anhydrous toluene to the reactor. c. Transfer the pre-activated catalyst slurry to the reactor. d. Seal the reactor and heat the contents to the desired polymerization temperature (e.g., 40-80 °C) with stirring. e. Pressurize the reactor with ethylene to the desired pressure (e.g., 10-50 bar). Maintain a constant ethylene pressure throughout the reaction by continuously feeding ethylene. f. Continue the polymerization for the desired time (e.g., 30-60 minutes).

  • Termination and Product Isolation: a. Stop the ethylene flow and vent the reactor. b. Cool the reactor to room temperature. c. Quench the reaction by injecting acidified methanol. d. If polyethylene is formed, it will precipitate. Collect the solid polymer by filtration, wash with methanol, and dry under vacuum. e. If oligomers are the main product, they will remain in the toluene. The oligomer distribution can be analyzed by gas chromatography (GC).

Visualizations

Synthesis_of_CrCl2_THF2 CrCl3 CrCl₃ (anhydrous) Suspension Stirred Suspension (24-48h, RT) CrCl3->Suspension Zn_dust Zn dust (catalyst) Zn_dust->Suspension THF Anhydrous THF THF->Suspension Filtration Cannula Filtration Suspension->Filtration Product [CrCl₂(THF)₂] solution (blue) Filtration->Product

Caption: Workflow for the synthesis of [CrCl₂(THF)₂].

Cr_Catalyzed_Cross_Coupling cluster_reactants Reactants & Catalyst cluster_reaction Reaction Steps CrCl2 CrCl₂ Precursor Activation Formation of Active Cr(II) Species CrCl2->Activation ArylHalide Aryl Halide (R-X) Coupling Cross-Coupling ArylHalide->Coupling Grignard Grignard Reagent (R'-MgBr) Grignard->Coupling Activation->Coupling Workup Quenching & Workup Coupling->Workup Product Coupled Product (R-R') Workup->Product Ethylene_Polymerization_Workflow Cr_Precursor Cr Precursor Preactivation Pre-activation (Toluene, RT) Cr_Precursor->Preactivation MAO MAO (Co-catalyst) MAO->Preactivation Reactor Autoclave Reactor Preactivation->Reactor Polymerization Polymerization (Heat, Stir) Reactor->Polymerization Ethylene Ethylene (pressurized) Ethylene->Polymerization Quench Quench (MeOH) Polymerization->Quench Isolation Product Isolation (Filtration, Drying) Quench->Isolation Product Polyethylene / Oligomers Isolation->Product

References

Application Notes and Protocols: Electrochemical Synthesis and Characterization of Chromium(II) Species

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chromium(II) [Cr(II)] species are powerful reducing agents with significant applications in organic synthesis and materials science. As high-spin d⁴ metal ions, they are subject to Jahn-Teller distortion, resulting in interesting electronic and chemical properties. However, Cr(II) ions are highly susceptible to oxidation by atmospheric oxygen, which makes their synthesis and handling challenging. The characteristic sky-blue color of the aqueous hexaaquachromium(II) ion, [Cr(H₂O)₆]²⁺, contrasts sharply with the green or violet hues of its chromium(III) precursor, providing a convenient visual indicator for redox transformations.

This document provides detailed protocols for the synthesis and characterization of Cr(II) species, with a focus on electrochemical methods.

Synthesis of Chromium(II) Species

Electrochemical Synthesis (Proposed Research Protocol)

Electrochemical reduction offers a reagent-free method for generating Cr(II) from Cr(III). However, this approach is challenging because the standard reduction potential of Cr(II) to Cr(0) metal is close to that of Cr(III) to Cr(II), leading to potential co-deposition of chromium metal on the cathode. Controlled potential electrolysis (potentiostatic coulometry) using a three-electrode system is therefore recommended to selectively perform the one-electron reduction.

Protocol: Controlled Potential Electrolytic Reduction of Cr(III)

  • Cell Assembly: Assemble a three-electrode, two-compartment electrochemical cell. The working and counter electrode compartments should be separated by a porous glass frit or an ion-exchange membrane.

  • Electrodes:

    • Working Electrode: A large surface area electrode, such as a mercury pool, platinum mesh, or reticulated vitreous carbon, is recommended. A mercury pool is historically effective but requires significant safety precautions.

    • Counter Electrode: A platinum wire or graphite rod.

    • Reference Electrode: A saturated calomel electrode (SCE) or Ag/AgCl electrode, placed in close proximity to the working electrode via a Luggin capillary.

  • Electrolyte Preparation: Prepare a 0.1 M solution of a Cr(III) salt (e.g., CrCl₃·6H₂O) in a suitable supporting electrolyte (e.g., 0.5 M KCl or H₂SO₄).

  • Deoxygenation: Rigorously purge the catholyte (solution in the working electrode compartment) with an inert gas (e.g., high-purity argon or nitrogen) for at least 30 minutes prior to and throughout the electrolysis. This is critical to prevent re-oxidation of the generated Cr(II).

  • Electrolysis:

    • Connect the electrodes to a potentiostat.

    • Apply a constant potential to the working electrode. The optimal potential should be determined via cyclic voltammetry but will be slightly more negative than the reduction peak of the Cr(III)/Cr(II) couple (e.g., in the range of -0.5 V to -0.9 V vs. SHE).[1][2]

    • Monitor the reaction progress by observing the color change of the catholyte from green/violet to sky blue.

    • The current will decay exponentially over time and approach a near-zero steady state upon completion.

  • Handling: The resulting sky-blue solution of Cr(II) must be maintained under a strict inert atmosphere for subsequent use or characterization.

G start Assemble Two-Compartment Electrochemical Cell n1 Add Cr(III) Solution & Supporting Electrolyte to Cathode start->n1 3-Electrode Setup process process check check output output n2 Purge with Inert Gas (Ar/N₂) for >30 min n1->n2 e.g., 0.1 M CrCl₃ in 0.5 M KCl n3 Apply Constant Potential via Potentiostat n2->n3 Strictly Anaerobic n4 Monitor Color and Current n3->n4 e.g., -0.8 V vs SHE c1 Solution is Sky Blue? Current Near Zero? n4->c1 c1->n4 No n5 Electrolysis Complete: Solution of Cr(II) Species c1->n5 Yes n6 Proceed to Characterization or Use in Synthesis n5->n6 Maintain under inert atm. G start Prepare Acidified Cr(III) Solution n1 Add Zinc Metal (Granulated or Mossy) start->n1 e.g., 1 M CrCl₃ in HCl process process check check output output n2 Gently Warm Mixture n1->n2 H₂ evolution begins c1 Is Solution Sky Blue? n2->c1 Observe color c1->n2 No (still green) n3 Filter to Remove Excess Zinc c1->n3 Yes n4 Collect Air-Sensitive Cr(II) Solution n3->n4 Anaerobic transfer G start Prepare Analyte: Cr(III) in Supporting Electrolyte n1 Deoxygenate Solution with Inert Gas start->n1 ~5-10 mM CrCl₃ in 0.1 M KCl process process output output n2 Perform CV Scan n1->n2 n3 Acquire Voltammogram (Current vs. Potential) n2->n3 Negative sweep, then reverse n4 Analyze Data n3->n4 n5 Calculate E⁰' and ΔEp n4->n5 Identify Epc, Epa out Determine Redox Behavior & Kinetic Parameters n5->out G cr3 Cr(III) Species [Cr(H₂O)₆]³⁺ (Green/Violet) cr2 Cr(II) Species [Cr(H₂O)₆]²⁺ (Sky Blue) cr3->cr2  Reduction (+e⁻)  Oxidation (-e⁻)   cr2->cr3 Rapid, Irreversible Oxidation o2 Atmospheric Oxygen (O₂)

References

Troubleshooting & Optimization

Technical Support Center: Handling and Purification of Commercial Chromium(II) Salts

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on identifying and removing common impurities in commercial chromium(II) salts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial chromium(II) salts?

A1: The most prevalent impurity is the corresponding chromium(III) salt, which forms due to the high sensitivity of chromium(II) to oxidation by air.[1] Other potential impurities can include unreacted starting materials from the synthesis, other metal ions (e.g., iron, copper, nickel, zinc), and insoluble matter.[2][3][4]

Q2: How can I visually assess the purity of my chromium(II) salt?

A2: A pure chromium(II) salt solution, such as chromium(II) chloride, should have a distinct bright blue color.[5] The presence of chromium(III) impurities will impart a greenish or gray-green tint to the solid or the solution.[5] A muddy blue or greenish-blue color in a solution prepared for synthesis indicates the presence of chromium(III).

Q3: What are the typical purity levels of commercial chromium(II) salts?

A3: Commercial grades can vary. For example, some commercial chromium(II) chloride is available at 95% purity, which may contain 1-5% of insoluble matter.[5] It is crucial to consult the supplier's certificate of analysis for specific impurity profiles.

Q4: How should I handle and store chromium(II) salts to prevent oxidation?

A4: Chromium(II) salts are highly air-sensitive and hygroscopic.[5][6][7] All manipulations should be performed under an inert atmosphere, such as in a glovebox or using Schlenk line techniques.[1] Store the salts in tightly sealed containers in a cool, dry place, preferably in a desiccator or glovebox.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Chromium(II) salt solution is green instead of blue. Oxidation of Cr(II) to Cr(III) has occurred due to exposure to air.The salt needs to be purified to remove the Cr(III) impurity. For future use, ensure all solvents are deoxygenated and the reaction is performed under a strictly inert atmosphere.
The solid chromium(II) salt has a gray or greenish appearance. The commercial salt has been partially oxidized.Purification by recrystallization under inert atmosphere is recommended before use.
Insoluble particles are observed when dissolving the salt. The commercial salt contains insoluble impurities.The hot, saturated solution should be filtered under an inert atmosphere to remove the insoluble matter before recrystallization.[8][9]
During purification, the red precipitate of chromium(II) acetate turns gray-green. The chromium(II) has been oxidized to chromium(III) during the washing or filtering process.Ensure all washing solvents are thoroughly deoxygenated and that a positive pressure of inert gas is maintained over the solid during filtration and washing.
Low yield after recrystallization. Too much solvent was used, or the solution was not cooled sufficiently.Use the minimum amount of hot solvent to dissolve the salt. Ensure the solution is cooled to a low enough temperature to maximize crystal formation.

Quantitative Data Summary

Table 1: Common Impurities and Analytical Detection Methods

Impurity Typical Concentration Range in Commercial Salts Analytical Method Principle
Chromium(III)Can be significant, depending on handling and storage.UV-Vis SpectrophotometryDifferentiate and quantify Cr(II) and Cr(III) based on their distinct absorption maxima (e.g., around 510 nm for Co(II) and 575 nm for Cr(III) in a mixture, illustrating the principle).[10]
Redox TitrationOxidize all chromium to Cr(VI), then titrate with a standard reducing agent.[11][12][13]
IronTrace amountsAtomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP)Quantify specific metal concentrations based on their atomic absorption or emission spectra.[2][4][14]
CopperTrace amountsAAS or ICP[2][4]
NickelTrace amountsAAS or ICP[2][4]
ZincTrace amountsAAS or ICP[2]
Insoluble Matter1-5% in some gradesGravimetric AnalysisPhysically separate and weigh the insoluble material.[5]

Experimental Protocols

Detailed Methodology for Purification of Commercial Chromium(II) Chloride by Recrystallization

This protocol describes the removal of chromium(III) and other insoluble impurities from commercial chromium(II) chloride. All steps must be performed under a strict inert atmosphere (e.g., using a Schlenk line or in a glovebox).

Materials:

  • Commercial chromium(II) chloride (impure)

  • Deoxygenated distilled water

  • Deoxygenated ethanol

  • Deoxygenated diethyl ether

  • Schlenk flask

  • Cannula

  • Filter stick (or Schlenk filter)

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Preparation: Ensure all glassware is oven-dried and cooled under vacuum. Purge all glassware with inert gas for at least 30 minutes. Deoxygenate all solvents by bubbling with inert gas for at least 30 minutes prior to use.

  • Dissolution: In a Schlenk flask, add the impure commercial chromium(II) chloride. Add a minimal amount of deoxygenated distilled water and gently heat the mixture while stirring to dissolve the salt. The goal is to create a saturated or near-saturated solution.

  • Hot Filtration (if necessary): If insoluble impurities are present, the hot, blue solution must be filtered. Using a pre-warmed filter stick or Schlenk filter, transfer the hot solution via cannula to a second, clean Schlenk flask. This should be done under a positive pressure of inert gas to prevent crystallization in the filter and to avoid air exposure.

  • Crystallization: Allow the clear blue filtrate to cool slowly to room temperature. Further cooling in an ice bath will promote maximum crystallization. Pure, bright blue crystals of hydrated chromium(II) chloride will precipitate.

  • Isolation and Washing: Once crystallization is complete, remove the supernatant (the remaining liquid) via cannula. Wash the crystals with a small amount of ice-cold, deoxygenated ethanol to remove any soluble impurities. Repeat the wash with a small amount of deoxygenated diethyl ether to aid in drying.

  • Drying: Dry the purified crystals under a high vacuum to remove any residual solvent.

  • Storage: Store the pure, bright blue chromium(II) chloride crystals under an inert atmosphere in a tightly sealed container.

Mandatory Visualizations

experimental_workflow cluster_start Impurity Identification cluster_purification Purification Process (Inert Atmosphere) cluster_end Final Product start Commercial Cr(II) Salt visual Visual Inspection (Color Check: Blue vs. Green) start->visual analytical Quantitative Analysis (e.g., UV-Vis, Titration) start->analytical dissolve Dissolve in Minimum Hot Deoxygenated Solvent visual->dissolve Impurity Detected analytical->dissolve Impurity Confirmed filter Hot Filtration (Remove Insolubles) dissolve->filter crystallize Cool to Induce Crystallization filter->crystallize wash Wash Crystals with Cold Deoxygenated Solvent crystallize->wash dry Dry Under Vacuum wash->dry pure Pure Cr(II) Salt dry->pure store Store Under Inert Atmosphere pure->store

Caption: Experimental workflow for identifying and removing impurities from chromium(II) salts.

troubleshooting_workflow start Problem Encountered with Cr(II) Salt color_check Solution Green/Gray? start->color_check insolubles_check Insoluble Particles? start->insolubles_check yield_check Low Recrystallization Yield? start->yield_check color_check->insolubles_check No oxidation Cause: Oxidation (Cr(II) -> Cr(III)) color_check->oxidation Yes insolubles_check->yield_check No insoluble_impurity Cause: Insoluble Impurities Present insolubles_check->insoluble_impurity Yes excess_solvent Cause: Excess Solvent or Insufficient Cooling yield_check->excess_solvent Yes solution_purify Solution: Purify Salt & Improve Inert Technique oxidation->solution_purify solution_filter Solution: Hot Filter Saturated Solution insoluble_impurity->solution_filter solution_optimize Solution: Use Less Solvent & Ensure Proper Cooling excess_solvent->solution_optimize

Caption: Logical workflow for troubleshooting common issues with chromium(II) salts.

References

Technical Support Center: Optimizing Chromium(II)-Based Reduction Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with chromium(II)-based reduction reactions.

Frequently Asked Questions (FAQs)

Q1: Why are chromium(II) reagents so sensitive? Chromium(II) salts are potent single-electron reducing agents and are highly susceptible to oxidation.[1] Oxygen in the air rapidly oxidizes blue Cr(II) solutions to green Cr(III) species, rendering the reagent inactive.[2][3][4] Therefore, all manipulations must be performed under a strictly inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.[1][5]

Q2: How can I prepare active chromium(II) reagents? Active Cr(II) reagents are typically prepared in situ just before use. The most common laboratory-scale method involves the reduction of chromium(III) chloride (CrCl₃) with a reducing agent like zinc metal in an acidic solution.[2][6][7] Another method is the reduction of CrCl₃ with lithium aluminum hydride (LiAlH₄).[6][8] Commercially available CrCl₂ is often used directly but must be of high purity and handled under inert conditions.[1][5]

Q3: What is the role of a nickel(II) co-catalyst in some chromium(II) reductions? In reactions like the Nozaki-Hiyama-Kishi (NHK) coupling, a catalytic amount of a nickel(II) salt (e.g., NiCl₂) is crucial for the reaction of less reactive halides like vinyl and aryl halides.[1][9] The Cr(II) first reduces the Ni(II) to Ni(0), which then undergoes oxidative addition to the organic halide.[10][11] This is followed by transmetalation with chromium to form the reactive organochromium nucleophile.[10][11]

Q4: What are the primary applications of chromium(II) reductions in organic synthesis? Chromium(II) reagents are versatile and used in several key transformations. The most prominent is the Nozaki-Hiyama-Kishi (NHK) reaction for carbon-carbon bond formation between various organic halides and aldehydes.[1][12] Other significant applications include the reduction of alkyl halides to alkanes and the reduction of nitroaromatics.[6][13][14]

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation.

Q5: My reaction shows low or no product yield. What are the potential causes?

Several factors could lead to low or no conversion. A systematic check of the reagents and reaction setup is necessary.

  • Cause 1: Inactive Chromium(II) Reagent. The most common cause is the oxidation of the Cr(II) species.

    • Solution: Use fresh, high-purity, anhydrous CrCl₂ or prepare it immediately before use.[1] Ensure all glassware is oven-dried and the reaction is maintained under a strict inert atmosphere (argon or nitrogen).[1] The color of the Cr(II) solution should be a distinct light blue; a green tint indicates the presence of inactive Cr(III).[15]

  • Cause 2: Poor Quality of the Organic Halide. Impurities, water, or dissolved oxygen in the organic halide can quench the reaction.

    • Solution: Purify the organic halide before use, for example, by distillation or filtration through a plug of activated alumina.[1]

  • Cause 3: Insufficient Nickel Co-catalyst (for NHK reactions). For aryl, vinyl, or other unreactive halides, the absence of a nickel catalyst will prevent the reaction from proceeding efficiently.[9]

    • Solution: Add 1-5 mol% of a nickel(II) salt, such as NiCl₂, to the reaction mixture.[1]

  • Cause 4: Poor Solubility. The chromium salt may not be sufficiently soluble in the chosen solvent.

    • Solution: Screen for more suitable anhydrous solvents like DMF or THF.[1] In some cases, additives may be required to improve solubility.[1]

Q6: My reaction is producing a significant amount of homocoupling side products. How can I prevent this?

The formation of dimeric side products (R-R from an R-X starting material) is a common issue.

  • Cause: High Reaction Temperature. Elevated temperatures can favor the homocoupling of the organochromium intermediate.[13]

    • Solution: Perform the reaction at a lower temperature. Many Cr(II)-mediated couplings proceed efficiently at room temperature or even below (e.g., 0 °C).[1]

Q7: The reaction begins but stalls before reaching completion. What should I do?

A stalling reaction often points to the deactivation of the catalyst or consumption of a key reagent.

  • Cause 1: Catalyst Deactivation. Trace amounts of oxygen or moisture leaking into the system can progressively deactivate the Cr(II) reagent.

    • Solution: Re-evaluate the experimental setup to ensure it is perfectly sealed and purged with an inert gas.

  • Cause 2: Insufficient Stoichiometric Reductant (in catalytic versions). In protocols where Cr(II) is regenerated catalytically, the stoichiometric reductant (e.g., manganese) may be of low purity or used in insufficient quantity.[1][12]

    • Solution: Ensure the reductant is of high purity and added in the correct stoichiometric amount as per the protocol.[1]

Q8: I am having difficulty with the reaction workup and purification. Any suggestions?

Chromium salts can complicate the workup process, sometimes forming emulsions or causing the product to stick to solid byproducts.[16]

  • Problem: Emulsions during Extraction.

    • Solution: After quenching the reaction (e.g., with water or saturated aq. NH₄Cl), dilution with a larger volume of both the organic and aqueous phases can help break up emulsions.[1][11] Filtering the entire mixture through a pad of Celite can also be effective.

  • Problem: Removing Chromium Salts.

    • Solution: During purification, chromium byproducts can be sticky.[16] A common method is to filter the crude reaction mixture through a short plug of silica gel or Florisil before concentration and column chromatography.[17] Washing the combined organic layers thoroughly with water can also help remove a significant portion of the inorganic salts.

Data Presentation

Table 1: Common Chromium(II) Reagents and Preparation Methods

Reagent NameFormulaCommon PrecursorPreparation MethodReference
Chromium(II) ChlorideCrCl₂Chromium(III) Chloride (CrCl₃)Reduction with zinc powder/granules in HCl solution.[2][6]
Chromium(III) Chloride (CrCl₃)Reduction with LiAlH₄ in an appropriate solvent.[6][8]
Chromium(II) AcetateCr₂(OAc)₄(H₂O)₂Chromium(III) Chloride (CrCl₃)Reduction of Cr(III) with zinc, followed by precipitation with sodium acetate.[18][19]
Chromocene (Cr(C₅H₅)₂)Reaction with glacial acetic acid to yield the anhydrous form.[18]

Table 2: Troubleshooting Summary for Cr(II) Reactions

ProblemPotential CauseRecommended SolutionReference
Low/No Yield Oxidation of Cr(II) reagentUse high-purity anhydrous reagents; maintain a strict inert atmosphere.[1]
Impure organic halidePurify the halide before use.[1]
Missing Ni co-catalyst (NHK)Add 1-5 mol% NiCl₂.[1][9]
Homocoupling Reaction temperature is too highRun the reaction at room temperature or 0 °C.[1]
Reaction Stalls Slow leak of air/moistureCheck seals and maintain positive inert gas pressure.
Insufficient reductant (catalytic)Use high-purity Mn or Zn in the correct amount.[1]
Difficult Workup Formation of emulsions/precipitatesDilute with more solvent, filter through Celite before extraction.[17]

Experimental Protocols

Protocol 1: Preparation of an Active Chromium(II) Chloride Solution This protocol describes the reduction of CrCl₃ to CrCl₂ using zinc metal.[7]

  • Setup: Equip a two-necked flask with a magnetic stir bar, a gas inlet, and a rubber septum. Dry the flask thoroughly under vacuum with a heat gun and backfill with argon.

  • Reagents: To the flask, add chromium(III) chloride hexahydrate (CrCl₃·6H₂O, 1.0 eq) and granulated zinc (2.0 eq).

  • Reduction: Add deoxygenated water to dissolve the CrCl₃, followed by concentrated hydrochloric acid (e.g., 0.5 M final concentration).[7]

  • Stirring: Stir the mixture vigorously under a positive pressure of argon. The reaction is complete when the solution color changes from dark green to a clear, light blue, with no remaining green hue.[15] This may take over an hour.[7]

  • Usage: Use the resulting Cr(II) solution immediately for the subsequent reaction. The solution can be transferred via a cannula under inert atmosphere.

Protocol 2: General Procedure for a Catalytic Nozaki-Hiyama-Kishi (NHK) Reaction This is a representative procedure for the coupling of an organic halide and an aldehyde.[1][11]

  • Setup: In a glovebox or under a strict stream of argon, add anhydrous chromium(II) chloride (4.0 eq) and nickel(II) chloride (0.1 eq) to an oven-dried flask equipped with a stir bar.[11]

  • Solvent: Add anhydrous, degassed DMF via syringe. Stir the suspension at room temperature.

  • Addition of Substrates: In a separate flask, prepare a solution of the aldehyde (1.0 eq) and the organic halide (e.g., vinyl bromide, 1.5-2.0 eq) in degassed DMF.[1][11] Add this solution to the stirring Cr/Ni suspension.

  • Reaction: Stir the reaction at the desired temperature (e.g., room temperature or 50 °C) and monitor its progress by TLC or GC-MS.[1][11]

  • Workup: Upon completion, cool the reaction to room temperature and quench by slowly adding water or saturated aqueous NaHCO₃.[1][11]

  • Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate or Et₂O) and transfer to a separatory funnel.[1][11] Separate the layers and extract the aqueous layer multiple times with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1][11]

Visualizations

TroubleshootingWorkflow start Reaction Start check_conversion Monitor Reaction Low/No Conversion? start->check_conversion inactive_cr Potential Cause: Inactive Cr(II) Reagent? check_conversion->inactive_cr Yes check_byproducts Significant Byproducts (e.g., Homocoupling)? check_conversion->check_byproducts No solve_inactive_cr Solution: - Use fresh, anhydrous CrCl₂ - Ensure inert atmosphere - Check for blue color inactive_cr->solve_inactive_cr Yes impure_reagents Potential Cause: Impure Substrates? inactive_cr->impure_reagents No problem Problem Persists: Consult Further Literature solve_inactive_cr->problem solve_impure_reagents Solution: - Purify organic halide - Use anhydrous solvent impure_reagents->solve_impure_reagents Yes no_catalyst Potential Cause (NHK): Missing Ni Catalyst? impure_reagents->no_catalyst No solve_impure_reagents->problem solve_no_catalyst Solution: Add 1-5 mol% NiCl₂ no_catalyst->solve_no_catalyst Yes no_catalyst->problem No solve_no_catalyst->problem solve_byproducts Solution: Lower reaction temperature (e.g., to RT or 0 °C) check_byproducts->solve_byproducts Yes success Proceed to Workup & Purification check_byproducts->success No solve_byproducts->success

Caption: Troubleshooting workflow for low-yield chromium(II) reduction reactions.

NHK_Cycle cluster_catalyst_regen Catalyst Generation cluster_main_cycle Main Catalytic Cycle CrII 2 Cr(II) CrIII_1 2 Cr(III) CrII->CrIII_1 2e⁻ Ni0 Ni(0) NiII Ni(II)Cl₂ NiII->Ni0 Reduction RNiIIX R-Ni(II)-X Ni0->RNiIIX Oxidative Addition RX R-X (Vinyl/Aryl Halide) RX->RNiIIX RCrIIIX R-Cr(III)-X RNiIIX->RCrIIIX Transmetalation CrIII_2 Cr(III) RCHO Aldehyde (R'CHO) Intermediate Organochromium Intermediate RCHO->Intermediate RCrIIIX->Intermediate Nucleophilic Addition Product Product (Alcohol) Intermediate->Product Workup (H₂O)

References

Technical Support Center: Troubleshooting Low Yields in Chromium(II)-Mediated Organic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromium(II)-mediated organic transformations. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their experiments. Below you will find a comprehensive guide in a question-and-answer format, including troubleshooting tables, detailed experimental protocols, and visualizations to clarify complex workflows and relationships.

Frequently Asked Questions (FAQs)

Q1: My Nozaki-Hiyama-Kishi (NHK) reaction is giving a low yield. What are the most common causes?

A1: Low yields in NHK reactions are frequently traced back to a few critical factors. The most common culprits are the quality and handling of the chromium(II) chloride (CrCl₂), the absence or insufficient amount of a nickel(II) co-catalyst, and inadequate exclusion of air and moisture from the reaction.[1][2]

Q2: How does the purity of chromium(II) chloride affect the reaction yield?

A2: The purity of CrCl₂ is paramount for the success of the reaction. Anhydrous CrCl₂ is a pale gray or white powder; a greenish tint indicates oxidation to Cr(III), which is inactive and leads to significantly lower yields.[1] It is crucial to use high-purity, anhydrous CrCl₂ and handle it under a strict inert atmosphere.

Q3: Why is a nickel(II) co-catalyst necessary for many NHK reactions?

A3: The catalytic effect of nickel was discovered when it was found that the success of the NHK reaction depended on the source of the CrCl₂.[2] It was later determined that nickel impurities were responsible for the high yields. Nickel(II) is reduced in situ to Ni(0), which undergoes oxidative addition to the organic halide, a step that is often slow with chromium alone.[2] A transmetalation with Cr(III) then forms the organochromium reagent. Therefore, adding a catalytic amount of a Ni(II) salt is often essential.

Q4: Can the NHK reaction be made catalytic in chromium?

A4: Yes, to reduce the amount of toxic chromium waste, catalytic versions of the NHK reaction have been developed. These methods typically involve the in situ regeneration of the active Cr(II) species from the Cr(III) byproduct using a stoichiometric reductant, most commonly manganese powder in the presence of a silyl chloride like TMSCl.[3]

Q5: What are the ideal solvents for chromium(II)-mediated reactions?

A5: The choice of solvent is critical and can significantly impact the reaction's success. Polar aprotic solvents are generally preferred due to their ability to dissolve the chromium salts. DMF and DMSO are often the solvents of choice, leading to higher yields compared to less polar solvents like THF or ether, where the solubility of CrCl₂ is limited.[1][2]

Troubleshooting Guide

Low yields in chromium(II)-mediated transformations can arise from various factors. The following table summarizes common issues, their probable causes, and recommended solutions.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive Cr(II) Reagent: The CrCl₂ may be oxidized (greenish color) or hydrated.Use fresh, anhydrous, high-purity CrCl₂ (white/gray powder). Handle strictly under an inert atmosphere (e.g., in a glovebox). Prepare fresh CrCl₂ in situ from CrCl₃ if necessary (see Protocol 1).
Insufficient Nickel Co-catalyst: For many substrates, a nickel catalyst is essential for efficient reaction.Add a catalytic amount (1-5 mol%) of a Ni(II) salt (e.g., NiCl₂).
Poor Quality Organic Halide: The substrate may contain impurities or be unstable under the reaction conditions.Purify the organic halide before use. Ensure it is free of oxygen and water.
Inadequate Solvent: The chromium salts may not be sufficiently soluble in the chosen solvent.Use polar aprotic solvents like DMF or DMSO.[1][2]
Formation of Homocoupling Side Products Reaction Temperature is Too High: Higher temperatures can favor undesired side reactions.Perform the reaction at room temperature or below.
High Nickel Catalyst Loading: While catalytic amounts are beneficial, excess nickel can promote homocoupling of the organic halide.[2]Keep the nickel catalyst loading low (typically 1-5 mol%).
Reaction Stalls Before Completion Deactivation of the Catalytic System: In catalytic versions, the reductant (e.g., manganese) may become passivated.Activate the manganese powder before the reaction (e.g., with a small amount of iodine or by mechanical means).[4][5][6][7]
Insufficient Reductant: In catalytic reactions, an inadequate amount of the stoichiometric reductant will halt the regeneration of Cr(II).Use a sufficient excess of the reductant (e.g., 2-3 equivalents of Mn).
Inconsistent Yields Variable Quality of Reagents: Inconsistent purity of CrCl₂, solvents, or substrates.Standardize the source and purity of all reagents. Consider preparing and titrating the Cr(II) solution before use (see Protocol 2).
Atmospheric Contamination: Small leaks in the reaction setup can introduce oxygen and moisture.Ensure all glassware is flame-dried and the inert atmosphere is maintained throughout the experiment.

Quantitative Data Summary

The following tables provide an overview of how different reaction parameters can influence the yield of chromium(II)-mediated transformations, based on literature data.

Table 1: Effect of CrCl₂ Source on Yield in the Nozaki-Hiyama-Kishi Reaction

EntryCrCl₂ SourceYield (%)
1Commercial, anhydrous (white/gray)85
2Commercial, slightly greenish40
3Prepared in situ from CrCl₃ and LiAlH₄92

Data is illustrative and compiled from trends described in multiple sources.[1]

Table 2: Influence of Nickel(II) Co-catalyst on the Yield of the NHK Reaction

EntryNiCl₂ (mol%)Yield (%)
10<5
2178
3583
41080

Data is illustrative and based on trends reported in the literature.[1]

Table 3: Solvent Effects on the Yield of a Representative NHK Reaction

EntrySolventYield (%)
1DMF85
2DMSO82
3THF55
4Dioxane40
5Acetonitrile65

Yields are approximate and intended to show the general trend of solvent effects.[2][8]

Key Experimental Protocols

Protocol 1: Preparation of Anhydrous Chromium(II) Chloride from Chromium(III) Chloride

This protocol describes the in situ generation of Cr(II) from Cr(III) for immediate use in a reaction.

Materials:

  • Anhydrous chromium(III) chloride (CrCl₃)

  • Lithium aluminum hydride (LiAlH₄) or Zinc dust (Zn)

  • Anhydrous THF

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Under a positive pressure of argon or nitrogen, add anhydrous CrCl₃ to a flame-dried flask equipped with a magnetic stir bar.

  • Add anhydrous THF to the flask to create a suspension.

  • Slowly add 0.5 equivalents of LiAlH₄ or 1.1 equivalents of zinc dust to the stirred suspension at 0 °C.

  • Allow the mixture to warm to room temperature and stir until the color of the suspension changes from the violet of CrCl₃ to the bright blue of Cr(II). This typically takes 1-2 hours.

  • The resulting solution of CrCl₂ is ready for use in the subsequent organic transformation.

Protocol 2: Activation of Manganese for Catalytic NHK Reactions

For the catalytic version of the NHK reaction to be efficient, the manganese powder used as the stoichiometric reductant often needs to be activated.

Materials:

  • Manganese powder

  • Iodine (catalytic amount)

  • Anhydrous THF

  • Inert atmosphere setup

Procedure:

  • In a flame-dried flask under an inert atmosphere, add the manganese powder.

  • Add a few crystals of iodine.

  • Add a small amount of anhydrous THF and stir the suspension at room temperature for 15-20 minutes. The disappearance of the iodine color indicates activation.

  • Alternatively, the manganese can be activated by stirring with a small amount of DIBAL-H in THF or by mechanical grinding in a ball mill.[4][5][6][7]

  • The activated manganese is then used directly in the catalytic NHK reaction.

Visualizing Workflows and Relationships

Troubleshooting Workflow for Low Yields

The following diagram illustrates a logical workflow for troubleshooting low yields in chromium(II)-mediated reactions.

TroubleshootingWorkflow Troubleshooting Low Yields Start Low Reaction Yield Check_CrCl2 Check CrCl2 Quality (Color, Anhydrous?) Start->Check_CrCl2 CrCl2_OK CrCl2 is high quality Check_CrCl2->CrCl2_OK Good Prepare_Fresh_CrCl2 Use fresh, anhydrous CrCl2 or prepare in situ Check_CrCl2->Prepare_Fresh_CrCl2 Poor Check_Ni Check Ni(II) Co-catalyst (Present? Concentration?) CrCl2_OK->Check_Ni Prepare_Fresh_CrCl2->Check_Ni Ni_OK Ni(II) is present (1-5 mol%) Check_Ni->Ni_OK Yes Add_Ni Add 1-5 mol% NiCl2 Check_Ni->Add_Ni No/Low Check_Atmosphere Check Inert Atmosphere (Airtight setup?) Ni_OK->Check_Atmosphere Add_Ni->Check_Atmosphere Atmosphere_OK Inert atmosphere is strict Check_Atmosphere->Atmosphere_OK Yes Improve_Setup Improve inert atmosphere technique (flame-dry glassware, purge lines) Check_Atmosphere->Improve_Setup No Check_Solvent Check Solvent (Polar aprotic?) Atmosphere_OK->Check_Solvent Improve_Setup->Check_Solvent Solvent_OK Solvent is appropriate (DMF, DMSO) Check_Solvent->Solvent_OK Yes Change_Solvent Switch to a more polar aprotic solvent Check_Solvent->Change_Solvent No Check_Catalytic_Cycle For Catalytic Reactions: Check Mn activation and amount Solvent_OK->Check_Catalytic_Cycle Change_Solvent->Check_Catalytic_Cycle Catalytic_OK Mn is activated and in excess Check_Catalytic_Cycle->Catalytic_OK Yes Activate_Mn Activate Mn powder and ensure sufficient excess Check_Catalytic_Cycle->Activate_Mn No Success Yield Improved Catalytic_OK->Success Activate_Mn->Success

Caption: A step-by-step guide to diagnosing low reaction yields.

Catalytic Cycle of the Nozaki-Hiyama-Kishi Reaction

This diagram illustrates the key steps in the chromium-catalyzed NHK reaction with manganese as the stoichiometric reductant.

NHK_Catalytic_Cycle Catalytic NHK Cycle cluster_Cr_cycle Chromium Cycle cluster_Ni_cycle Nickel Cycle CrIII Cr(III)X3 CrII Cr(II)X2 (Active Species) CrIII->CrII Reduction NiII Ni(II)X2 CrII->NiII RCrIIIX R-Cr(III)-X (Organochromium) CrII->RCrIIIX Transmetalation Mn0 Mn(0) Mn0->CrIII MnII Mn(II)X2 Mn0->MnII Oxidation Ni0 Ni(0) NiII->Ni0 Reduction RNiIIX R-Ni(II)-X Ni0->RNiIIX Oxidative Addition RX R-X (Organic Halide) RX->Ni0 RNiIIX->CrII RNiIIX->NiII Transmetalation CrAlkoxide Product-Cr(III) Complex RCrIIIX->CrAlkoxide Nucleophilic Addition Aldehyde R'CHO Aldehyde->RCrIIIX CrAlkoxide->CrIII Release Product Alcohol Product CrAlkoxide->Product Workup TMSCl TMSCl TMSCl->CrAlkoxide

Caption: The interconnected catalytic cycles in the NHK reaction.

References

Technical Support Center: Stabilization of Chromium(II) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chromium(II) solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Troubleshooting Guide

Symptom Possible Cause Recommended Action
Rapid color change of the blue Cr(II) solution to green. Oxidation of Cr(II) to Cr(III) by atmospheric oxygen.Ensure all solution preparation and handling are performed under a strictly inert atmosphere (e.g., argon or nitrogen). Use deoxygenated solvents. Check for leaks in your apparatus.
Formation of a precipitate in the Cr(II) solution. Formation of insoluble chromium(III) hydroxides due to an increase in pH or localized high concentrations of hydroxide ions.[1]Maintain a low pH by using acidic solutions (e.g., HCl or H₂SO₄). Ensure thorough mixing when adding any reagents.
Gas evolution (bubbling) from the Cr(II) solution. Reduction of protons (H⁺) from the acidic medium by Cr(II), leading to the formation of hydrogen gas and oxidation to Cr(III).[2]While this reaction is thermodynamically favorable, it is often slow without a catalyst. If excessive bubbling is observed, ensure the acid concentration is not unnecessarily high and that the solution is free of catalytic impurities. Store solutions at low temperatures to decrease the reaction rate.
Inconsistent results in reactions using the Cr(II) solution. Degradation of the Cr(II) solution over time, leading to a lower effective concentration.Prepare fresh Cr(II) solutions for critical experiments. If storing, re-standardize the solution before use to determine the accurate concentration of Cr(II).

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the instability of chromium(II) solutions?

A1: The primary reason for the instability of chromium(II) solutions is the high susceptibility of the chromium(II) ion to oxidation. In the presence of atmospheric oxygen, Cr(II) is rapidly oxidized to the more stable chromium(III) state.[3][4] This is visually indicated by a color change from the characteristic blue of the hydrated Cr(II) ion to the green of the Cr(III) ion.[1]

Q2: What are the ideal storage conditions for extending the shelf-life of chromium(II) solutions?

A2: To maximize the stability of chromium(II) solutions, they should be stored under a completely oxygen-free, inert atmosphere, such as high-purity argon or nitrogen. The use of deoxygenated solvents for the preparation of the solution is also crucial. For extended storage, it is recommended to store the solutions in tightly sealed containers, protected from light, and at low temperatures (e.g., in a refrigerator) to reduce the rate of degradation reactions.

Q3: Can I use chemical stabilizers to prolong the usability of my chromium(II) solution?

A3: While the most effective method of stabilization is the rigorous exclusion of oxygen, the use of certain ligands to form more stable Cr(II) complexes can be considered. However, the literature on specific stabilizing agents for extending the shelf-life of Cr(II) solutions for general laboratory use is limited. Chromium(II) acetate is known to be relatively more stable than other Cr(II) compounds like chromium(II) chloride due to its dimeric structure with a quadruple Cr-Cr bond.[5][6] The choice of a complexing agent would be highly dependent on the specific application of the Cr(II) solution, as the ligand could interfere with subsequent reactions.

Q4: How can I be sure that my chromium(II) solution is still viable for my experiment?

A4: A visual inspection for a color change from blue to green is a primary indicator of oxidation. However, for quantitative applications, it is essential to determine the concentration of Cr(II) prior to use. This can be achieved through titration with a standardized oxidizing agent or other suitable analytical techniques.

Q5: Are there any differences in stability between various chromium(II) salts in solution?

A5: Yes, the stability can vary. For instance, chromium(II) acetate is noted for its relative stability in the solid state and is often used as a starting material for other Cr(II) compounds.[5] In solution, the nature of the anion can influence the overall stability and reactivity. However, regardless of the salt used, the primary factor determining the stability of the solution is the exclusion of oxygen.

Quantitative Data on Chromium(II) Solution Stability

Quantitative data on the long-term stability of chromium(II) solutions is scarce in the literature due to their inherent instability. The stability is highly dependent on the experimental conditions, particularly the efficiency of oxygen exclusion. The following table provides a qualitative and semi-quantitative overview of factors affecting stability.

Factor Effect on Stability Recommendation Expected Shelf-Life (with optimal conditions)
Oxygen (Air) Exposure Rapid oxidation to Cr(III)Maintain under a continuous flow of inert gas (Ar or N₂). Use Schlenk line techniques.Hours to days
Temperature Higher temperatures increase the rate of oxidation and reaction with H⁺.Store solutions at low temperatures (e.g., 2-8 °C).Can extend viability by days to weeks
pH Low pH is required to prevent precipitation of hydroxides, but very high acidity can promote H₂ evolution.Maintain a moderately acidic pH (e.g., using 0.1 M HCl or H₂SO₄).Dependent on other factors
Light Exposure Can potentially accelerate degradation.Store in amber glass containers or in the dark.Minor improvement over other factors
Purity of Reagents Impurities can catalyze degradation.Use high-purity, deoxygenated water and reagents.Essential for maximizing shelf-life

Experimental Protocols

Protocol 1: Preparation of a Standard Chromium(II) Chloride Solution

This protocol describes the preparation of a chromium(II) chloride solution by the reduction of chromium(III) chloride using zinc metal.

Materials:

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

  • Zinc powder or granules (high purity)

  • Concentrated hydrochloric acid (HCl)

  • Deoxygenated deionized water

  • Inert gas supply (Argon or Nitrogen)

  • Schlenk flask and other appropriate glassware for air-sensitive techniques

Procedure:

  • Assemble the Schlenk flask equipped with a magnetic stir bar and an inert gas inlet and outlet (bubbler).

  • Purge the entire system with the inert gas for at least 30 minutes to remove all traces of oxygen.

  • Under a positive pressure of the inert gas, add chromium(III) chloride hexahydrate and a stoichiometric excess of zinc powder to the flask.

  • Slowly add deoxygenated hydrochloric acid to the flask while stirring. The initial green solution will turn blue as the Cr(III) is reduced to Cr(II). The reaction is exothermic and may require cooling in an ice bath to control the rate.

  • Continue stirring under the inert atmosphere until the solution is a clear, bright blue, and all the chromium(III) has been reduced. This may take several hours.

  • Once the reaction is complete, the solution can be carefully cannulated away from the excess zinc into another purged Schlenk flask for storage or immediate use.

Protocol 2: Monitoring the Stability of a Chromium(II) Solution

This protocol outlines a method to assess the stability of a prepared chromium(II) solution over time.

Materials:

  • Stored chromium(II) solution

  • Standardized solution of an oxidizing agent (e.g., potassium permanganate, KMnO₄)

  • Sulfuric acid (H₂SO₄), 1 M

  • Burette, flasks, and other titration equipment

  • Inert gas supply

Procedure:

  • At specified time intervals (e.g., 0, 24, 48, 96 hours) after preparation, carefully extract an aliquot of the stored chromium(II) solution under an inert atmosphere.

  • Immediately add the aliquot to a flask containing an excess of 1 M sulfuric acid, also purged with inert gas.

  • Titrate the solution with the standardized potassium permanganate solution. The endpoint is the persistence of a faint pink color.

  • Record the volume of titrant used and calculate the concentration of Cr(II) in the stored solution.

  • Plot the concentration of Cr(II) as a function of time to determine the rate of degradation under your specific storage conditions.

Visualizations

G Factors Leading to Chromium(II) Instability Cr2 Cr(II) Solution (Blue) Cr3 Cr(III) Solution (Green) Cr2->Cr3 Oxidation H2 Hydrogen Gas (H₂) Cr2->H2 Reduces O2 Oxygen (Air) O2->Cr2 Reacts with H_plus Protons (H⁺) from Acid H_plus->Cr2 Reacts with

Caption: Key pathways of chromium(II) solution degradation.

G Workflow for Preparing and Storing Stable Cr(II) Solutions cluster_prep Preparation cluster_storage Storage & Use start Start: Assemble Schlenk Line purge Purge System with Inert Gas start->purge reagents Add Cr(III) Salt and Zinc purge->reagents acid Add Deoxygenated Acid reagents->acid reduction Reduction to Cr(II) (Green to Blue) acid->reduction transfer Cannulate Solution to Storage Flask reduction->transfer Transfer under Inert Gas store Store at Low Temperature in the Dark transfer->store use Use Under Inert Atmosphere store->use

Caption: Experimental workflow for preparing and storing Cr(II) solutions.

References

Technical Support Center: Synthesis of Anhydrous Chromium(II) Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance and frequently asked questions regarding the synthesis of anhydrous chromium(II) acetate.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of anhydrous chromium(II) acetate.

Issue 1: The final product is not the characteristic bright red color, but instead appears green, brown, or a dull red.

  • Question: My chromium(II) acetate is discolored. What is the likely cause and how can I fix it?

  • Answer: A color other than bright red is a common indicator of oxidation. The Cr(II) ion is highly susceptible to oxidation by atmospheric oxygen, which converts it to the green or brown Cr(III) state.[1][2] Accidental introduction of even a small amount of air can lead to discoloration of the product.[3][4]

    Troubleshooting Steps:

    • Ensure a Strictly Anaerobic Environment: The synthesis must be conducted under an inert atmosphere (e.g., argon or nitrogen).[5] Use Schlenk line techniques or a glovebox for all manipulations.

    • Degas All Solvents: Dissolved oxygen in solvents is a primary culprit for oxidation.[6][7][8] Before use, thoroughly degas all solvents by sparging with an inert gas, freeze-pump-thaw cycles, or boiling under an inert atmosphere.

    • Check for Leaks: Ensure all glassware joints and connections are properly sealed to prevent air from entering the reaction apparatus.

    • Use Freshly Prepared Solutions: Prepare the blue Cr(II) solution immediately before reacting it with sodium acetate to minimize its exposure time to potential oxidants.

Issue 2: The yield of anhydrous chromium(II) acetate is significantly lower than expected.

  • Question: I am experiencing very low yields in my synthesis. What are the potential reasons and how can I improve the output?

  • Answer: Low yields can be attributed to several factors, including the low solubility of the anhydrous product and competing oxidation reactions.[6][9] Solution-based approaches to crystallization often result in poor yields, sometimes as low as ~10%, because a significant portion of the product remains dissolved in the solvent.[6][9]

    Troubleshooting Steps:

    • Optimize Precipitation: When preparing the hydrated precursor, ensure the sodium acetate solution is saturated to maximize the precipitation of chromium(II) acetate.

    • Minimize Oxidation: As mentioned previously, preventing oxidation is crucial. Any Cr(II) that is oxidized to Cr(III) will not precipitate as the desired product, thus lowering the yield.

    • Consider an Alternative Synthetic Route: If consistently low yields are a problem with the traditional aqueous route, consider the synthesis from chromocene, which directly produces the anhydrous form and can be advantageous.[3][4]

    • Careful Washing: During the washing steps of the hydrated precursor, use deoxygenated solvents to prevent oxidation of the product on the filter.[1]

Issue 3: The final product is amorphous or pasty, not a crystalline solid.

  • Question: My final product is not crystalline. What could have gone wrong?

  • Answer: The formation of a non-crystalline or pasty product often points to the presence of residual water or solvent, or potential decomposition.[10] Heating the dihydrated form at 100°C in a vacuum can yield an amorphous powder that is highly susceptible to oxidation.[8]

    Troubleshooting Steps:

    • Ensure Complete Anhydrous Conditions: When aiming for the anhydrous product, ensure all starting materials and solvents are strictly anhydrous. Acetic anhydride is often used in one-pot syntheses from chromium metal to consume any water present.[5]

    • Controlled Drying: If preparing the anhydrous form by heating the hydrate, ensure the temperature is carefully controlled and the vacuum is adequate to remove all water without causing decomposition. Overheating can lead to the formation of black decomposition products.

    • Proper Washing and Drying of Precursor: If synthesizing the hydrate first, ensure it is washed thoroughly with appropriate solvents like ethanol and ether to remove water, and then dried properly before any subsequent steps.[1]

Frequently Asked Questions (FAQs)

Q1: What is the key challenge in synthesizing anhydrous chromium(II) acetate?

A1: The primary challenge is the extreme sensitivity of chromium(II) compounds to oxidation by air.[1][2] This necessitates the use of stringent air-free techniques throughout the synthesis, including the use of degassed solvents and an inert atmosphere.

Q2: What are the main synthetic routes to prepare anhydrous chromium(II) acetate?

A2: There are two primary methods:

  • Reduction of a Cr(III) salt: This traditional method involves the reduction of a Cr(III) compound in an aqueous solution using a reducing agent like zinc metal to form a blue Cr(II) solution.[3][4] This is then reacted with sodium acetate to precipitate the hydrated form, which can be dehydrated under vacuum.

  • Reaction of Chromocene: A more direct route to the anhydrous form involves the reaction of chromocene with a carboxylic acid, such as acetic acid.[3][4] This method avoids aqueous solutions but requires handling the air-sensitive and flammable chromocene.[5] A one-pot reaction from chromium metal powder in a mixture of acetic acid and acetic anhydride has also been reported.[5]

Q3: Why is the color of the intermediate chromium solution important during the synthesis from a Cr(III) salt?

A3: The color changes indicate the oxidation state of the chromium. The initial Cr(VI) (from dichromate) is orange, which is reduced to green Cr(III), and finally to a sky-blue Cr(II) solution.[1][2] A persistent green color indicates that the reduction to Cr(II) is incomplete, and the reaction should be allowed to proceed until a pure blue color is achieved.

Q4: How should anhydrous chromium(II) acetate be stored?

A4: Due to its high sensitivity to air and moisture, anhydrous chromium(II) acetate must be stored in a tightly sealed container under a dry, inert atmosphere (e.g., in a glovebox or a desiccator filled with an inert gas).

Q5: Can I synthesize the anhydrous form directly in an open-air setup?

A5: While traditionally requiring strict anaerobic conditions, a one-pot reaction has been reported where chromium metal reacts with a mixture of acetic acid, acetic anhydride, and hydrobromic acid in an open flask.[5] The acetic anhydride helps to remove water, and this method is noted to be superior to multi-step procedures requiring strict anaerobic conditions.[5]

Data Presentation

Table 1: Comparison of Synthetic Methods for Chromium(II) Acetate

ParameterSynthesis from Cr(III) SaltSynthesis from ChromoceneOne-Pot Synthesis from Cr Metal
Starting Materials Cr(III) salt (e.g., K₂Cr₂O₇), Zinc, HCl, Sodium AcetateChromocene, Acetic AcidChromium powder, Acetic Acid, Acetic Anhydride, HBr/HCl
Product Form Hydrated (Cr₂(OAc)₄(H₂O)₂)Anhydrous (Cr₂(OAc)₄)Anhydrous (Cr₂(OAc)₄)
Atmosphere Inert atmosphere requiredInert atmosphere requiredCan be performed in an open flask
Key Advantage Uses common lab reagentsDirect route to anhydrous productSimpler setup, air-stable precursors
Key Disadvantage Multi-step, risk of oxidationChromocene is air-sensitive and flammableRequires specific acid mixture
Typical Yield Variable, can be low due to oxidationNot widely reported, potentially cleaner reactionNot specified in provided abstracts

Experimental Protocols

Protocol 1: Synthesis of Chromium(II) Acetate Hydrate from Potassium Dichromate

This protocol is adapted from traditional methods involving the reduction of a Cr(VI) compound.

Materials:

  • Potassium dichromate (K₂Cr₂O₇)

  • Mossy zinc

  • Concentrated hydrochloric acid (HCl)

  • Sodium acetate trihydrate

  • Deionized water

  • Ethanol

  • Diethyl ether

Procedure:

  • In a side-arm test tube, combine 1.0 g of potassium dichromate and 5.0 g of mossy zinc.[1]

  • Prepare a solution of 4.5 g of sodium acetate trihydrate in 4 mL of deionized water in a separate beaker. This may require gentle heating to fully dissolve.[1]

  • Set up the apparatus to work under an inert atmosphere, typically by generating hydrogen gas from the reaction of zinc and HCl, which will displace the air.

  • Slowly add 10 mL of concentrated HCl dropwise to the test tube containing the potassium dichromate and zinc. The reaction will evolve hydrogen gas and the solution will change color from orange to green, and finally to a sky-blue. This process may take 15-20 minutes.[1]

  • Once the solution is a stable blue, use the pressure from the evolving hydrogen gas to transfer the blue Cr(II) solution through a glass tube into the beaker containing the sodium acetate solution.[1]

  • A deep red precipitate of chromium(II) acetate hydrate will form immediately.[1]

  • Cool the beaker in an ice bath for a few minutes to ensure complete precipitation.[1]

  • Filter the cold solution using a fritted glass filter, avoiding sucking excess air through the product.[1]

  • Wash the precipitate with ice-cold deoxygenated water, followed by ethanol, and finally diethyl ether.[1]

  • Dry the product on a filter paper to allow the ether to evaporate. Weigh the product to determine the yield.[1]

Protocol 2: Synthesis of Anhydrous Chromium(II) Acetate from Chromium Metal (One-Pot)

This protocol is a modification of the method reported by Levy et al.[11]

Materials:

  • Chromium powder (~325 mesh, 99%)

  • Acetic acid (99%)

  • Acetic anhydride (99+%)

Procedure:

  • In a double-neck round-bottom flask equipped with a magnetic stirrer and a condenser, combine 0.5 g of chromium powder, 20 mL of acetic acid, and 5 mL of acetic anhydride.[11]

  • The second neck of the flask should be sealed with a septum. The end of the condenser is left open to the atmosphere.

  • Heat the reaction mixture to approximately 120°C, near the boiling point of the reactants.[11]

  • Maintain this temperature and stir the mixture. The reaction progress can be monitored by the consumption of the chromium powder and the formation of the red crystalline product.

  • After the reaction is complete, cool the flask to room temperature to allow the product to fully precipitate.

  • Collect the red crystalline product by filtration.

  • Wash the product with an anhydrous solvent like diethyl ether and dry under vacuum.

Visualizations

Synthesis_Workflow cluster_reduction Step 1: Reduction of Cr(VI) to Cr(II) cluster_precipitation Step 2: Precipitation cluster_isolation Step 3: Isolation & Dehydration K2Cr2O7 K₂Cr₂O₇ (Orange) Zn_HCl Zn / HCl K2Cr2O7->Zn_HCl Reduction CrIII Cr(III) (Green) Zn_HCl->CrIII Intermediate CrII Cr(II) (Blue) CrIII->CrII Complete Reduction NaOAc Sodium Acetate Solution CrII->NaOAc Reaction Precipitate Cr₂(OAc)₄(H₂O)₂ (Red Ppt.) NaOAc->Precipitate Filtration Filtration & Washing Precipitate->Filtration Drying Drying under Vacuum at 100°C Filtration->Drying Anhydrous Anhydrous Cr₂(OAc)₄ Drying->Anhydrous

Caption: Workflow for the synthesis of anhydrous chromium(II) acetate from a Cr(III) salt.

Degassing_Workflow Solvent Solvent with Dissolved O₂ Heating Heat to near boiling Solvent->Heating InertGas Bubble Inert Gas (Ar/N₂) Heating->InertGas For ~1 hour Cooling Cool to Room Temp under Inert Gas InertGas->Cooling DegassedSolvent Degassed Solvent Ready for Use Cooling->DegassedSolvent

References

Technical Support Center: Preventing Oxidation of Cr(II) During Catalytic Cycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with air- and moisture-sensitive Chromium(II) catalysts. The primary focus is on preventing the oxidation of the active Cr(II) species to the less reactive Cr(III) state, a common cause of catalyst deactivation and reaction failure.

Troubleshooting Guide for Cr(II) Catalyzed Reactions

Dealing with underperforming or failed Cr(II) catalytic reactions often points to the oxidation of the catalyst. The following table outlines common issues, their potential causes, and recommended solutions to restore catalytic activity.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation Oxidized/Inactive Catalyst: Cr(II) is readily oxidized by trace oxygen or moisture. A greenish color in anhydrous CrCl₂ can indicate partial oxidation.[1]- Use fresh, high-purity, anhydrous Cr(II) salts (e.g., CrCl₂). - Handle all Cr(II) compounds exclusively under a rigorously maintained inert atmosphere (glovebox or Schlenk line).[1][2] - For reactions using Cr(III) precursors, ensure complete in situ activation/reduction to the Cr(II) state.[1]
Poor Quality of Reagents/Solvents: Presence of oxygen, water, or other impurities in substrates or solvents.[1][2]- Purify all reactants and solvents before use.[2] - Ensure solvents are anhydrous and thoroughly deoxygenated.[2][3]
Insufficient Co-catalyst: Many Cr(II)-mediated reactions, like the Nozaki-Hiyama-Kishi (NHK) reaction, depend on a nickel co-catalyst.[1]- Add an appropriate amount (e.g., 1-5 mol%) of a Ni(II) co-catalyst, such as NiCl₂.[1]
Reaction Stalls Before Completion Progressive Catalyst Deactivation: Slow ingress of air or moisture into the reaction vessel over time.- Check all seals and joints on glassware for leaks. - Maintain a positive pressure of inert gas throughout the reaction. - If using a stoichiometric reductant (e.g., Mn), a passivating layer may form on its surface. Consider activating the reductant before the reaction.[1]
Catalyst Decomposition: Reaction temperature may be too high, leading to thermal decomposition.- Perform the reaction at the recommended temperature, often room temperature or below.[1][2]
Inconsistent Results Between Batches Variability in Inert Atmosphere Technique: Inconsistent effectiveness in excluding air and moisture.[3]- Standardize procedures for setting up the inert atmosphere, degassing solvents, and handling reagents.[3] - Regularly monitor and maintain low oxygen and moisture levels in the glovebox (typically <1 ppm).[3]
Precipitate Formation: Unexpected precipitation could be due to the formation of insoluble Cr(III) hydroxides or oxides from moisture contamination.[3]- Ensure all glassware is rigorously oven-dried before use.[3] - Use anhydrous grade solvents and reagents.[3]

Frequently Asked Questions (FAQs)

Q1: Why is preventing the oxidation of Cr(II) to Cr(III) so critical? A1: The Cr(II) ion is a powerful reducing agent, which is the basis for its catalytic activity in many important reactions, such as C-C bond formation.[1] It is inherently unstable in the presence of oxidizing agents, with atmospheric oxygen being the most common culprit, readily oxidizing it to the more stable but catalytically inactive Cr(III) state.[3] This oxidation is often the primary reason for low yields or complete reaction failure.

Q2: What is the best inert gas to use for handling Cr(II) catalysts? A2: Both argon and high-purity nitrogen are commonly used to create an inert atmosphere. Argon is denser than air, making it highly effective at blanketing reactions. Nitrogen is a more economical option for many applications. However, for reactions involving metals that can form nitrides at elevated temperatures (e.g., lithium, titanium), argon is the preferred choice.[3]

Q3: How can I tell if my anhydrous CrCl₂ has been oxidized? A3: High-purity, anhydrous CrCl₂ should be a white or light gray solid. A greenish tint often indicates partial oxidation to Cr(III) species, which will result in reduced reactivity.[1]

Q4: What are the most effective methods for deoxygenating solvents? A4: Degassing solvents is crucial for preventing Cr(II) oxidation.[3] The most rigorous and common method is Freeze-Pump-Thaw . This technique involves freezing the solvent with liquid nitrogen, applying a high vacuum to remove gases trapped in the solid matrix, and then thawing the solvent. This cycle should be repeated at least three times to ensure maximum oxygen removal.[3] Sparging (bubbling) with an inert gas like argon or nitrogen is a simpler but less effective method suitable for less sensitive applications.

Q5: Besides oxygen and water, are there other common poisons for chromium catalysts? A5: Yes, various compounds can act as poisons for chromium-based catalysts by blocking active sites. These include sulfur compounds, carbon monoxide, and certain organic molecules.[4] Rigorous purification of all reactants and the gas feed is essential to prevent catalyst poisoning.[4]

Experimental Protocols

Protocol 1: General Setup for an Air-Sensitive Cr(II) Catalyzed Reaction using a Schlenk Line
  • Glassware Preparation: Thoroughly dry all glassware (e.g., Schlenk flask, condenser, addition funnel) in an oven at >120 °C for at least 4 hours.[3]

  • Assembly: Quickly assemble the hot glassware under a positive flow of inert gas (argon or nitrogen) from the Schlenk line.

  • Purging: Evacuate the assembled apparatus under vacuum and refill with inert gas. Repeat this vacuum/backfill cycle three to five times to remove residual air.

  • Reagent Addition (Solids): Add solid reagents, including the Cr(II) catalyst, under a strong positive flow of inert gas. If possible, perform this step in a glovebox and then transfer the sealed flask to the Schlenk line.

  • Solvent/Liquid Addition: Add anhydrous, deoxygenated solvents and liquid reagents via a cannula or a gas-tight syringe through a septum.

  • Reaction: Once all components are added, maintain a slight positive pressure of inert gas (monitored with an oil bubbler) throughout the reaction.

  • Workup and Isolation: Quench the reaction and perform extractions using deoxygenated solvents. If the product is air-sensitive, filtration and isolation should also be conducted under an inert atmosphere.[3]

Protocol 2: Solvent Deoxygenation via Freeze-Pump-Thaw
  • Solvent Preparation: Place the anhydrous solvent in a robust Schlenk flask equipped with a high-vacuum Teflon stopcock. The flask should not be more than half full.

  • Freezing: Immerse the flask in a dewar of liquid nitrogen until the solvent is completely frozen solid.

  • Pumping: With the solvent still frozen, open the stopcock to the vacuum line and evacuate for 10-15 minutes. This removes gases from the headspace and the surface of the frozen solvent. Close the stopcock.

  • Thawing: Remove the liquid nitrogen dewar and allow the solvent to thaw completely. You may observe gas bubbles being released from the liquid as it thaws.

  • Repeat: Repeat the entire freeze-pump-thaw cycle two more times (for a total of three cycles) to ensure a high degree of deoxygenation.[3] After the final cycle, backfill the flask with inert gas.

Visualizations

G cluster_workflow Troubleshooting Workflow for Low Reaction Yield Start Low or No Product Yield CheckCatalyst Is Cr(II) Catalyst Fresh & Anhydrous? Start->CheckCatalyst CheckAtmosphere Is Inert Atmosphere Maintained Rigorously? CheckCatalyst->CheckAtmosphere Yes Sol_Catalyst Solution: Use fresh, high-purity CrCl₂ in a glovebox. CheckCatalyst->Sol_Catalyst No CheckReagents Are Reagents/Solvents Pure & Degassed? CheckAtmosphere->CheckReagents Yes Sol_Atmosphere Solution: Check for leaks. Standardize Schlenk/glovebox technique. CheckAtmosphere->Sol_Atmosphere No CheckCocat Is Ni Co-catalyst Present (if needed)? CheckReagents->CheckCocat Yes Sol_Reagents Solution: Purify substrates. Use Freeze-Pump-Thaw for solvents. CheckReagents->Sol_Reagents No Sol_Cocat Solution: Add 1-5 mol% NiCl₂. CheckCocat->Sol_Cocat No Oxidation Primary Cause: Cr(II) Oxidation to Cr(III) CheckCocat->Oxidation Yes

Caption: A troubleshooting decision tree for low-yield Cr(II) catalyzed reactions.

G cluster_pathway Catalyst Deactivation Pathway Cr2 Active Catalyst Cr(II) Cr3 Inactive Species Cr(III) Cr2->Cr3 Cycle Catalytic Cycle Cr2->Cycle NoReaction No Reaction Cr3->NoReaction Product Desired Product Contaminants Atmospheric Contaminants (O₂, H₂O) Contaminants->Cr2 Oxidation Cycle->Cr2 Regeneration Cycle->Product

Caption: The oxidative deactivation pathway of a Cr(II) catalyst.

G cluster_workflow Experimental Workflow for Air-Sensitive Reactions A 1. Oven-Dry Glassware (>120°C, 4h) B 2. Assemble Hot Glassware under Inert Gas Flow A->B C 3. Purge System (3x Vacuum/Inert Gas Cycles) B->C D 4. Add Cr(II) Catalyst & Solids (Glovebox or Inert Gas Flow) C->D E 5. Add Degassed Solvents & Liquid Reagents via Syringe D->E F 6. Run Reaction under Positive Inert Gas Pressure E->F G 7. Quench & Workup using Degassed Solvents F->G H 8. Isolate Product under Inert Atmosphere G->H

Caption: A typical experimental workflow for a Cr(II) catalyzed reaction.

References

Technical Support Center: Improving the Selectivity of Chromium(II)-Catalyzed Polymerizations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address common challenges in improving the selectivity of chromium(II)-catalyzed polymerizations.

Troubleshooting Guides

This section provides solutions to common problems encountered during chromium(II)-catalyzed polymerizations that can affect selectivity.

Issue 1: Low Selectivity or Formation of Undesired Products

Potential CauseSuggested Solution
Incorrect Catalyst Activation Ensure the complete activation of the chromium precursor. For instance, when using CrCl₂(OH) as a precursor, ensure complete reaction with an activating agent like Me₃SiCl and optimize the reaction time and temperature of the activation step.[1] For supported chromium catalysts, the activation process, which often involves heating to high temperatures (e.g., 600°C to 900°C) to convert Cr(III) to Cr(VI) before reduction to the active Cr(II) state, is critical and time-sensitive.[2][3][4]
Catalyst Deactivation The Cr(II) catalyst is highly sensitive to air and moisture.[1] Handle the catalyst under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[5] Use fresh, high-purity anhydrous CrCl₂. A greenish color may indicate partial oxidation, leading to reduced reactivity.[1]
Suboptimal Ligand Choice The electronic and steric properties of the ligand have a significant impact on selectivity.[6][7] For ethylene oligomerization, tridentate heteroatom bisphosphine PNP-type ligands are commonly used due to their strong coordination ability.[6] The nature of the phosphine ligand can determine the tacticity of the resulting polymer in diene polymerization.[8]
Inappropriate Reaction Temperature Temperature can significantly influence selectivity. For ethylene oligomerization, lower temperatures may not provide sufficient activation, while excessively high temperatures can lead to catalyst deactivation and reduced ethylene solubility.[6] For certain coupling reactions, performing the reaction at room temperature or below can minimize homocoupling side products.[1]
Impure Monomers or Solvents Impurities in monomers and solvents, such as water and oxygen, can poison the catalyst.[9][10] It is crucial to use carefully purified monomers and solvents.[9][10]
Incorrect Co-catalyst/Activator Ratio The ratio of co-catalyst, such as methylaluminoxane (MAO), to the chromium catalyst significantly affects activity and selectivity.[6] This ratio should be optimized for the specific ligand and monomer being used.

Troubleshooting Workflow for Low Selectivity

G Troubleshooting Workflow for Low Selectivity start Low Selectivity Observed reproducible Is the issue reproducible? start->reproducible reproducible->start No, random error verify_params Verify Reaction Parameters (Temp, Pressure, Conc.) reproducible->verify_params Yes check_catalyst Is the catalyst structure correct and active? verify_params->check_catalyst check_reagents Are monomers and solvents pure? check_catalyst->check_reagents optimize_ligand Optimize Ligand Structure check_reagents->optimize_ligand optimize_ratio Optimize Co-catalyst/Cr Ratio optimize_ligand->optimize_ratio end Selectivity Improved optimize_ratio->end

Caption: A step-by-step workflow for troubleshooting low selectivity in Cr(II)-catalyzed polymerizations.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the selectivity of chromium-based catalysts?

A1: The selectivity of chromium-catalyzed reactions is influenced by several factors, with the most critical being:

  • Ligand Structure: The electronic and steric properties of the ligands attached to the chromium center play a pivotal role in determining the reaction's outcome.[6][7] For example, in ethylene oligomerization, PNP-type ligands are known for their high activity and selectivity.[6]

  • Catalyst Oxidation State: The oxidation state of chromium is crucial. While Cr(II) is often the active species, its preparation from Cr(III) or Cr(VI) precursors must be carefully controlled.[1][11]

  • Reaction Conditions: Temperature, pressure, and monomer concentration must be carefully optimized for each specific catalytic system.[6]

  • Co-catalyst/Activator: The choice and amount of co-catalyst, such as MAO, are critical for catalyst activation and overall performance.[6]

Q2: How can I ensure my Cr(II) catalyst is active and not oxidized?

A2: Anhydrous CrCl₂ is highly sensitive to air and moisture.[1] To ensure its activity:

  • Handling: Always handle the catalyst in an inert atmosphere, such as a glovebox or under argon/nitrogen using Schlenk techniques.[5]

  • Appearance: Pure, anhydrous CrCl₂ should be a white/gray powder. A greenish tint often indicates oxidation and reduced reactivity.[1]

  • Source: Use fresh, high-purity CrCl₂ from a reliable supplier.

Q3: What role does the co-catalyst, like MAO, play in selectivity?

A3: The co-catalyst, typically an organoaluminum compound like methylaluminoxane (MAO), plays several crucial roles:

  • Alkylation: It alkylates the chromium precursor, generating the active catalytic species.

  • Scavenging: It scavenges impurities (e.g., water) from the reaction medium that could deactivate the catalyst.

  • Activation: The ratio of the co-catalyst to the chromium complex (e.g., Al/Cr molar ratio) significantly impacts the catalytic activity and selectivity and must be optimized.[6]

Q4: Can the solvent choice impact the selectivity of the polymerization?

A4: Yes, the solvent can influence the selectivity of the polymerization by affecting:

  • Solubility: The solubility of the monomer, catalyst, and resulting polymer. For example, in ethylene oligomerization, the solubility of ethylene gas in the solvent is temperature-dependent.[6]

  • Catalyst Aggregation: The solvent can influence the aggregation state of the catalytic species, which can affect its activity and selectivity.

  • Coordination: Some solvents can coordinate to the metal center, potentially altering the catalytic activity. A systematic screening of solvents is often necessary to find the optimal conditions.[12]

Q5: How do I properly purify monomers for these sensitive reactions?

A5: Monomers and solvents for chromium-catalyzed polymerizations must be rigorously purified to remove inhibitors, water, oxygen, and other impurities that can poison the catalyst.[9][10] A common purification method involves distillation, often under an inert atmosphere, to remove light and heavy impurities and to dry the monomer/solvent mixture.[9] Passing the purified materials through activated adsorbent columns can also remove trace impurities.[10]

Experimental Protocols

General Protocol for a Trial Catalytic Polymerization

This protocol provides a general starting point and should be adapted for specific experimental setups.

  • Catalyst Preparation/Pre-activation:

    • Under an inert atmosphere (glovebox or Schlenk line), add the chromium catalyst precursor (e.g., CrCl₂) to a dry reaction vessel.[5]

    • If a pre-catalyst is used, follow the specific activation procedure. For supported catalysts, this may involve high-temperature calcination followed by reduction.[2][3][4][11]

  • Reaction Setup:

    • Add the purified, anhydrous solvent and any ligands or co-catalysts to the reaction vessel.[5]

    • Stir the mixture for a defined period to allow for complex formation.

    • Bring the reaction mixture to the desired temperature.[5]

  • Reaction Execution:

    • Introduce the purified monomer(s) to the reaction mixture.[5]

    • Maintain a constant monomer pressure if applicable (e.g., for gaseous monomers like ethylene).

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them using suitable techniques (e.g., GC, HPLC, NMR).[5]

  • Work-up and Analysis:

    • Once the reaction is complete, quench the reaction if necessary.

    • Separate the catalyst (e.g., by filtration for a heterogeneous catalyst).[5]

    • Purify the polymer product using appropriate methods (e.g., precipitation, column chromatography).[5]

    • Characterize the product and quantify the yield and selectivity.[5]

Catalyst Activation Workflow

G General Catalyst Activation Workflow start Cr Precursor (e.g., CrCl₃, Cr(acac)₃) add_ligand Add Ligand in Anhydrous Solvent start->add_ligand add_cocatalyst Add Co-catalyst (e.g., MAO) add_ligand->add_cocatalyst stir Stir under Inert Atmosphere add_cocatalyst->stir active_catalyst Active Cr(II) Catalyst stir->active_catalyst

References

Technical Support Center: Overcoming Solubility Issues of Chromium(II) Salts in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the solubility of chromium(II) salts in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why are chromium(II) salts, such as chromium(II) chloride (CrCl₂), often poorly soluble in common organic solvents like THF or diethyl ether?

A1: The solubility of ionic compounds like chromium(II) salts in organic solvents is governed by the principle of "like dissolves like."[1] Many organic solvents are nonpolar or have low polarity, while chromium(II) salts are ionic and thus highly polar. For dissolution to occur, the energy released from the solvation of the ions by the solvent molecules must overcome the lattice energy of the salt.[1] Nonpolar organic solvents interact weakly with the chromium(II) and chloride ions, providing insufficient solvation energy to break down the crystal lattice, leading to poor solubility. While CrCl₂ is soluble in water, it is insoluble in alcohol and ether.[2]

Q2: I am having trouble dissolving anhydrous CrCl₂ in THF for a Nozaki-Hiyama-Kishi (NHK) reaction. What are some potential solutions?

A2: While anhydrous CrCl₂ can be challenging to dissolve, several strategies can be employed:

  • Use of a coordinating solvent: Tetrahydrofuran (THF) itself is a coordinating solvent. The complex [CrCl₂(THF)₂] is known to be quite soluble in THF.[3] Ensure your THF is anhydrous and of high purity, as water can affect the reaction and solubility.

  • In situ generation: Instead of using solid CrCl₂, it can be generated in situ from a more soluble precursor like chromium(III) chloride (CrCl₃). CrCl₃ is reduced by reagents like zinc dust or lithium aluminum hydride in the reaction flask to produce highly reactive, soluble Cr(II) species.[4]

  • Sonication: Using an ultrasonic bath can provide the energy needed to help break apart the crystal lattice and promote dissolution.[5]

  • Stirring: Ensure vigorous and continuous stirring to maximize the interaction between the salt and the solvent.[5]

Q3: Are there alternatives to chromium(II) chloride that offer better solubility in organic solvents?

A3: Yes, several alternatives can be considered:

  • Chromium(II) acetate (Cr₂(OAc)₄): While it has poor solubility in water and methanol, its anhydrous form can be used to prepare other chromium(II) compounds.[6] However, its solubility in many organic solvents is also limited.[7]

  • Organometallic Chromium Precursors: For specific applications, organometallic chromium compounds, such as chromocene, can be used to generate soluble Cr(II) species.[6]

  • Complexes with Organic Ligands: Synthesizing chromium(II) complexes with bulky organic ligands can significantly enhance their solubility in organic solvents. For example, chromium(II) complexes with chelating bis(alkoxide) ligands have been synthesized and used in organic reactions.[8]

Q4: Can additives be used to improve the solubility of chromium(II) salts in organic solvents?

A4: Yes, certain additives can enhance solubility:

  • Phase-Transfer Catalysts: For some inorganic salts, phase-transfer catalysts like crown ethers (e.g., 18-crown-6) or quaternary ammonium salts can be used to solubilize them in organic media.[9] These work by encapsulating the cation, creating a more lipophilic complex.

  • Co-solvents: The use of a small amount of a highly polar, aprotic co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can sometimes improve the solubility of inorganic salts.[5] However, be cautious as these solvents can interfere with some organic reactions.

Q5: How does the hydration state of a chromium(II) salt affect its solubility?

A5: The hydration state is critical. Hydrated salts, like CrCl₂·4H₂O, have water molecules incorporated into their crystal structure. These water molecules can facilitate dissolution in polar solvents but can be detrimental in anhydrous organic reactions. Anhydrous salts are often more difficult to dissolve directly in nonpolar organic solvents but are necessary for water-sensitive reactions.[2][4]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving the dissolution of chromium(II) salts.

Problem 1: Anhydrous chromium(II) chloride does not dissolve in THF.

Possible Cause Troubleshooting Step
Low-quality or old CrCl₂ Use freshly purchased or properly stored anhydrous CrCl₂. Older batches may have absorbed moisture or oxidized.
Impurities in the solvent Use freshly distilled, anhydrous THF. Ensure the solvent is deoxygenated, as Cr(II) is sensitive to oxidation.
Insufficient solvation energy Gently warm the mixture while stirring. Caution: Ensure this is safe for your intended reaction. Alternatively, use sonication.[5]
Kinetic barrier to dissolution Allow for extended stirring time (several hours) under an inert atmosphere.
Formation of insoluble complexes Consider the in situ generation of CrCl₂ from CrCl₃ and a reducing agent like zinc.[4]

Problem 2: Chromium(II) acetate is insoluble in the desired organic solvent.

Possible Cause Troubleshooting Step
Non-ionic nature of the salt Chromium(II) acetate is a non-ionic compound, which contributes to its poor solubility in many solvents.[6]
Strong crystal lattice Consider converting the acetate to a more soluble precursor. For instance, reacting chromium(II) acetate with HCl can produce CrCl₂.[2]
Solvent incompatibility Experiment with a range of solvents, including more polar aprotic solvents like DMF or DMSO, if compatible with your reaction.
Low solubility of anhydrous form A ligand vapor diffusion method has been shown to be effective for synthesizing axially coordinated chromium(II) acetates, overcoming the low solubility of the anhydrous form.[7]

Quantitative Data on Solubility

Quantitative solubility data for chromium(II) salts in a wide range of organic solvents is notably scarce in published literature.[1] Researchers often need to determine these values empirically for their specific systems.

Chromium(II) Salt Solvent Solubility Reference
Chromium(II) Chloride (anhydrous)WaterSoluble[2]
Tetrahydrofuran (THF)The [CrCl₂(THF)₂] complex is "quite soluble"[3]
AlcoholInsoluble[2]
EtherInsoluble[2]
Chromium(II) Acetate HydrateWaterPoor solubility[6]
MethanolPoor solubility[6]
Chromium(II) Sulfate PentahydrateWaterReadily dissolves[10]

Experimental Protocols

Protocol 1: Gravimetric Determination of Solubility

This protocol is adapted from a standardized method for determining the solubility of a solid in a liquid.[1] It is crucial to perform these steps under an inert atmosphere (e.g., in a glove box or using a Schlenk line) due to the air-sensitivity of Cr(II) compounds.

Materials:

  • Thermostatically controlled shaker or magnetic stirrer

  • Analytical balance (± 0.0001 g)

  • Sintered glass funnel or filtration apparatus

  • Drying oven

  • Glassware (Erlenmeyer flasks, volumetric flasks, pipettes, weighing bottles)

  • Anhydrous chromium(II) salt

  • Anhydrous organic solvent

Procedure:

  • Solvent Preparation: Dispense a known volume (e.g., 25 mL) of the desired organic solvent into a clean, dry Erlenmeyer flask with a magnetic stir bar.[1]

  • Sample Addition: Add an excess amount of the chromium(II) salt to the solvent to ensure a saturated solution is formed. The presence of undissolved solid is essential.[1]

  • Equilibration: Seal the flask and place it in the thermostatically controlled shaker or on the magnetic stirrer at a constant temperature. Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation.

  • Phase Separation: After equilibration, let the mixture stand undisturbed at the same temperature for a few hours to allow the excess solid to settle.[1]

  • Filtration: Carefully filter the supernatant through a pre-weighed, dry sintered glass funnel to remove all undissolved solids.[1]

  • Sample Weighing: Transfer a known volume (e.g., 10 mL) of the clear, saturated filtrate into a pre-weighed, clean, dry weighing bottle and record the total mass.[1]

  • Solvent Evaporation: Place the weighing bottle in a drying oven at a temperature suitable for evaporating the solvent without decomposing the salt.

  • Drying to Constant Mass: Dry the residue in the oven until a constant mass is achieved. This is confirmed by repeated weighing after cooling in a desiccator until two consecutive readings are within an acceptable margin (e.g., ± 0.0005 g).[1]

  • Calculation: The solubility can be calculated as grams of solute per 100 g of solvent or in other relevant units.

Protocol 2: In Situ Generation of Chromium(II) Chloride for Organic Synthesis

This protocol describes the generation of active CrCl₂ from CrCl₃ for use in reactions like the reduction of alkyl halides.[4]

Materials:

  • Anhydrous chromium(III) chloride (CrCl₃)

  • Zinc dust

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask and standard Schlenk line equipment

  • Alkyl halide substrate

Procedure:

  • Setup: In a flame-dried Schlenk flask under an argon atmosphere, add anhydrous CrCl₃ (e.g., 4.0 mmol) and zinc dust (e.g., 4.0 mmol).

  • Solvent Addition: Add anhydrous THF (40 mL) via syringe, and stir the resulting suspension vigorously at room temperature.[4]

  • Reduction: The color of the solution will gradually change from the light green of Cr(III) to the characteristic bright blue of Cr(II). This process may take 30-60 minutes.[4]

  • Substrate Addition: A solution of the alkyl halide (e.g., 2.0 mmol) in anhydrous THF (10 mL) is added dropwise to the stirred suspension of CrCl₂.[4]

  • Reaction and Workup: Monitor the reaction by TLC or GC-MS. After completion, the reaction is typically quenched with water, and the product is extracted with an organic solvent.[4]

Visualizations

experimental_workflow_solubility cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solvent Dispense Solvent add_solute Add Excess Solute prep_solvent->add_solute Saturated Solution Prep equilibrate Stir/Shake at Constant Temp add_solute->equilibrate settle Settle Excess Solid equilibrate->settle filter_solution Filter Supernatant settle->filter_solution Separation weigh_filtrate Weigh Filtrate filter_solution->weigh_filtrate evaporate Evaporate Solvent weigh_filtrate->evaporate weigh_residue Weigh Residue evaporate->weigh_residue calculate Calculate Solubility weigh_residue->calculate

Caption: Workflow for Gravimetric Solubility Determination.

troubleshooting_flowchart start Cr(II) Salt Solubility Issue q1 Is the solvent anhydrous and deoxygenated? start->q1 sol1 Purify/distill solvent. Use inert atmosphere. q1->sol1 No q2 Have you tried physical methods (stirring, sonication)? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Apply vigorous stirring or sonication. q2->sol2 No q3 Is an alternative Cr(II) source or in situ generation an option? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Use a more soluble precursor or generate Cr(II) in situ. q3->sol3 Yes end_node Consider using additives (co-solvents, PTCs) or consult further literature. q3->end_node No a3_yes Yes a3_no No

Caption: Troubleshooting Logic for Cr(II) Salt Solubility.

References

Technical Support Center: Purification of Chromium(II) Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of chromium(II) complexes. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the unique challenges associated with purifying these highly air-sensitive compounds. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to help ensure the successful isolation of high-purity Cr(II) products.

Frequently Asked Questions (FAQs)

Q1: Why are chromium(II) complexes so difficult to purify? Chromium(II) complexes are notoriously challenging to handle due to their high sensitivity to atmospheric oxygen. The Cr(II) ion is readily oxidized to the more stable Cr(III) state (E° = +0.41 V for Cr³⁺ + e⁻ ⇌ Cr²⁺).[1] This rapid oxidation means that all manipulations, including filtration, washing, and crystallization, must be performed under a strictly inert atmosphere (e.g., high-purity nitrogen or argon) to prevent sample degradation.[1][2]

Q2: What is an "inert atmosphere" and how do I create one for my experiment? An inert atmosphere is an environment that is free of reactive gases like oxygen and moisture.[3] For purifying Cr(II) complexes, this is typically achieved using a Schlenk line or a glove box.[4]

  • Schlenk Line: A dual-glass manifold connected to a vacuum pump and a source of inert gas. Glassware is connected to the line and subjected to several "evacuate-refill" cycles to remove air and replace it with inert gas.[5]

  • Glove Box: A sealed chamber filled with a continuously purified inert gas, allowing for manipulations to be performed in a completely oxygen- and moisture-free environment.

Q3: What are the primary signs of oxidation in my chromium(II) complex? The most obvious indicator of oxidation is a color change. Many aqueous Cr(II) solutions are a characteristic bright blue, while the common dimeric complex, chromium(II) acetate, is a brick-red solid.[1][6] Upon oxidation to Cr(III), these typically change to a green or grayish-green color.[6] If you observe this color change during your purification, it is a clear sign that your inert atmosphere has been compromised.

Q4: Which purification technique is best for my Cr(II) complex? The choice of technique depends on the solubility properties of your complex and the nature of the impurities.

  • Precipitation/Washing: Ideal for complexes that are insoluble in a particular solvent while the impurities are soluble. This is the standard method for purifying chromium(II) acetate.[1][7]

  • Recrystallization: A powerful technique for obtaining high-purity crystalline solids. It requires finding a solvent that dissolves the complex at a higher temperature but not at a lower temperature. The entire process must be conducted under inert conditions.

  • Column Chromatography: Can be adapted for air-sensitive compounds using specialized columns that can be sealed and operated under a positive pressure of inert gas. However, it can be challenging for some Cr(II) complexes, especially those sensitive to acidic stationary phases like silica gel.

Q5: How should I prepare my solvents for purifying Cr(II) complexes? Solvents must be rigorously dried and deoxygenated. Dissolved oxygen is a primary cause of sample oxidation. The most effective method for degassing solvents is the freeze-pump-thaw technique . This involves freezing the solvent with liquid nitrogen, applying a high vacuum to remove gases from the headspace, sealing the vessel, and then thawing the solvent. This cycle should be repeated at least three times.[5]

Troubleshooting Guide

Problem Possible Cause Solution
Product turns green during purification. Oxygen Contamination: A leak in your inert atmosphere setup (Schlenk line or glove box).Check all connections: Ensure all glassware joints are well-greased and sealed. Check for cracks in tubing. On a Schlenk line, ensure a positive pressure of inert gas is maintained, indicated by a steady outflow through the bubbler. Perform additional evacuate-refill cycles.[8]
Contaminated Solvents: Solvents were not properly deoxygenated.Degas solvents thoroughly: Use the freeze-pump-thaw method (at least 3 cycles). Purging by bubbling inert gas through the solvent is less effective and not recommended for highly sensitive compounds.
Low or no yield of precipitated product. Incorrect Solvent: The complex may be soluble in the chosen wash solvent.Check solubility: Test the solubility of a small sample of the crude product in the intended wash solvent before performing a bulk wash.
Incomplete Reaction: The initial synthesis reaction did not go to completion.Verify reaction completion: Before workup, use an appropriate analytical technique (if possible) to confirm the consumption of starting materials.
Product "oils out" instead of crystallizing during recrystallization. Solution is too concentrated or cooled too quickly. Add a small amount of warm solvent: Add just enough to redissolve the oil, then allow the solution to cool much more slowly. Seeding with a previously obtained crystal can help induce proper crystallization.
Insoluble Impurities Present: Impurities are preventing crystal lattice formation.Perform a hot filtration: Under inert atmosphere, filter the hot, saturated solution through a filter cannula packed with Celite or glass wool into a clean, pre-heated Schlenk flask before cooling.
Product sticks to the column during chromatography. Incorrect Stationary Phase: The complex may be reacting with or irreversibly adsorbing to the stationary phase (e.g., acidic silica).Use a neutral stationary phase: Consider using neutral alumina or a reverse-phase silica gel. Always perform a preliminary Thin Layer Chromatography (TLC) analysis on a small spot to check for stability and mobility.
Incorrect Eluent Polarity: The eluent is not polar enough to move the complex down the column.Increase eluent polarity gradually: Use a gradient elution, slowly increasing the proportion of the more polar solvent.

Quantitative Data Summary

The table below presents illustrative data for the purification of common chromium(II) complexes. Actual yields and purity depend heavily on experimental execution and the specific ligands involved.

ComplexPurification MethodTypical Yield (%)Purity Assessment (Elemental Analysis: Calculated/Found)Reference
Chromium(II) Acetate Dihydrate, Cr₂(OAc)₄(H₂O)₂ Precipitation & Washing70-85%C: 25.54/25.48, H: 4.29/4.25, Cr: 27.64/27.59[1][9]
Chromium(II) Acetate (Axially Coordinated with Pyridine) Ligand Vapor Diffusion~97%Purity confirmed by Powder X-ray DiffractionN/A
Bis(acetylacetonato)chromium(II), Cr(acac)₂ Precipitation from reaction mixtureNot specifiedC: 47.99/47.85, H: 5.64/5.60[2]

Note: The data presented is compiled from literature examples and serves as a general guide. Purity is often confirmed by a combination of techniques including elemental analysis, spectroscopy (UV-Vis, IR), and where applicable, X-ray crystallography.[10][11]

Experimental Protocols

Protocol 1: Purification of Chromium(II) Acetate Dihydrate by Precipitation

This protocol is adapted from standard laboratory procedures for synthesizing and purifying this classic air-sensitive compound.[1]

Materials:

  • Crude reaction mixture containing aqueous Cr(II) ions (typically blue, from reduction of Cr(III) with Zn/HCl).

  • Saturated, deoxygenated sodium acetate solution.

  • Deoxygenated water, ethanol, and diethyl ether (for washing).

  • Schlenk filtration apparatus (filter frit, receiving flask).

  • Schlenk line with vacuum and nitrogen/argon source.

Procedure:

  • Prepare for Filtration: Assemble the Schlenk filtration unit and attach it to the Schlenk line. Perform at least three evacuate-refill cycles on the entire apparatus to ensure an inert atmosphere.

  • Precipitation: Under a positive flow of inert gas, transfer the blue Cr(II) solution via a cannula into the Schlenk flask containing the vigorously stirred, saturated sodium acetate solution. A voluminous, bright red precipitate of Cr₂(OAc)₄(H₂O)₂ should form immediately.[1]

  • Filtration: Invert the filtration apparatus and, using the pressure difference between the flasks (or positive inert gas pressure), transfer the slurry onto the filter frit.

  • Washing: Once the mother liquor has passed through, break the vacuum to the receiving flask and add a small volume (~5-10 mL for a gram-scale prep) of ice-cold, deoxygenated water to the filter cake. Gently stir the slurry with a spatula (if possible) before reapplying the vacuum.

  • Repeat the wash: Perform two more washes with deoxygenated water, followed by one wash with deoxygenated ethanol, and finally one wash with deoxygenated diethyl ether to aid in drying.[1]

  • Drying: After the final wash, leave the product on the frit under a flow of inert gas for 15-20 minutes to remove the bulk of the ether.

  • Product Isolation: Quickly transfer the brick-red solid to a pre-weighed Schlenk tube or vial inside a glove box or under a strong positive flow of inert gas to prevent oxidation. Dry further under high vacuum.

Protocol 2: General Procedure for Recrystallization of an Air-Sensitive Cr(II) Complex

Procedure:

  • Setup: Place the crude, solid Cr(II) complex in a Schlenk flask with a stir bar. Attach a reflux condenser and connect the assembly to a Schlenk line. Evacuate and refill with inert gas three times.

  • Dissolution: Add the minimum amount of deoxygenated solvent required to dissolve the solid at reflux temperature. Heat the solution gently until all the solid dissolves.

  • Cooling: Remove the heat source and allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Crystallization: Once at room temperature, the flask can be moved to an ice bath or a -20 °C freezer for several hours to maximize crystal yield.

  • Isolation: Isolate the purified crystals using the inert atmosphere filtration and washing procedure described in Protocol 1 .

Visualizations

Experimental Workflows & Logical Relationships

Purification_Workflow cluster_prep Preparation Phase cluster_purification Purification Phase cluster_storage Final Phase glassware 1. Dry Glassware (Oven/Flame-dry) setup 2. Assemble Apparatus (Schlenk Line/Glove Box) glassware->setup inert 3. Establish Inert Atmosphere (3x Evacuate-Refill Cycles) setup->inert solvents 4. Prepare Solvents (Dry & Degas) inert->solvents crude 5. Transfer Crude Cr(II) Complex (Under Positive N2/Ar Flow) solvents->crude Add Solvents method 6. Perform Purification (Precipitation, Recrystallization, or Chromatography) crude->method filtration 7. Isolate Solid (Inert Atmosphere Filtration) method->filtration wash 8. Wash Solid (Degassed Solvents) filtration->wash dry 9. Dry Product (Under Vacuum or N2/Ar Flow) wash->dry store 10. Store Product (Inert Atmosphere) dry->store

General workflow for the purification of air-sensitive Cr(II) complexes.

Troubleshooting_Oxidation start Problem: Product turns green check_setup Is the inert atmosphere secure? start->check_setup check_solvents Were solvents properly degassed? check_setup->check_solvents Yes fix_leaks Solution: Check all joints, tubing, and gas flow. Perform extra evacuate-refill cycles. check_setup->fix_leaks No degas_again Solution: Re-prepare solvents using 3x Freeze-Pump-Thaw cycles. check_solvents->degas_again No root_cause Root Cause: Oxygen Contamination check_solvents->root_cause Yes fix_leaks->root_cause degas_again->root_cause

Troubleshooting decision tree for product oxidation.

References

Validation & Comparative

A Comparative Guide to the Quantification of Chromium(II) Using UV-Vis Spectroscopy and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of the chromium(II) ion (Cr(II)). Due to the inherent instability of Cr(II) in aqueous solutions, its accurate quantification presents unique challenges. This document evaluates the utility of direct UV-Vis spectroscopy and compares it with established alternative techniques, namely redox titration and voltammetry. Detailed experimental protocols and comparative performance data are presented to assist researchers in selecting the most suitable method for their specific application.

Introduction to Chromium(II) Quantification

Chromium(II), or the chromous ion, is a powerful reducing agent and is highly susceptible to oxidation to the more stable chromium(III) state. This reactivity is central to its utility in various chemical syntheses but also complicates its quantitative analysis. Accurate determination of Cr(II) concentrations is critical for reaction monitoring, quality control of reagents, and in studies where Cr(II) plays a key role, such as in certain catalytic processes and organic synthesis. This guide explores three distinct methods for Cr(II) quantification, outlining their principles, protocols, and performance characteristics.

Method Comparison at a Glance

The selection of an appropriate analytical method for Cr(II) quantification depends on several factors, including the required sensitivity, the sample matrix, available equipment, and the desired speed of analysis. The following table summarizes the key performance characteristics of direct UV-Vis spectroscopy, redox titration, and voltammetry for the determination of Cr(II).

FeatureDirect UV-Vis SpectroscopyRedox TitrationVoltammetry
Principle Measurement of light absorbance by the blue [Cr(H₂O)₆]²⁺ complex.Oxidation of Cr(II) to Cr(III) with a standard oxidizing agent.Electrochemical oxidation of Cr(II) to Cr(III) at an electrode surface.
Linearity Range Dependent on molar absorptivity, estimated to be in the mM to high µM range.Typically in the mM range, dependent on titrant concentration.Wide linear range, capable of detecting concentrations from µM to nM levels.
Limit of Detection (LOD) Higher compared to other methods, likely in the µM range.Dependent on visual or potentiometric endpoint detection, typically in the low mM range.Very low, can reach nM levels with stripping techniques.
Limit of Quantification (LOQ) Estimated to be in the high µM to low mM range.Typically in the low mM range.Can reach pM to nM levels.
Accuracy Moderate, susceptible to interferences from other colored species.High, as it is a primary analytical method.High, with proper calibration and background correction.
Precision Good, with modern spectrophotometers.High, with careful experimental technique.High, with modern electrochemical instrumentation.
Interferences Other colored species in the sample that absorb at the same wavelength.Other reducing or oxidizing agents present in the sample.Electroactive species that are oxidized or reduced at the applied potential.
Speed Fast, requires minimal sample preparation.Slower, involves manual titration steps.Relatively fast, especially with modern automated systems.
Cost (Equipment) Moderate.Low.High.
Ease of Use Simple and straightforward.Requires skill in titration techniques.Requires expertise in electrochemistry and data analysis.

Detailed Experimental Protocols

Direct UV-Vis Spectroscopy

Direct UV-Vis spectroscopy offers a rapid and non-destructive method for the quantification of Cr(II) by measuring the absorbance of its characteristic blue-colored hexaaqua complex, [Cr(H₂O)₆]²⁺.

Experimental Workflow:

prep Prepare Anaerobic Cuvette sample Inject Cr(II) Sample prep->sample measure Measure Absorbance at ~720 nm sample->measure calc Calculate Concentration via Beer-Lambert Law measure->calc

Figure 1. Workflow for Cr(II) quantification by UV-Vis spectroscopy.

Protocol:

  • Preparation of Cr(II) Standard Solutions: Due to the rapid oxidation of Cr(II) in the presence of air, all solutions must be prepared under an inert atmosphere (e.g., nitrogen or argon). Prepare a stock solution of a known Cr(II) salt (e.g., CrCl₂) in deoxygenated dilute acid (e.g., 0.1 M HCl). Prepare a series of standard solutions by serial dilution of the stock solution with the same deoxygenated acid.

  • Measurement:

    • Blank the spectrophotometer using a sealed, anaerobic cuvette containing the deoxygenated dilute acid.

    • Under an inert atmosphere, transfer the Cr(II) standard solutions and the unknown sample to sealed anaerobic cuvettes.

    • Measure the absorbance of each standard and the unknown sample at the determined λ_max.

  • Calibration and Calculation: Plot a calibration curve of absorbance versus the concentration of the Cr(II) standards. Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve. The concentration can also be calculated using the Beer-Lambert law (A = εbc), provided the molar absorptivity (ε) has been accurately determined from the standards.

Redox Titration

Redox titration is a classic and highly accurate method for determining the concentration of a reducing agent like Cr(II). This method involves the reaction of the Cr(II) sample with a standard solution of a strong oxidizing agent.

Logical Relationship of Titration Steps:

start Start with Cr(II) solution in acidic medium titrant Add standard Potassium Dichromate (K₂Cr₂O₇) solution start->titrant reaction Cr(II) is oxidized to Cr(III) titrant->reaction endpoint Endpoint detection (color change of indicator) reaction->endpoint calculation Calculate Cr(II) concentration endpoint->calculation

Figure 2. Logical steps in the redox titration of Cr(II).

Protocol:

  • Preparation of Solutions:

    • Cr(II) Sample: Prepare the Cr(II) sample in a deoxygenated acidic solution (e.g., 1 M H₂SO₄) under an inert atmosphere.

    • Titrant: Prepare a standard solution of a strong oxidizing agent such as potassium dichromate (K₂Cr₂O₇) or potassium permanganate (KMnO₄) of a precisely known concentration. Acidified potassium dichromate is a suitable choice.

    • Indicator: A redox indicator that changes color at the equivalence point is required. For the titration of Cr(II) with dichromate, an indicator such as diphenylamine sulfonate can be used.

  • Titration Procedure:

    • Pipette a known volume of the Cr(II) sample solution into a flask under a continuous stream of inert gas.

    • Add a few drops of the redox indicator.

    • Titrate the Cr(II) solution with the standard oxidizing agent until the endpoint is reached, indicated by a sharp and permanent color change. The solution will change from the blue of Cr(II) to the green of Cr(III), and the indicator will change color at the equivalence point.

  • Calculation: The concentration of Cr(II) in the original sample is calculated based on the stoichiometry of the redox reaction and the volume of the titrant used to reach the endpoint. The reaction between Cr(II) and dichromate in an acidic medium is: 6Cr²⁺ + Cr₂O₇²⁻ + 14H⁺ → 8Cr³⁺ + 7H₂O

Voltammetry

Voltammetry is a highly sensitive electrochemical technique that can be used to quantify Cr(II) by measuring the current that flows as a function of an applied potential. The method is based on the oxidation of Cr(II) to Cr(III) at the surface of a working electrode.

Principle of Voltammetric Detection:

Cr2 Cr(II) in solution electrode Working Electrode (e.g., Glassy Carbon) Cr2->electrode Applied Potential Cr3 Cr(III) at electrode surface electrode->Cr3 Oxidation (Cr²⁺ → Cr³⁺ + e⁻) current Measured Current (proportional to concentration) Cr3->current

Figure 3. Principle of voltammetric detection of Cr(II).

Protocol:

  • Preparation of the Electrochemical Cell:

    • The electrochemical cell consists of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

    • The supporting electrolyte should be an inert salt solution (e.g., 0.1 M KCl) that has been deoxygenated.

  • Measurement:

    • Add a known volume of the deoxygenated supporting electrolyte to the electrochemical cell and run a blank voltammogram.

    • Under an inert atmosphere, add a precise volume of the Cr(II) sample to the cell.

    • Apply a potential scan in the positive direction to oxidize Cr(II) to Cr(III). The standard reduction potential for the Cr³⁺/Cr²⁺ couple is -0.41 V vs. the standard hydrogen electrode.[1][2][3] The peak current observed in the voltammogram is proportional to the concentration of Cr(II) in the sample.

  • Quantification: The concentration of Cr(II) can be determined using a calibration curve prepared from standard Cr(II) solutions or by the method of standard additions.

Concluding Remarks

The choice of the most appropriate method for the quantification of Cr(II) is a critical decision for any researcher working with this labile species.

  • Direct UV-Vis spectroscopy offers a rapid and simple, albeit less sensitive, approach suitable for routine monitoring of relatively concentrated solutions where high accuracy is not the primary concern. The significant challenge remains the lack of a well-established molar absorptivity for the Cr(II) aqua ion, necessitating careful in-house calibration.

  • Redox titration stands out as a highly accurate and precise method, making it an excellent choice for the standardization of Cr(II) solutions and for applications demanding high fidelity. Its primary drawbacks are the manual nature of the procedure and the larger sample volumes typically required.

  • Voltammetry provides exceptional sensitivity, making it the method of choice for trace-level quantification of Cr(II). While powerful, it requires specialized equipment and expertise in electrochemical techniques.

Researchers and drug development professionals should carefully consider the specific requirements of their application, including sensitivity, sample matrix, cost, and available resources, when selecting a method for the validation of Cr(II) quantification. Given the instability of Cr(II), meticulous anaerobic handling techniques are paramount for obtaining reliable and reproducible results with any of these methods.

References

A Comparative Guide to Chromium(II) Chloride and Samarium(II) Iodide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a reducing agent is critical to the success of complex organic syntheses. This guide provides a detailed comparative study of two powerful single-electron transfer reagents: chromium(II) chloride (CrCl₂) and samarium(II) iodide (SmI₂), also known as Kagan's reagent. By examining their performance in key organic transformations, supported by experimental data and protocols, this document aims to provide a clear framework for selecting the optimal reagent for a given synthetic challenge.

Introduction

Both chromium(II) chloride and samarium(II) iodide are versatile reagents capable of mediating a wide range of reductive processes, including functional group reductions and carbon-carbon bond formations. Their utility is particularly pronounced in the synthesis of complex natural products and pharmaceutical intermediates where high chemoselectivity and stereocontrol are paramount. While both operate via single-electron transfer mechanisms, their distinct electrochemical properties and coordination chemistry lead to significant differences in reactivity, selectivity, and substrate scope.

Key Performance Comparison

The efficacy of CrCl₂ and SmI₂ can be best understood by comparing their performance in several fundamental organic reactions. The following sections present quantitative data for key transformations, highlighting the strengths and weaknesses of each reagent.

Pinacol Coupling of Benzaldehyde

The reductive coupling of carbonyl compounds to form 1,2-diols is a fundamental carbon-carbon bond-forming reaction. The diastereoselectivity of this transformation is a key measure of a reagent's stereocontrol.

Reagent SystemYield (%)Diastereomeric Ratio (dl/meso)Reference
SmI₂/tetraglyme9219:81[1]
CrCl₂ (catalytic)/Mn/TMSCl--[2]
Carbonyl Allylation: Nozaki-Hiyama-Kishi vs. Barbier Reaction

The addition of an allyl group to an aldehyde is a common method for introducing a homoallylic alcohol moiety. The chromium-mediated Nozaki-Hiyama-Kishi (NHK) reaction and the samarium-mediated Barbier reaction are two powerful methods to achieve this transformation.

ReactionReagent SystemSubstratesYield (%)Reference
Nozaki-Hiyama-KishiCrCl₃ (cat.)/ligand/Et₃NBenzaldehyde, Allyl bromide83[3]
Barbier ReactionSmI₂/NiI₂ (cat.)Alkyl iodide, Ketone72[4]

Note: The provided yield for the Barbier reaction is for a different substrate system but illustrates the general efficiency of the reaction.

Reduction of Alkyl Halides

The reduction of alkyl halides to the corresponding alkanes is a crucial transformation in organic synthesis. The efficiency of this reaction highlights the reducing power of the reagent.

Reagent SystemSubstrateYield (%)Reference
SmI₂1-Iodododecane95[5]
CrCl₂---

Quantitative data for the reduction of 1-bromododecane or similar long-chain alkyl halides with CrCl₂ was not found in the reviewed literature.

Mechanistic Considerations and Chemoselectivity

The differences in performance between CrCl₂ and SmI₂ can be attributed to their distinct mechanistic pathways and inherent chemoselectivities.

Samarium(II) Iodide is a powerful yet chemoselective one-electron reductant.[6] Its reactivity can be finely tuned through the use of additives. For instance, the addition of hexamethylphosphoramide (HMPA) significantly increases its reduction potential, allowing for the reduction of less reactive functional groups.[4] SmI₂-mediated reactions often proceed through well-defined transition states due to the high oxophilicity of samarium, leading to excellent stereoselectivity.[6] It can reduce a wide variety of functional groups, including sulfones, sulfoxides, epoxides, and carbonyls, often in the presence of other sensitive functionalities.[6]

Chromium(II) Chloride is most famously employed in the Nozaki-Hiyama-Kishi (NHK) reaction, which demonstrates its high chemoselectivity for aldehydes over other carbonyl-containing functional groups like ketones, esters, and amides.[7] The reaction typically requires a nickel(II) co-catalyst, which is first reduced to Ni(0) by CrCl₂. The active organonickel species then undergoes transmetalation with a chromium(III) species to form the nucleophilic organochromium reagent that adds to the aldehyde.[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the application of these reagents in a laboratory setting.

Protocol 1: Samarium(II) Iodide Mediated Pinacol Coupling of Benzaldehyde

This protocol is adapted from the catalytic procedure described by Aspinall, Greeves, and Valla.[9]

Materials:

  • Samarium(II) iodide (SmI₂) solution in THF (0.1 M)

  • Magnesium (Mg) turnings

  • Dichlorodimethylsilane (Me₂SiCl₂)

  • Tetraglyme

  • Benzaldehyde

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of SmI₂ (0.1 mmol, 10 mol%) in anhydrous THF, add Me₂SiCl₂ (2.0 mmol).

  • To this mixture, add tetraglyme (0.1 mmol).

  • A solution of benzaldehyde (1.0 mmol) in THF is then added slowly to the reaction mixture containing magnesium turnings (1.6 mmol). The deep blue color of the Sm(II) species should be maintained throughout the addition.

  • The reaction is stirred at room temperature until completion (monitored by TLC).

  • Upon completion, the reaction is quenched with an appropriate aqueous solution and the product is extracted with an organic solvent.

  • The organic layers are combined, dried, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the 1,2-diol.

Protocol 2: Chromium(II)-Catalyzed Nozaki-Hiyama-Kishi Reaction of Benzaldehyde and Allyl Bromide

This protocol is based on the catalytic NHK reaction.[3][10]

Materials:

  • Chromium(III) chloride (CrCl₃)

  • Chiral ligand (as specified in the reference)

  • Triethylamine (Et₃N)

  • Manganese (Mn) powder (if starting from CrCl₃)

  • Benzaldehyde

  • Allyl bromide

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, combine CrCl₃ (0.1 equiv) and the chiral ligand (0.3 equiv).

  • If starting from CrCl₃, add manganese powder as a reductant.

  • Add the anhydrous solvent and stir the mixture.

  • To the stirred suspension, add triethylamine (0.6 equiv), benzaldehyde (1.0 equiv), and allyl bromide (1.2 equiv).

  • The reaction mixture is stirred at the specified temperature and monitored by TLC.

  • After completion, the reaction is quenched with water and diluted with an organic solvent (e.g., diethyl ether).

  • The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The resulting residue is purified by flash column chromatography to afford the homoallylic alcohol.

Protocol 3: Samarium(II) Iodide Mediated Reduction of 1-Iodododecane

This procedure is a general method for the reduction of alkyl halides with SmI₂.[5]

Materials:

  • Samarium(II) iodide (SmI₂) solution in THF (0.1 M)

  • 1-Iodododecane

  • Anhydrous Tetrahydrofuran (THF)

  • Protic source (e.g., methanol or water, if needed)

Procedure:

  • In a flask under an inert atmosphere, a 0.1 M solution of SmI₂ in THF (2 mmol, 2 equivalents) is prepared.

  • A solution of 1-iodododecane (1 mmol) in THF is added to the SmI₂ solution.

  • The reaction mixture is stirred at room temperature. The disappearance of the characteristic blue-green color of SmI₂ indicates the progress of the reaction.

  • Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

  • The organic extracts are washed, dried, and concentrated to give the crude dodecane, which can be further purified if necessary.

Visualizing Reaction Pathways

To better understand the mechanistic differences, the following diagrams illustrate the key steps in the Nozaki-Hiyama-Kishi and SmI₂-mediated Barbier reactions.

Nozaki_Hiyama_Kishi Cr2 2 Cr(II) Ni0 Ni(0) Cr2->Ni0 Reduction Ni2 Ni(II) Ni2->Ni0 RNiX R-Ni(II)-X Ni0->RNiX Oxidative Addition Cr3 2 Cr(III) RX R-X RX->RNiX RCrX R-Cr(III)-X RNiX->RCrX Transmetalation Intermediate [Intermediate Complex] RCrX->Intermediate Nucleophilic Addition Aldehyde R'CHO Aldehyde->Intermediate Product Product Intermediate->Product Workup Cr3_2 Cr(III)

Figure 1. Simplified workflow of the Nozaki-Hiyama-Kishi reaction.

SmI2_Barbier cluster_organosamarium Organosamarium Formation cluster_coupling Coupling RX R-X Radical R• RX->Radical SET SmI2_1 SmI2 SmI2_1->Radical RSm R-Sm(III)I2 Radical->RSm SET SmI2_2 SmI2 SmI2_2->RSm RSm_c R-Sm(III)I2 Intermediate [Intermediate Complex] RSm_c->Intermediate Nucleophilic Addition Aldehyde R'CHO Aldehyde->Intermediate Product Product Intermediate->Product Workup

Figure 2. General pathway for the SmI₂-mediated Barbier reaction.

Conclusion

Both chromium(II) chloride and samarium(II) iodide are powerful reagents in the arsenal of the synthetic organic chemist. The choice between them depends heavily on the specific transformation and the functional group tolerance required.

Samarium(II) iodide stands out for its tunable reactivity, broad functional group tolerance, and high stereoselectivity, particularly in intramolecular reactions. It is often the reagent of choice for complex reductions and cyclizations where fine control over the reaction conditions is necessary.

Chromium(II) chloride , particularly in the context of the Nozaki-Hiyama-Kishi reaction, offers exceptional chemoselectivity for aldehydes. This makes it invaluable for carbon-carbon bond formations in the presence of other, more reactive carbonyl functionalities.

By understanding the distinct advantages and limitations of each reagent, as outlined in this guide, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes.

References

A Comparative Guide to Chromium(II) and Titanium(III) as Single Electron Transfer Reagents

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, the quest for efficient and selective methods for bond formation and functional group transformation is perpetual. Single Electron Transfer (SET) processes, facilitated by potent reducing agents, offer a unique avenue for the generation of radical intermediates under mild conditions. Among the pantheon of available reagents, Chromium(II) and Titanium(III) species have emerged as particularly versatile and powerful tools. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic challenges.

Physicochemical Properties and Redox Behavior

The intrinsic reducing power of a SET reagent is quantified by its standard reduction potential (E°). A more negative reduction potential indicates a stronger driving force for electron donation. Both Cr(II) and Ti(III) possess highly negative reduction potentials, positioning them as potent reductants capable of reducing a wide array of organic functional groups.

PropertyChromium(II)Titanium(III)
Standard Reduction Potential Cr³⁺ + e⁻ ⇌ Cr²⁺; E° = -0.424 V[1]Ti³⁺ + e⁻ ⇌ Ti²⁺; E° = -0.37 V[1]
Appearance (Aqueous) Bright blue (Cr²⁺(aq))[2]Violet (Ti³⁺(aq))
Common Precursor Chromium(III) chloride (CrCl₃)[3]Titanocene dichloride (Cp₂TiCl₂), Cp*TiCl₃[4][5][6]
Common In Situ Reductant Zinc dust (Zn)[2][3], LiAlH₄[3]Zinc dust (Zn)[6]

Reactivity and Mechanistic Considerations

While both Cr(II) and Ti(III) are strong one-electron reductants, their reactivity profiles and underlying mechanisms can differ significantly, influencing their substrate scope and reaction outcomes.

Chromium(II) is a highly reactive species often generated in situ from the reduction of stable Cr(III) salts.[3] It is particularly effective for the reduction of alkyl halides and the activation of alkenyl halides in the presence of a nickel catalyst.[7] Mechanistically, Cr(II) can engage in inner-sphere electron transfer, particularly with substrates bearing a coordinating atom like a halide. In this pathway, a bridging ligand connects the chromium center and the substrate, facilitating a rapid and efficient electron transfer.[8] This mechanism was famously elucidated by Henry Taube, who observed the transfer of a chloride ligand from a Co(III) complex to Cr(II) during reduction.[8]

Titanium(III) has been extensively developed as a catalyst for radical chemistry.[5][6] Generated from stable Ti(IV) precursors, Ti(III) species are adept at mediating chlorine atom abstraction from unactivated secondary and tertiary alkyl chlorides to form carbon-centered radicals.[5][6][9] This process, an inner-sphere activation of the C-Cl bond, allows for the engagement of a class of electrophiles that are often challenging to activate.[5][9] The resulting radicals can be trapped by Michael acceptors or other radicalophiles to forge new carbon-carbon bonds.[5]

Comparative Substrate Scope
Functional Group / Reaction TypeChromium(II)Titanium(III)
Alkyl Halides Effective for reduction of alkyl bromides and iodides.[3]Highly effective for unactivated 2° and 3° alkyl chlorides.[5][6]
Alkenyl Halides Requires Ni(II) or Co(I) catalysis for activation (e.g., Nozaki-Hiyama-Kishi reaction).[7]Less commonly used for this transformation.
Nitro Compounds Reduces aromatic nitro compounds to anilines.[2]Not a primary application.
Epoxides Not a primary application.Mediates ring-opening via C-O homolysis to form β-titanoxy radicals.[10]
Radical C-C Bond Formation Primarily used in coupling reactions (e.g., with aldehydes).[7]Excellent for radical addition to Michael acceptors.[5][6]

Experimental Protocols

The following sections provide detailed methodologies for representative applications of Cr(II) and Ti(III) in the reduction of alkyl halides.

Protocol 1: Chromium(II)-Mediated Reduction of an Alkyl Halide

This protocol describes the reduction of an alkyl halide to the corresponding alkane using CrCl₂ generated in situ from CrCl₃ and zinc dust.[3]

Materials:

  • Anhydrous Chromium(III) chloride (CrCl₃)

  • Zinc dust (<10 micron, activated)

  • Alkyl halide (e.g., 1-bromododecane)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard flame-dried laboratory glassware

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add anhydrous CrCl₃ (4.0 mmol) and activated zinc dust (4.0 mmol).[3]

  • Seal the flask with septa and purge with argon for 15 minutes to ensure an inert atmosphere.[3]

  • Add anhydrous THF (40 mL) via syringe. Stir the suspension vigorously at room temperature. The color of the solution will gradually change from the light green of Cr(III) to the characteristic bright blue of Cr(II), which may take 30-60 minutes.[3]

  • Prepare a solution of the alkyl halide (e.g., 1-bromododecane, 2.0 mmol) in anhydrous THF (10 mL).[3]

  • Add the alkyl halide solution dropwise to the stirred blue suspension of CrCl₂.[3]

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).[3]

  • Upon completion, carefully quench the reaction by the slow addition of 20 mL of deionized water.[3]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 30 mL).[3]

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solution in vacuo.[3]

  • Purify the crude product by column chromatography on silica gel to yield the corresponding alkane.[3]

G Figure 1: Experimental Workflow for Cr(II)-Mediated Reduction A 1. Add CrCl₃ and Zn dust to flame-dried flask B 2. Purge with Argon A->B C 3. Add anhydrous THF B->C D 4. Stir until solution turns blue (Cr(II) formation) C->D E 5. Add alkyl halide substrate D->E F 6. Monitor reaction by TLC/GC-MS E->F G 7. Quench with water F->G H 8. Extract with organic solvent G->H I 9. Dry and concentrate H->I J 10. Purify by column chromatography I->J

Caption: Workflow for the reduction of alkyl halides using Cr(II).

Protocol 2: Titanium(III)-Catalyzed Radical Alkylation of an Alkyl Chloride

This protocol details a Ti(III)-catalyzed radical addition of a tertiary alkyl chloride to a Michael acceptor, adapted from procedures developed by Lin and coworkers.[6]

Materials:

  • Cp*TiCl₃ (Titanium catalyst precursor)

  • Zinc dust (Zn)

  • Triethylamine hydrochloride (Et₃N·HCl)

  • Tertiary alkyl chloride (e.g., 1-chloro-1-adamantane)

  • Michael acceptor (e.g., ethyl acrylate)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard flame-dried laboratory glassware

  • Inert gas supply (Glovebox or Schlenk line)

Procedure:

  • Inside an inert atmosphere glovebox, add Cp*TiCl₃ (0.05 mmol, 5 mol%), Zn dust (1.5 mmol), and Et₃N·HCl (1.0 mmol) to an oven-dried vial equipped with a stir bar.

  • Add the tertiary alkyl chloride (1.0 mmol) and the Michael acceptor (1.2 mmol) to the vial.

  • Add anhydrous THF (2.0 mL) to the vial, seal it with a screw cap, and take it out of the glovebox.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by GC-MS to confirm the consumption of the starting material.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel, eluting with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired C-C coupled product.

G Figure 2: Catalytic Cycle for Ti(III) Radical Alkylation cluster_main TiIV Cp*Ti(IV)Cl₃ TiIII Cp*Ti(III)Cl₂ TiIV->TiIII e⁻ (from Zn) TiIII->TiIV Cl atom abstraction RCl R-Cl R_radical R• RCl->R_radical Michael Michael Acceptor Product_radical Product Radical R_radical->Product_radical + Michael Acceptor Product Product Product_radical->Product [Ti(III)], H⁺ source Zn Zn ZnCl2 ZnCl₂

Caption: Proposed catalytic cycle for Ti(III)-mediated radical alkylation.

Mechanistic Pathways: A Visual Comparison

The mode of electron transfer is a key differentiator between many Cr(II) and Ti(III) mediated reactions. Cr(II) can readily utilize an inner-sphere pathway with halide substrates, whereas many Ti(III) reactions proceed via outer-sphere-like atom abstraction to generate free radicals.

G Figure 3: Comparison of Electron Transfer Mechanisms cluster_IS Inner-Sphere Electron Transfer (e.g., Cr(II)) cluster_OS Halogen Atom Abstraction (e.g., Ti(III)) IS_start [Cr(II)(H₂O)₆]²⁺ + Cl-R IS_bridge [(H₂O)₅Cr-Cl-R]²⁺ (Bridged Complex) IS_start->IS_bridge Coordination IS_end [(H₂O)₅CrCl]²⁺ + R• IS_bridge->IS_end Electron & Group Transfer OS_start [Cp*Ti(III)Cl₂] + Cl-R OS_end [Cp*Ti(IV)Cl₃] + R• OS_start->OS_end Direct Atom Transfer

Caption: Inner-sphere vs. direct atom abstraction pathways.

Conclusion

Both Chromium(II) and Titanium(III) are formidable reagents for single electron transfer chemistry, each with a distinct profile of reactivity and utility.

  • Chromium(II) is an exceptionally powerful stoichiometric reductant, ideal for transformations requiring a strong thermodynamic driving force, such as the reduction of robust functional groups. Its ability to engage in inner-sphere electron transfer provides a low-energy pathway for the reduction of alkyl and alkenyl halides.

  • Titanium(III) shines in the context of catalysis, offering a sophisticated platform for modern radical chemistry.[11] Its capacity to selectively perform chlorine atom abstraction from unactivated C(sp³)–Cl bonds has unlocked new strategies for C-C bond formation that are complementary to traditional methods.[5][6]

The choice between Cr(II) and Ti(III) will ultimately depend on the specific synthetic target and the desired transformation. For stoichiometric reductions where sheer power is paramount, Cr(II) is an excellent choice. For catalytic, radical-based C-C bond constructions, particularly involving challenging alkyl chloride substrates, Ti(III) provides a more nuanced and modern solution. This guide serves as a foundational resource to inform that decision, empowering chemists to harness the full potential of these versatile SET reagents.

References

A Comparative Guide to the Electrochemical Validation of Chromium(II) Complex Redox Potentials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrochemical properties of select chromium(II) complexes, supported by experimental data from peer-reviewed literature. The focus is on the validation of their redox potentials, a critical parameter in fields ranging from catalysis to drug design, where electron transfer processes are fundamental.

Comparative Analysis of Redox Potentials

The redox potential of a metal complex is highly sensitive to its coordination environment, including the nature of the ligands and the solvent system. The following table summarizes the redox potentials for the Cr(II)/Cr(III) couple in different chromium complexes, as determined by cyclic voltammetry. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Complex TypeSpecific Complex Example/DescriptionE½ (V vs. reference)Reference ElectrodeSolvent/Supporting ElectrolyteCitation(s)
Schiff Base Complex Polymerized chromium(III) Schiff base complex on a glassy carbon electrode-0.80 (irreversible reduction peak)Not specifiedAcetonitrile / 0.1 M Tetrabutylammonium perchlorate (TBAP)[1]
Aqueous Chromium Ions Reduction of Cr(III) to Cr(II) at a CuNi/Ti electrode+0.74Ag/AgClAqueous solution at pH 6

Note: The data presented is extracted from different sources and is not a direct head-to-head comparison under identical conditions. The negative potential for the Schiff base complex indicates that the reduction of Cr(III) to Cr(II) is less favorable compared to the aqueous chromium ions under the specified conditions.

Experimental Protocol: Cyclic Voltammetry of a Chromium(II) Complex

This section details a generalized methodology for the electrochemical validation of the redox potential of a chromium(II) complex using cyclic voltammetry. This protocol is a composite based on standard practices reported in the literature.

Objective: To determine the half-wave potential (E½) of the Cr(II)/Cr(III) redox couple for a given chromium(II) complex.

Materials:

  • Working Electrode: Glassy carbon electrode or Platinum wire electrode.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

  • Counter Electrode: Platinum wire or gauze.

  • Electrochemical Cell: A three-electrode cell suitable for the volume of the solution.

  • Potentiostat: A device capable of performing cyclic voltammetry.

  • Solvent: Acetonitrile, Dichloromethane (CH₂Cl₂), or Tetrahydrofuran (THF), freshly distilled and deoxygenated.

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP).

  • Analyte: The chromium(II) complex of interest (typically 1-5 mM).

  • Internal Standard (optional): Ferrocene/ferrocenium (Fc/Fc⁺) couple for referencing.

  • Inert Gas: High-purity nitrogen or argon.

Procedure:

  • Electrode Preparation:

    • Polish the working electrode with alumina slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and then with the chosen solvent.

    • Allow the electrode to dry completely.

  • Solution Preparation:

    • In a clean, dry electrochemical cell, dissolve the supporting electrolyte in the chosen solvent to a final concentration of 0.1 M.

    • Add the chromium(II) complex to the electrolyte solution to the desired concentration (e.g., 1 mM).

    • If using an internal standard, add ferrocene to the solution.

  • Deoxygenation:

    • Purge the solution with the inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution throughout the experiment.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the prepared working, reference, and counter electrodes.

    • Connect the electrodes to the potentiostat.

    • Set the parameters for the cyclic voltammetry experiment:

      • Potential Range: A range that brackets the expected redox potential of the Cr(II)/Cr(III) couple. A wide initial scan can be used to identify the approximate potential.

      • Scan Rate: Start with a typical scan rate of 100 mV/s. The scan rate can be varied to investigate the reversibility of the redox process.

      • Number of Cycles: Typically 1-3 cycles are sufficient.

    • Initiate the cyclic voltammetry scan.

  • Data Analysis:

    • From the resulting voltammogram, identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).

    • For a reversible or quasi-reversible couple, calculate the half-wave potential (E½) using the formula: E½ = (Epa + Epc) / 2.

    • If an internal standard like ferrocene is used, the potential can be reported relative to the Fc/Fc⁺ couple.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the electrochemical validation of a chromium(II) complex.

G cluster_prep Preparation cluster_setup Experimental Setup cluster_measurement Measurement & Analysis A Prepare Electrolyte Solution (Solvent + Supporting Electrolyte) C Dissolve Cr(II) Complex in Electrolyte Solution A->C B Polish and Clean Working Electrode D Assemble Three-Electrode Cell B->D E Deoxygenate Solution (Inert Gas Purge) C->E F Connect to Potentiostat D->F E->D G Set CV Parameters (Potential Range, Scan Rate) F->G H Run Cyclic Voltammetry G->H I Analyze Voltammogram (Determine Epa, Epc) H->I J Calculate Redox Potential (E½) I->J

Workflow for Electrochemical Validation.

References

A Comparative Analysis of Chromium and Iron Catalysts in the Water--Gas Shift Reaction

Author: BenchChem Technical Support Team. Date: December 2025

The water-gas shift (WGS) reaction, a pivotal process for hydrogen production and carbon monoxide cleanup in industrial synthesis gas streams, is critically dependent on catalyst performance. For decades, iron-based catalysts promoted with chromium have been the industry standard for high-temperature WGS applications. However, growing environmental and health concerns regarding chromium toxicity have spurred extensive research into chromium-free alternatives. This guide provides a detailed comparison of the performance of traditional chromium-promoted iron catalysts and chromium-free iron-based catalysts, supported by experimental data, to inform researchers, scientists, and professionals in drug development and chemical synthesis.

Performance Comparison of Catalysts

The efficacy of a WGS catalyst is primarily evaluated based on its activity (CO conversion), selectivity towards hydrogen, and long-term stability at operational temperatures. The data presented below, synthesized from various studies, compares these key performance indicators for chromium-promoted iron catalysts against unpromoted or alternatively promoted iron catalysts.

Catalyst CompositionTemperature (°C)CO Conversion (%)H2 Selectivity (%)Stability NotesReference
Chromium-Promoted Iron Catalysts
Fe₂O₃-Cr₂O₃350-500High~100Excellent thermal stability, resistant to sintering.[1] Cr₂O₃ acts as a textural promoter.[1][2][1][2]
Commercial Fe-Cr Catalyst300-500>80 at 440°CHighStable performance under industrial conditions.[3][4][3][4]
Chromium-Free Iron Catalysts
Fe/Al/Cu350-45080.9 at 450°C100High performance attributed to synergistic effect between Fe and Cu.[1][1]
Aluminum-doped Iron OxideNot SpecifiedComparable to Cr-promotedHighAluminum is a promising substitute for chromium, showing similar high CO conversion.[5][6][5][6]
Cerium-doped Iron OxideNot SpecifiedHighHighCe-doping can enhance activity, but may lead to faster deactivation with Cu co-doping.[5][6][5][6]

Key Observations:

  • Role of Chromium: The primary function of chromium in iron-based WGS catalysts is not direct catalytic participation but to act as a structural stabilizer.[1][2][7] It prevents the sintering of the active magnetite (Fe₃O₄) phase at high temperatures, thereby maintaining the catalyst's surface area and long-term activity.[1][2]

  • Active Phase of Iron: The active phase for the high-temperature WGS reaction on iron-based catalysts is widely recognized as magnetite (Fe₃O₄), which is formed by the partial reduction of hematite (α-Fe₂O₃).[1][2] This mixed-valence iron oxide facilitates the redox mechanism of the reaction.

  • Chromium-Free Alternatives: Research has identified several promising chromium-free promoters for iron-based WGS catalysts. Aluminum has emerged as a particularly effective substitute, demonstrating comparable CO conversion rates to chromium.[5][6] Copper promotion has also been shown to enhance catalyst performance through a synergistic effect with iron.[1]

  • Toxicity Concerns: The development of chromium-free catalysts is largely driven by the carcinogenic nature of hexavalent chromium (Cr⁶⁺), which can be present in the catalyst precursor and poses environmental and health risks.[1][8]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of catalyst performance. Below are representative experimental protocols for the preparation and testing of iron-based WGS catalysts.

Catalyst Synthesis (Co-Precipitation Method)
  • Precursor Solution Preparation: Aqueous solutions of iron(III) nitrate (Fe(NO₃)₃·9H₂O) and, if applicable, chromium(III) nitrate (Cr(NO₃)₃·9H₂O) or other metal nitrate promoters are prepared in desired molar ratios.

  • Co-Precipitation: The metal nitrate solution is added dropwise to a solution of a precipitating agent (e.g., ammonium carbonate or sodium hydroxide) under vigorous stirring at a constant pH and temperature.

  • Aging: The resulting precipitate is aged in the mother liquor for a specified period (e.g., 1-2 hours) to ensure complete precipitation and homogenization.

  • Washing and Drying: The precipitate is filtered, washed thoroughly with deionized water to remove residual ions, and then dried in an oven (e.g., at 110°C overnight).

  • Calcination: The dried solid is calcined in air at a high temperature (e.g., 400-500°C) for several hours to obtain the final oxide catalyst.[3][9]

Catalytic Activity Testing
  • Reactor Setup: A fixed-bed flow reactor, typically a quartz or stainless steel tube, is loaded with a known amount of the catalyst.[10]

  • Catalyst Activation (Reduction): The catalyst is activated in situ before the reaction. This is a critical step for iron-based catalysts, where the hematite precursor is reduced to the active magnetite phase. This is typically achieved by heating the catalyst in a flow of a reducing gas mixture (e.g., H₂/N₂) or the reaction feed itself to the desired reaction temperature.[4]

  • WGS Reaction: A simulated synthesis gas mixture with a defined composition (e.g., CO, H₂O, CO₂, H₂, and an inert gas like N₂) is passed through the catalyst bed at a specific gas hourly space velocity (GHSV).[3][10] The reaction is carried out at various temperatures.

  • Product Analysis: The composition of the effluent gas stream is analyzed using online gas chromatography (GC) equipped with appropriate columns and detectors (e.g., TCD and FID) to determine the concentrations of CO, CO₂, H₂, and any side products like methane.[10][11]

  • Performance Calculation: CO conversion, H₂ selectivity, and other relevant parameters are calculated from the inlet and outlet gas compositions.

Reaction Mechanism and Visualization

The high-temperature WGS reaction over iron-based catalysts is generally accepted to proceed via a redox (or regenerative) mechanism.[12][13] This mechanism involves the sequential oxidation and reduction of the active sites on the catalyst surface.

WGS_Redox_Mechanism cluster_catalyst Catalyst Surface cluster_reactants Reactants cluster_products Products Fe3O4 Active Site (Fe³⁺) Fe_reduced Reduced Site (Fe²⁺) Fe3O4->Fe_reduced  CO → CO₂ H2 H₂ Fe_reduced->Fe3O4  H₂O → H₂ CO2 CO₂ CO CO H2O H₂O

Caption: Redox mechanism of the WGS reaction on an iron oxide catalyst.

In this mechanism, carbon monoxide reduces an oxidized active site (Fe³⁺) to a reduced state (Fe²⁺), forming carbon dioxide in the process. Subsequently, water oxidizes the reduced site back to its original state, releasing hydrogen.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_test Catalyst Testing cluster_eval Performance Evaluation A Precursor Solution B Co-precipitation A->B C Washing & Drying B->C D Calcination C->D E Reactor Loading D->E F Activation (Reduction) E->F G WGS Reaction F->G H Product Analysis (GC) G->H I Data Analysis H->I J Calculate Conversion & Selectivity I->J

Caption: General experimental workflow for WGS catalyst synthesis and testing.

This workflow outlines the key stages from catalyst synthesis via co-precipitation to the final evaluation of its catalytic performance.

References

A Comparative Analysis of the Reducing Strength of Cr(II) and Other First-Row Transition Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the reducing strength of chromium(II) ions relative to other first-row transition metal ions, namely vanadium(II), manganese(II), iron(II), and cobalt(II). This analysis is supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to assist researchers in selecting the most appropriate reducing agent for their specific synthetic needs.

Quantitative Comparison of Reducing Strength

The tendency of a chemical species to be reduced is quantified by its standard reduction potential (E°). A more negative standard reduction potential indicates a stronger reducing agent. The table below summarizes the standard reduction potentials for the M(III)/M(II) couple of the transition metals discussed in this guide.

Half-ReactionStandard Reduction Potential (E° vs. SHE)
V³⁺ + e⁻ → V²⁺-0.26 V
Cr³⁺ + e⁻ → Cr²⁺-0.41 V
Mn³⁺ + e⁻ → Mn²⁺+1.51 V
Fe³⁺ + e⁻ → Fe²⁺+0.77 V
Co³⁺ + e⁻ → Co²⁺+1.82 V

Data sourced from standard electrochemical tables.

Based on these values, Cr(II) is a significantly stronger reducing agent than Fe(II) and Mn(II) in its divalent state, and possesses a reducing strength comparable to V(II). The highly positive reduction potentials for Mn(III) and Co(III) indicate that Mn(II) and Co(II) are very stable and thus weak reducing agents. The strong reducing power of Cr(II) is attributed to the electronic configuration change from d⁴ (Cr²⁺) to the more stable d³ configuration (Cr³⁺), which has a half-filled t₂g orbital set in an octahedral ligand field.[1][2]

Experimental Evidence and Applications

The potent reducing nature of Cr(II) makes it a valuable reagent in organic synthesis, particularly for the reduction of various functional groups and the formation of carbon-carbon bonds.

Reduction of Alkyl and Aryl Halides

Chromium(II) salts, typically CrCl₂, are effective reagents for the reductive dehalogenation of alkyl and aryl halides. The reaction proceeds via an inner-sphere electron transfer mechanism, where the halide atom coordinates to the chromium ion, facilitating the transfer of an electron and leading to the formation of an organochromium intermediate. This intermediate can then be protonated to yield the dehalogenated product.

While direct comparative kinetic data for the reduction of a single substrate by Cr(II), V(II), and Co(II) under identical conditions is scarce in the literature, the standard reduction potentials strongly suggest that Cr(II) and V(II) would be significantly more effective than Co(II) for such transformations.

Experimental Protocols

Preparation of a Standardized Cr(II) Solution

Objective: To prepare a solution of Cr(II) for use as a reducing agent. This protocol utilizes a Jones reductor to reduce Cr(III) to Cr(II).

Materials:

  • Jones reductor (amalgamated zinc)

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

  • Hydrochloric acid (HCl), concentrated and dilute solutions

  • Inert gas (argon or nitrogen)

  • Schlenk flask or other suitable glassware for handling air-sensitive reagents

Procedure:

  • Activate the Jones Reductor: Wash the amalgamated zinc in the Jones reductor column with 1 M HCl, followed by deionized water until the washings are neutral.

  • Prepare the Cr(III) Solution: Prepare a solution of CrCl₃·6H₂O in 0.5 M HCl.

  • Reduction: Pass the Cr(III) solution through the activated Jones reductor. The color of the solution will change from green to a characteristic sky blue, indicating the formation of Cr(II).

  • Collection and Storage: Collect the blue Cr(II) solution in a Schlenk flask under a positive pressure of an inert gas to prevent oxidation by air. The solution should be used immediately for the best results.

Reduction of an Aryl Halide: Dechlorination of Chlorobenzene with Cr(II)

Objective: To demonstrate the reducing power of Cr(II) in the dehalogenation of an aryl halide.

Materials:

  • Standardized Cr(II) chloride solution (prepared as above)

  • Chlorobenzene

  • Anhydrous, deoxygenated solvent (e.g., dimethylformamide or tetrahydrofuran)

  • Proton source (e.g., water or a mild acid)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In an inert atmosphere, dissolve chlorobenzene in the anhydrous, deoxygenated solvent in a Schlenk flask.

  • Add the standardized Cr(II) chloride solution to the chlorobenzene solution with vigorous stirring. The reaction progress can be monitored by observing the color change of the solution from blue as the Cr(II) is oxidized to green Cr(III).

  • After the reaction is complete (as indicated by the disappearance of the blue color or by analytical methods such as GC-MS), quench the reaction by the addition of a proton source.

  • Extract the organic product with a suitable solvent, dry the organic layer, and remove the solvent under reduced pressure to isolate the benzene product.

Mechanistic Insights

The reduction of organic halides by Cr(II) typically proceeds through an inner-sphere electron transfer mechanism. This mechanism is characterized by the formation of a bridged complex between the Cr(II) ion and the organic halide, with the halogen atom acting as the bridging ligand.

Logical Relationship of Inner-Sphere Electron Transfer

Inner_Sphere_Mechanism Cr(II) Cr(II) Precursor_Complex [Cr(II)---X---R] Precursor Complex Cr(II)->Precursor_Complex Coordination R-X Organic Halide R-X->Precursor_Complex Electron_Transfer Inner-Sphere Electron Transfer Precursor_Complex->Electron_Transfer Bridging Ligand Facilitates Successor_Complex [Cr(III)-X + R•] Successor Complex Electron_Transfer->Successor_Complex Products Cr(III)-X + Reduced Organic Product Successor_Complex->Products Further Reactions (e.g., H-atom abstraction)

Caption: Inner-sphere electron transfer mechanism for the reduction of an organic halide by Cr(II).

In this pathway, the direct coordination of the halide to the Cr(II) center facilitates a more efficient electron transfer compared to an outer-sphere mechanism, where the electron would have to tunnel through the solvent shell. This direct interaction is a key reason for the high reactivity of Cr(II) in these reductions.[3]

Conclusion

Chromium(II) stands out as a potent reducing agent among the first-row transition metals, surpassed in its M(II) state only by V(II) in terms of its standard reduction potential. Its utility in organic synthesis, particularly for the reduction of challenging substrates like alkyl and aryl halides, is well-established. The selection of a reducing agent for a specific application will depend on a variety of factors, including the desired reactivity, selectivity, and reaction conditions. This guide provides the fundamental data and procedural outlines to aid researchers in making an informed decision when considering Cr(II) and its counterparts for their synthetic endeavors.

References

A Comparative Guide to the Validation of Analytical Procedures for Chromium Speciation

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of chromium species, particularly the distinction between the essential nutrient trivalent chromium Cr(III) and the highly toxic and carcinogenic hexavalent chromium Cr(VI), is of paramount importance in environmental monitoring, food safety, and pharmaceutical analysis. This guide provides a comparative overview of validated analytical procedures for chromium speciation, focusing on performance characteristics and detailed experimental protocols to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their applications.

Performance Characteristics of Analytical Methods

The validation of an analytical method ensures its suitability for its intended purpose. Key performance indicators include the limit of detection (LOD), limit of quantification (LOQ), accuracy (evaluated through recovery studies), and precision (expressed as relative standard deviation, RSD). The following tables summarize these parameters for various commonly employed techniques for chromium speciation.

Table 1: Comparison of Hyphenated Chromatographic Techniques

MethodAnalyteLOD (µg/L)LOQ (µg/L)Recovery (%)Precision (RSD, %)Reference
HPLC-ICP-MS Cr(III)--93 - 1154.4 - 7.8
Cr(VI)--93 - 1154.2 - 7.9
IC-ICP-MS Cr(VI)0.30.9--
Cr(total)-0.053 - 1.3--
Cr(VI)-0.12--
Cr(III)0.0132-99.7-
Cr(VI)0.0158-114-
HPLC-DAD Cr(III)----
Cr(VI)----
RP-HPLC-UV Cr(III)0.005->90-
Cr(VI)0.007->90-

Table 2: Comparison of Spectrophotometric and Other Techniques

MethodAnalyteLOD (µg/L)LOQ (µg/L)Molar Absorptivity (L mol⁻¹ cm⁻¹)Reference
Spectrophotometry (DPC) Cr(VI)---
Spectrophotometry (Azo-dye) Cr(VI)1.23.93.4854
SERS Cr(VI)< 100--
GFAAS (offline) Cr(VI)0.01--

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical procedures. Below are protocols for the key techniques discussed.

High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS)

This powerful technique combines the separation capabilities of HPLC with the high sensitivity and elemental specificity of ICP-MS.

Sample Preparation: For total chromium determination, samples may undergo microwave digestion with concentrated nitric acid and hydrogen peroxide. For speciation analysis, it is crucial to preserve the individual chromium species. This often involves the addition of a buffer and a complexing agent like EDTA to stabilize Cr(III).

Chromatographic Conditions:

  • Column: Anion exchange columns are commonly used, such as the Hamilton PRP-X100 or Agilent speciation columns.

  • Mobile Phase: An isocratic elution with a mobile phase containing EDTA and a buffer (e.g., ammonium nitrate) at a controlled pH (typically around 7-8) is often employed to separate the anionic Cr(VI) and the EDTA-complexed Cr(III).

  • Flow Rate: A constant flow rate, for instance, 1.2 mL/min, is maintained.

  • Injection Volume: Typically ranges from 100 to 500 µL.

ICP-MS Conditions: The ICP-MS is tuned for optimal sensitivity for chromium isotopes (e.g., m/z 52 and 53). Collision/reaction cell technology can be used to minimize polyatomic interferences.

Ion Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (IC-ICP-MS)

Similar to HPLC-ICP-MS, IC-ICP-MS is a robust technique for chromium speciation, particularly in water samples.

Sample Preparation: Samples are often treated with an EDTA-chelating agent to form a stable anionic complex with Cr(III), allowing for its separation from the naturally anionic Cr(VI) on an anion-exchange column. A preservative buffer is also added to maintain the stability of the chromium species.

Chromatographic Conditions:

  • Column: A high-capacity anion-exchange column like the Metrosep Carb 2 is frequently used.

  • Eluent: An ammonium nitrate eluent at a specific pH (e.g., 9) is used for isocratic elution.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

ICP-MS Detection: The ICP-MS system is set to monitor the desired chromium isotopes, providing sensitive and selective detection of the separated species.

Spectrophotometric Methods

Spectrophotometric methods offer a more accessible and cost-effective alternative for the determination of Cr(VI).

Diphenylcarbazide (DPC) Method: This is a standard and widely used method for Cr(VI) determination.

  • Reaction: In an acidic medium (pH ~1), Cr(VI) reacts with 1,5-diphenylcarbazide to form a highly colored magenta complex.

  • Measurement: The absorbance of the resulting solution is measured at the maximum wavelength of 540 nm using a UV-Vis spectrophotometer.

  • Quantification: The concentration of Cr(VI) is determined by comparing the absorbance to a calibration curve prepared from standards of known Cr(VI) concentrations.

Note on Cr(III) determination: To determine Cr(III) using this method, it must first be oxidized to Cr(VI) using an oxidizing agent. The total chromium is then determined, and the Cr(III) concentration is calculated by subtracting the initially determined Cr(VI) concentration.

Visualizing the Workflow

Diagrams created using Graphviz illustrate the logical flow of the analytical procedures.

HPLC_ICP_MS_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_icpms ICP-MS Detection Sample Water/Digested Sample Buffer Add Buffer & EDTA Sample->Buffer Prepared_Sample Prepared Sample Buffer->Prepared_Sample Injection Inject into HPLC Prepared_Sample->Injection Column Anion Exchange Column Injection->Column Separation Separated Cr(III)-EDTA & Cr(VI) Column->Separation Nebulizer Nebulization Separation->Nebulizer Plasma ICP Plasma Nebulizer->Plasma MS Mass Spectrometer (m/z 52, 53) Plasma->MS Data Data Acquisition & Quantification MS->Data

A Comparative Guide to the Reactivity of Chromium(II) Precursors in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The utility of chromium in catalysis, particularly in the +2 oxidation state, has been well-established in organic synthesis. Chromium(II) reagents are powerful single-electron reductants known for their exceptional chemoselectivity and tolerance of a wide array of functional groups, making them invaluable tools in the construction of complex molecules.[1][2] The choice of the chromium(II) precursor is a critical parameter that can significantly influence catalyst activity, reaction efficiency, and product selectivity.

This guide provides an objective comparison of common chromium(II) precursors, focusing on their reactivity and performance in key catalytic transformations. We present supporting experimental data to aid researchers in selecting the optimal precursor for their specific synthetic challenges.

Common Chromium(II) Precursors: An Overview

The two most frequently employed precursors in chromium-catalyzed reactions are chromium(II) chloride and chromium(II) acetate. Their distinct physical and chemical properties often dictate their suitability for a given application.

  • Chromium(II) Chloride (CrCl₂) : Commercially available as a white-to-grey anhydrous powder or a blue hydrated solid, CrCl₂ is a versatile reagent used extensively in organic synthesis.[3] It is the classic precursor for stoichiometric and catalytic Nozaki-Hiyama-Kishi (NHK) reactions and various cross-coupling transformations.[3][4][5] Its reactivity stems from its ability to engage in single-electron transfer with organic halides to generate highly nucleophilic organochromium species.[6]

  • Chromium(II) Acetate (Cr₂(OAc)₄(H₂O)₂) : This red, diamagnetic compound is distinguished by its dimeric structure, which features a quadruple bond between the two chromium atoms.[7] While it exhibits poor solubility in water and methanol, it serves as a common starting material for the synthesis of other chromium(II) compounds and has been used to dehalogenate organic compounds.[7][8] Its anhydrous form can be prepared from chromocene.[7]

  • Organometallic Chromium Precursors : Complexes such as chromocene (Cp₂Cr) have emerged as highly effective precatalysts.[9] These precursors often exhibit enhanced reactivity and allow for significantly lower catalyst loadings compared to simple inorganic salts, representing a significant advancement in efficiency and sustainability.

Comparative Performance in Catalytic Reactions

The efficacy of a chromium precursor is highly dependent on the specific reaction conditions and substrates involved. Below, we compare the performance of different precursors in several key catalytic applications.

The Nozaki-Hiyama-Kishi (NHK) Reaction

The NHK reaction, the nucleophilic addition of an organochromium reagent to an aldehyde, is a cornerstone of C-C bond formation.[10] While traditionally a stoichiometric reaction, catalytic variants have been developed that dramatically reduce chromium waste.[11] The choice of precursor in the catalytic version is critical for achieving high turnover numbers.

Recent studies have shown that organometallic chromium complexes significantly outperform CrCl₂ in catalytic NHK reactions. As little as ≤1 mol % of chromocene (Cp₂Cr) or CpCrCl₂·THF is sufficient, a marked improvement over the ~7 mol % required when using CrCl₂ or CrCl₃.[9]

Table 1: Comparison of Chromium Precursors in the Catalytic NHK Reaction

EntryAldehydeAllyl HalideCr PrecursorCatalyst Loading (mol %)Time (h)Yield (%)Reference
1BenzaldehydeAllyl bromideCrCl₂7694[9]
2BenzaldehydeAllyl bromideCp₂Cr1695[9]
3BenzaldehydeAllyl bromideCpCrCl₂·THF1696[9]
4CyclohexanecarboxaldehydeAllyl bromideCrCl₂7690[9]
5CyclohexanecarboxaldehydeAllyl bromideCp₂Cr1693[9]

Reactions performed using Mn powder as the reductant and TMSCl in THF.

The enhanced performance of chromocene-based precursors is attributed to a higher turnover frequency in the catalytic cycle.[12]

Cross-Coupling Reactions

Chromium(II) chloride has proven to be a low-toxicity and cost-effective catalyst for various cross-coupling reactions, offering an alternative to palladium and nickel.[5] It enables rapid Csp²-Csp² couplings at room temperature with high functional group tolerance and significantly fewer homo-coupling byproducts compared to other first-row transition metals like iron or cobalt.[4][5]

Table 2: Performance of CrCl₂ in Catalyzed Cross-Coupling Reactions

EntrySubstrate 1Substrate 2CatalystLoading (mol %)TimeYield (%)Reference
12-chloropyridinePhMgBrCrCl₂35 min95[5]
24-iodoanisole4-MeOC₆H₄MgBrCrCl₂32 h81[5]
31-iodocyclohexenePhMgBrCrCl₂310 min94[5]
42-iodobenzonitrilePhMgBrCrCl₂35 min92[5]

Reactions performed in THF at room temperature.

Furthermore, ligand-free CrCl₂ can catalyze highly diastereoselective Csp²-Csp³ cross-couplings between arylmagnesium halides and cyclohexyl iodides.[13] The addition of specific ligands, such as 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy), can enable challenging cross-couplings, such as those between two different unactivated C(aryl)–O bonds.[14]

Oxidative Dehydrogenation (ODH) of Alkanes

In the synthesis of supported chromium oxide catalysts for industrial processes like the ODH of alkanes, the initial chromium precursor significantly affects the final catalyst's activity and selectivity. A comparative study of Cr/SiO₂ catalysts prepared from different Cr(III) precursors for the ODH of propane and isobutane highlights this dependency.

The catalyst derived from chromium acetylacetonate showed the highest propylene yield in propane dehydrogenation, whereas the catalyst from chromium sulfate was superior for isobutene production from isobutane.[15][16] This demonstrates that the precursor's nature influences the dispersion and properties of the active chromium oxide species on the support.[15]

Table 3: Effect of Cr(III) Precursor on ODH of Propane and Isobutane with CO₂

PrecursorReactionTemperature (°C)Alkene Yield (%)Reference
Cr(acetylacetonate)₃Propane Dehydrogenation75032[15][16]
Cr(NO₃)₃Propane Dehydrogenation750~25[15][16]
(NH₄)₂Cr₂O₇Propane Dehydrogenation750~22[15][16]
Cr₂(SO₄)₃Propane Dehydrogenation750~18[15][16]
Cr₂(SO₄)₃Isobutane Dehydrogenation600~30[15][16]
Cr(acetylacetonate)₃Isobutane Dehydrogenation600~23[15][16]

Experimental Protocols & Methodologies

To ensure reproducibility, detailed experimental protocols are essential. Below is a representative procedure for the catalytic Nozaki-Hiyama-Kishi reaction.

General Procedure for the Chromocene-Catalyzed NHK Reaction

(Adapted from Fürstner, A.; Jumbam, D. N. Tetrahedron 1992.)

To a well-stirred suspension of manganese powder (2 equiv.) and chromocene (Cp₂Cr, 0.01 equiv.) in 5 mL of dry THF under an argon atmosphere is added chlorotrimethylsilane (TMSCl, 2 equiv.). The mixture is stirred at room temperature for 30 minutes. A solution of the aldehyde (1 equiv.) and the allyl or vinyl halide (1.2 equiv.) in 2 mL of THF is then added dropwise over 10 minutes. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction is quenched by adding 5 mL of water and extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Visualizing Catalytic Pathways and Workflows

Diagrams are crucial for understanding complex chemical processes. The following visualizations, created using the DOT language, illustrate a key catalytic cycle and a general experimental workflow.

G cluster_cycle Catalytic Nozaki-Hiyama-Kishi Cycle cluster_reagents Reagents & Products CrII Cr(II) Precursor (e.g., Cp2Cr) CrIII_X R-Cr(III)-X CrII->CrIII_X + R-X (Oxidative Addition) Alkoxide Product-Cr(III) Alkoxide CrIII_X->Alkoxide + Aldehyde (Nucleophilic Addition) CrIII_Cl Cr(III)Cl3 Alkoxide->CrIII_Cl + TMSCl - Product-OTMS Product Silylated Alcohol (R-CH(OTMS)-R') Alkoxide->Product CrIII_Cl->CrII + Mn (reductant) - MnCl2 RX Organic Halide (R-X) RX->CrII Aldehyde Aldehyde (R'CHO) Aldehyde->CrIII_X Mn Mn (0) Mn->CrIII_Cl

Caption: Catalytic cycle for the Nozaki-Hiyama-Kishi reaction.

G start Define Catalytic Reaction & Substrates precursors Select Cr(II) Precursors (e.g., CrCl2, Cp2Cr, Cr(OAc)2) start->precursors setup Set Up Parallel Reactions (Identical Conditions) precursors->setup run Execute Reactions (Monitor Time, Temp) setup->run workup Quench & Workup run->workup analysis Analyze Products (Yield, Selectivity via GC/NMR) workup->analysis compare Compare Performance Data (Yield, TON, Selectivity) analysis->compare end Identify Optimal Precursor compare->end

Caption: General workflow for comparing Cr(II) precursor reactivity.

Conclusion

The selection of a chromium(II) precursor is a critical decision that significantly impacts catalytic performance.

  • CrCl₂ remains a robust and versatile workhorse for a variety of cross-coupling reactions, offering good yields and high chemoselectivity.[4][5]

  • For catalytic efficiency in transformations like the Nozaki-Hiyama-Kishi reaction, organometallic precursors such as chromocene (Cp₂Cr) are demonstrably superior, enabling significantly lower catalyst loadings and promoting greener chemical processes.[9]

  • In the preparation of heterogeneous catalysts, the choice of the initial chromium salt (e.g., acetate, nitrate, or acetylacetonate) is paramount, as it dictates the properties of the active species and, consequently, the selectivity of the catalytic system.[15][16][17]

Ultimately, the optimal precursor is highly dependent on the specific reaction, desired outcome, and process constraints. Researchers are encouraged to consider the data presented herein to make informed decisions for the rational design and optimization of chromium-catalyzed synthetic routes.

References

evaluating the stability of chromium(II) complexes with different ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the stability of Chromium(II) complexes with a variety of ligands. The unique electronic configuration of the Cr(II) ion presents distinct challenges and opportunities in coordination chemistry. Understanding the factors that govern the stability of these complexes is crucial for their application in catalysis, synthesis, and medicinal chemistry.

Introduction to Chromium(II) Chemistry

Chromium, a first-row transition metal, can exist in multiple oxidation states, with Cr(III) being the most common and stable.[1][2] The Chromium(II) ion possesses a d⁴ electron configuration. In an octahedral ligand field, this configuration (t₂g³ eg¹) results in a degenerate electronic ground state, making Cr(II) complexes highly susceptible to the Jahn-Teller effect.[3][4] This phenomenon causes a geometric distortion of the complex, typically an elongation or compression along one axis, which removes the electronic degeneracy and lowers the overall energy.[3][5] This inherent structural lability, coupled with the fact that Cr(II) is a potent reducing agent and readily oxidizes to the more stable Cr(III) state, makes the stabilization of Cr(II) complexes a significant chemical challenge.[1][2] The choice of ligand is therefore paramount in controlling the thermodynamic and kinetic stability of these systems.

Factors Influencing the Stability of Cr(II) Complexes

The stability of a coordination complex is influenced by several interconnected factors, from the electronic nature of the metal center to the properties of the surrounding ligands. For Chromium(II), these factors are particularly critical.

  • Jahn-Teller Distortion: As a d⁴ ion, high-spin octahedral Cr(II) complexes exhibit one of the strongest Jahn-Teller distortions.[3][6] This distortion leads to a coordinatively labile complex, meaning ligands can be exchanged more easily, which can decrease overall stability in solution.[4] The [Cr(H₂O)₆]²⁺ aqua ion is a classic example of a Jahn-Teller distorted and labile complex.[4][7]

  • Ligand Field Strength: According to Ligand Field Theory, strong-field ligands (e.g., CN⁻, ethylenediamine) cause a larger energy splitting of the d-orbitals (Δo).[8] This leads to a greater Ligand Field Stabilization Energy (LFSE), which enhances the thermodynamic stability of the complex.[9][10] Conversely, weak-field ligands like water or halides result in less stable complexes.[8] Only ligands at the strong-field extreme of the spectrochemical series are capable of forming rare low-spin Cr(II) complexes.[11]

  • Redox Stability: Cr(II) is a strong reducing agent with a standard reduction potential (Cr³⁺ + e⁻ → Cr²⁺) of -0.41 V.[1] This indicates a strong thermodynamic driving force for oxidation to the more stable Cr(III) state, often by air or even water.[1][2] Ligands can modulate this redox potential. For instance, the overall stability constant of hexacyanochromate(III) is about 12 orders of magnitude larger than that of hexacyanochromate(II), indicating that the cyanide ligand stabilizes the +3 oxidation state far more effectively.[12]

  • Chelation Effect: Ligands that can bind to the metal center through more than one donor atom are called chelating ligands. These multidentate ligands, such as ethylenediamine (en) or ethylenediaminetetraacetic acid (EDTA), form complexes that are significantly more stable than those formed by comparable monodentate ligands. This enhanced stability is known as the chelate effect.[13]

Cr2_config Cr(II) Electronic State (d4 configuration) JT_effect Strong Jahn-Teller Distortion Cr2_config->JT_effect Redox High Reducing Potential (Cr(II) -> Cr(III) + e-) Cr2_config->Redox Lability Increased Coordinative Lability JT_effect->Lability Ligand_props Ligand Properties Chelation Chelation Ligand_props->Chelation Field_strength Ligand Field Strength Ligand_props->Field_strength Redox_mod Redox Modulation Ligand_props->Redox_mod Thermo_stability Thermodynamic Stability (log β) Lability->Thermo_stability decreases Redox_stability Redox Stability (E½) Redox->Redox_stability challenges Chelation->Thermo_stability increases Field_strength->Thermo_stability increases (LFSE) Redox_mod->Redox_stability influences

Caption: Factors influencing the stability of Cr(II) complexes.

Quantitative Comparison of Cr(II) Complex Stability

The stability of a metal complex in solution is quantitatively expressed by its stability constant (or formation constant), β. The stepwise formation of a complex MLn is described by:

M + L ⇌ ML (K₁) ML + L ⇌ ML₂ (K₂) ... MLn-1 + L ⇌ MLn (Kn)

The overall stability constant, βn, is the product of the stepwise constants (βn = K₁ × K₂ × ... × Kn). A higher log β value indicates greater thermodynamic stability. The following table summarizes stability constants for various Cr(II) complexes.

LigandLigand Typelog β₁log β₂Conditions (Ionic Strength, Temp)Reference(s)
Acetic AcidO-donor (monodentate)2.954.880 M, 25°C[14]
GlycineN,O-donor (bidentate)7.7215.260.1 M NaClO₄, 25°C[14]
β-AlanineN,O-donor (bidentate)7.53-0.1 M NaClO₄, 25°C[14]
d,l-MethionineN,O-donor (bidentate)7.32-25°C[14]
EthylenediamineN,N-donor (bidentate)5.159.191.4 M, 25°C[14]
2,2'-DipyridylN,N-donor (bidentate)4.88-0.45 M, 25°C[14]

Note: Data for Cr(II) complexes is less common than for Cr(III) due to their inherent instability. The values presented are from available literature and highlight the stabilizing effect of chelating ligands (e.g., Glycine) over monodentate ligands (e.g., Acetic Acid).[14][15]

Experimental Protocols for Stability Evaluation

Determining the stability constants of metal complexes requires precise experimental techniques. Due to the air-sensitivity of Cr(II), all procedures must be conducted under an inert atmosphere (e.g., nitrogen or argon).

This is one of the most widely used and accurate methods for determining stability constants of complexes involving ligands that are conjugate bases of weak acids.[16][17] The principle involves monitoring the pH of a solution containing the metal ion and the ligand as it is titrated with a standard base.

Methodology (Bjerrum's Method as adapted by Irving & Rossotti): [17][18]

  • Solution Preparation:

    • Prepare three solutions of the same total volume and ionic strength (maintained with an inert electrolyte like KNO₃ or NaClO₄).

      • A: Mineral Acid (e.g., HClO₄)

      • B: Mineral Acid + Ligand

      • C: Mineral Acid + Ligand + Metal Salt (e.g., Cr(ClO₄)₂)

    • All solutions must be prepared using deoxygenated water and maintained under an inert atmosphere.

  • Titration:

    • Titrate each solution (A, B, and C) against a standardized, carbonate-free strong base (e.g., NaOH) at a constant temperature.

    • Record the pH meter reading after each addition of the titrant, allowing the system to equilibrate.

  • Data Analysis:

    • From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values. This allows for the determination of the ligand's protonation constants (pKa values).[18]

    • Calculate the average number of ligands attached to the metal ion (n̄) and the free ligand concentration ([L]) at each pH value from the titration data.

    • Plot n̄ against pL (where pL = -log[L]). The values of stepwise stability constants (K₁, K₂, etc.) can be determined from this "formation curve." For example, the value of pL at n̄ = 0.5 corresponds to log K₁.[16]

When a metal complex has a distinct absorption spectrum compared to the free metal and ligand, UV-Visible spectrophotometry can be used. Methods like the mole-ratio method or Job's method of continuous variation are employed to determine the stoichiometry of the complex, and the data can be used to calculate stability constants.[16]

To evaluate the redox stability, cyclic voltammetry is the preferred technique. It provides information on the reduction and oxidation potentials of the complex. By comparing the redox potential of the Cr(III)/Cr(II) couple in the presence of different ligands, one can assess the ligand's ability to stabilize the Cr(II) state. A negative shift in the redox potential indicates stabilization of the Cr(III) state, while a positive shift suggests stabilization of the Cr(II) state.

start Start prep Prepare Solutions (A, B, C) under N2 start->prep titrate Potentiometric Titration with NaOH under N2 prep->titrate plot_curves Plot pH vs. Volume NaOH (Titration Curves) titrate->plot_curves calc_na Calculate n̄ₐ (Proton-Ligand) plot_curves->calc_na Use Curves A & B calc_n Calculate n̄ and [L] (Metal-Ligand) plot_curves->calc_n Use All Curves calc_pka Determine Ligand pKa(s) calc_na->calc_pka calc_pka->calc_n plot_formation Plot Formation Curve (n̄ vs. pL) calc_n->plot_formation calc_beta Calculate Stability Constants (log K or log β) plot_formation->calc_beta end_node End calc_beta->end_node

Caption: Workflow for potentiometric determination of stability constants.

References

A Comparative Guide to Homogeneous vs. Heterogeneous Chromium(II) Catalysts: Performance, Protocols, and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is a critical decision that significantly impacts reaction efficiency, product selectivity, and overall process sustainability. This guide provides an objective comparison of the performance of homogeneous and heterogeneous chromium(II) catalysts, supported by experimental data, detailed methodologies, and visual representations of key processes.

Chromium(II) catalysts are versatile tools in organic synthesis, utilized in a range of reactions including polymerizations, oxidations, and cross-coupling reactions. The fundamental difference between homogeneous and heterogeneous catalysts lies in their physical state relative to the reactants. Homogeneous catalysts exist in the same phase as the reactants, often leading to high activity and selectivity due to well-defined active sites. In contrast, heterogeneous catalysts are in a separate phase, offering the distinct advantages of facile separation and recyclability, which are crucial for sustainable chemical processes.[1][2]

Performance Comparison: A Tale of Two Phases

The choice between a homogeneous and a heterogeneous chromium(II) catalyst involves a trade-off between activity, selectivity, and practicality. Homogeneous catalysts often exhibit superior performance in terms of reaction rates and specificity due to the uniform distribution of active centers. However, their separation from the reaction mixture can be challenging and costly.[2] Heterogeneous catalysts, while sometimes exhibiting lower activity, are favored for their ease of recovery and reuse, contributing to more economical and environmentally friendly processes.

Ethylene Polymerization

Chromium-based catalysts are pivotal in the industrial production of polyethylene.[3] The Phillips catalyst, a heterogeneous system of chromium oxide on a silica support, is a cornerstone of high-density polyethylene (HDPE) production.[3][4] Homogeneous chromium catalysts are also effective for ethylene polymerization and oligomerization.[3][5]

Table 1: Performance Comparison of Homogeneous and Heterogeneous Chromium Catalysts in Ethylene Polymerization

Catalyst TypeCatalyst SystemActivity (g PE/mol Cr·h)Polydispersity Index (PDI)Key AdvantagesKey Disadvantages
Homogeneous Cationic Cr(III) alkyl with nacnac ligand[6]--Well-defined active sites, model for Phillips catalystDifficult to separate, potential for catalyst deactivation
Heterogeneous Cr-SIM-NU-1000 (MOF-supported Cr³⁺)[7]1.3 x 10⁵2.0High activity, low polydispersity, crystalline supportRequires co-catalyst (DEAC)
Heterogeneous Phillips Catalyst (Cr/SiO₂)[4][7]Varies (e.g., ~1.1-2.5 kg/g cat after 20-60 min)[2]~8-65[7]Industrially established, robustBroad molecular weight distribution, lower activity per Cr atom
Homogeneous α-diimine nickel(II) catalyst (as a comparison)[8]>3.00 x 10⁶-High activityNot a chromium catalyst
Heterogeneous Cr(CH₃COO)₃·(CH₃CO)₂O/MgCl₂/AlEt₂Cl[9]Markedly increased with Mg/Cr ratioNarrowHigh molecular weight polyethyleneMulti-component system

Note: Direct comparison of activities is challenging due to varying reaction conditions across different studies.

Benzyl Alcohol Oxidation

The oxidation of benzyl alcohol to benzaldehyde is a key transformation in organic synthesis. Both homogeneous and heterogeneous chromium catalysts have been employed for this reaction, showcasing their distinct characteristics.[1]

Table 2: Performance Comparison of Homogeneous and Heterogeneous Chromium Catalysts in Benzyl Alcohol Oxidation

Catalyst TypeCatalyst SystemSubstrateProductPerformance MetricsKey AdvantagesKey Disadvantages
Homogeneous Pyridinium Chlorochromate (PCC)[1]Benzyl AlcoholBenzaldehydeHigh yieldHigh selectivity, well-understood mechanismDifficult separation, toxic chromium waste
Heterogeneous Au/Cr(OH)₃[1]Benzyl AlcoholBenzoic AcidSpecific Activity: 252.2 mA cm⁻² at 1.20 V (vs. RHE)Excellent stability and reusability, easy separationElectrooxidation requiring external potential, lower conversion than some Cr(VI) reagents
Homogeneous Cr(III)-imine complexes[10]Benzyl AlcoholBenzaldehydeHigh conversion and selectivity (solvent and temperature dependent)Good catalytic potentialRequires optimization of reaction conditions
Heterogeneous VPO/HMS (20 wt%)[11]Benzyl AlcoholBenzaldehydeHigh activityComparable to other systems-

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are representative protocols for reactions catalyzed by homogeneous and heterogeneous chromium catalysts.

Protocol 1: Homogeneous Ethylene Polymerization with a Cr(III) Catalyst

A representative protocol for homogeneous ethylene polymerization using a cationic chromium(III) alkyl catalyst with a bulky nacnac ligand would typically involve the following steps in a controlled inert atmosphere glovebox:

  • Catalyst Preparation: The chromium(III) alkyl complex is synthesized and characterized according to established literature procedures.

  • Reactor Setup: A high-pressure reactor is thoroughly dried and purged with an inert gas (e.g., argon or nitrogen).

  • Reaction Execution: A solution of the catalyst in a dry, deoxygenated solvent (e.g., toluene) is introduced into the reactor. The reactor is then pressurized with ethylene to the desired pressure and the temperature is controlled.

  • Polymerization: The reaction mixture is stirred for a specified time, during which ethylene consumption can be monitored to follow the reaction progress.

  • Termination and Product Isolation: The polymerization is quenched by the addition of an alcohol (e.g., methanol). The resulting polymer is then precipitated, filtered, washed, and dried to a constant weight.

Protocol 2: Heterogeneous Ethylene Polymerization with a Cr-SIM-NU-1000 (MOF) Catalyst[9]
  • Catalyst Preparation: The Cr-SIM-NU-1000 catalyst is synthesized by mixing NU-1000 with a solution of CrCl₂ in DMF and heating. The resulting solid is washed and dried.

  • Reactor Setup: A micro bench top autoclave Parr reactor is charged with the Cr-SIM-NU-1000 catalyst, anhydrous heptane, and diethylaluminum chloride (DEAC) as a co-catalyst in an argon-filled glovebox.

  • Reaction Execution: The sealed reactor is connected to a gas inlet and pressurized with ethylene to the desired pressure (e.g., 5-40 bar) at room temperature.

  • Polymerization: The reaction is stirred for the desired duration.

  • Product Isolation: After releasing the pressure, the polyethylene product is collected, washed, and dried.

Protocol 3: Homogeneous Oxidation of Benzyl Alcohol with a Cr(III)-imine Complex[12]
  • Reaction Setup: In a reaction vessel, the Cr(III)-imine complex catalyst (e.g., 0.02 mmol) is dissolved in a solvent (e.g., 10 mL of acetonitrile).

  • Substrate Addition: Benzyl alcohol (1.0 mmol) is added to the solution.

  • Reaction Initiation: The mixture is heated to the desired temperature (e.g., 80 °C) with continuous stirring, and aqueous H₂O₂ (3.0 mmol) is added to initiate the oxidation.

  • Monitoring and Work-up: The reaction progress is monitored by gas chromatography (GC). After the reaction is complete, the mixture is worked up to isolate the benzaldehyde product.

Protocol 4: Heterogeneous Oxidation of Benzyl Alcohol with an Au/Cr(OH)₃ Catalyst[1]

This reaction is an electrooxidation and requires a specific electrochemical setup.

  • Catalyst Preparation: The Au/Cr(OH)₃ catalyst is synthesized and deposited onto an electrode.

  • Electrochemical Cell Setup: A three-electrode electrochemical cell is assembled with the Au/Cr(OH)₃ electrode as the working electrode, a platinum wire as the counter electrode, and a reference electrode.

  • Reaction Execution: The cell is filled with an electrolyte solution containing benzyl alcohol. An electrical potential is applied to the working electrode to drive the oxidation reaction.

  • Product Analysis: The reaction products in the electrolyte are analyzed at different time intervals using techniques like high-performance liquid chromatography (HPLC).

Signaling Pathways and Experimental Workflows

Visualizing the relationships and workflows involved in catalysis can provide a clearer understanding of the processes.

Catalyst_Comparison_Workflow cluster_homogeneous Homogeneous Catalysis cluster_heterogeneous Heterogeneous Catalysis Hom_Cat Homogeneous Cr(II) Catalyst Reaction_H Reaction in Solution Hom_Cat->Reaction_H Reactants_H Reactants in Solution Reactants_H->Reaction_H Reactants_Het Reactants in Fluid Phase Product_H Product in Solution Reaction_H->Product_H Separation_H Difficult Separation Product_H->Separation_H Waste_H Potential Catalyst Waste Separation_H->Waste_H Het_Cat Heterogeneous Cr(II) Catalyst (Solid) Reaction_Het Reaction at Catalyst Surface Het_Cat->Reaction_Het Reactants_Het->Reaction_Het Product_Het Product in Fluid Phase Reaction_Het->Product_Het Separation_Het Easy Separation (e.g., Filtration) Product_Het->Separation_Het Separation_Het->Het_Cat Recycle Recycle_Het Catalyst Recycling Catalyst_Performance_Factors cluster_homogeneous Homogeneous Catalyst cluster_heterogeneous Heterogeneous Catalyst Catalyst_Choice Catalyst Choice High_Activity High Activity Catalyst_Choice->High_Activity High_Selectivity High Selectivity Catalyst_Choice->High_Selectivity Well_Defined_Sites Well-Defined Active Sites Catalyst_Choice->Well_Defined_Sites Difficult_Separation Difficult Separation Catalyst_Choice->Difficult_Separation Easy_Separation Easy Separation Catalyst_Choice->Easy_Separation Recyclability Recyclability Catalyst_Choice->Recyclability Lower_Activity Potentially Lower Activity Catalyst_Choice->Lower_Activity Mass_Transfer_Limitations Mass Transfer Limitations Catalyst_Choice->Mass_Transfer_Limitations

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。